molecular formula C8H6F2O3 B128312 4-Difluoromethoxy-3-hydroxybenzaldehyde CAS No. 151103-08-1

4-Difluoromethoxy-3-hydroxybenzaldehyde

货号: B128312
CAS 编号: 151103-08-1
分子量: 188.13 g/mol
InChI 键: ZLIKNROJGXXNJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Difluoromethoxy-3-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(difluoromethoxy)-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIKNROJGXXNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374265
Record name 4-Difluoromethoxy-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151103-08-1
Record name 4-Difluoromethoxy-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 151103-08-1 Molecular Formula: C₈H₆F₂O₃ Synonyms: 3-Hydroxy-4-difluoromethoxybenzaldehyde, Roflumilast Intermediate 5

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound is an off-white to white crystalline powder.[1] Its core properties are summarized in the table below. The difluoromethoxy group is a key structural feature, enhancing lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of active pharmaceutical ingredients derived from it.[2]

PropertyValueReference(s)
Molecular Weight 188.13 g/mol [1][3]
Melting Point 83 - 92 °C[4]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
pKa 7.85 ± 0.35 (Predicted)
logP 1.28[1]
Solubility Slightly soluble in Chloroform and Methanol.
Refractive Index 1.533[1]
Flash Point 123.5 ± 25.9 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, analysis of its structural analogues allows for the prediction of characteristic signals.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aldehydic proton (CHO), aromatic protons on the benzene (B151609) ring, the difluoromethoxy group proton (CHF₂), and the hydroxyl proton (OH).
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbon of the difluoromethoxy group.
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aldehyde), C=O stretching (aldehyde), C-O stretching (ether), and C-F stretching (difluoromethoxy group).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (188.13), along with fragmentation patterns resulting from the loss of functional groups such as CHO, OCHF₂, and OH.

Synthesis and Experimental Protocols

This compound is primarily synthesized from 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). The key step is the selective difluoromethylation of the hydroxyl group at the 4-position. Several methods have been reported, often employing a difluoromethylating agent in the presence of a base.[4][5][6]

Representative Experimental Protocol: Synthesis via Chlorodifluoromethane

This protocol is based on a common synthetic route described in patent literature.[6]

Materials:

  • 3,4-dihydroxybenzaldehyde (Substrate)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Anhydrous Potassium Carbonate (Base)

  • Chlorodifluoromethane (Reagent)

  • Ethyl Acetate (Extraction Solvent)

  • Water

  • Anhydrous Sodium Sulfate (Drying Agent)

Procedure:

  • A suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in dry DMF is prepared in a reaction vessel equipped for gas inlet.

  • The mixture is heated to 80-85°C with stirring.

  • Chlorodifluoromethane gas is passed through the stirred suspension for approximately 30 minutes.

  • The reaction is maintained at this temperature, and additional portions of potassium carbonate may be added incrementally over several hours to drive the reaction to completion.

  • The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to ambient temperature and filtered to remove inorganic salts.

  • The filtrate (DMF solution) is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is diluted with water and extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a solid.[6]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A 3,4-Dihydroxybenzaldehyde E Selective O-Difluoromethylation (80-85°C) A->E B Chlorodifluoromethane B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Filtration E->F Cool & Filter G Solvent Removal F->G Concentrate Filtrate H Aqueous Extraction (Ethyl Acetate) G->H Dilute with Water I Drying & Concentration H->I Dry Organic Layer J Column Chromatography I->J Purify Crude Solid K 4-Difluoromethoxy-3- hydroxybenzaldehyde J->K

Figure 1: General workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of Roflumilast .[1][7] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) to reduce the risk of exacerbations.[8][9] This compound provides the core benzaldehyde (B42025) structure onto which further functionalities are built to construct the final Roflumilast molecule. Its use is critical for forming the 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl moiety of the drug.[4]

Biological Context: The PDE4 Signaling Pathway

While this compound is an intermediate and not biologically active itself, its end-product, Roflumilast, targets a critical inflammatory pathway. Phosphodiesterase-4 (PDE4) is the predominant enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in key inflammatory cells, such as neutrophils, eosinophils, and macrophages.[10][11]

In inflammatory conditions like COPD, the chronic presence of irritants leads to the activation of these immune cells and the subsequent release of pro-inflammatory mediators (e.g., interleukins, TNF-α).[10][12] By inhibiting PDE4, Roflumilast prevents the breakdown of cAMP.[13] The resulting elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately suppress the inflammatory response.[14][15] This leads to a reduction in the release of inflammatory cytokines and chemokines, thereby mitigating the chronic inflammation that drives COPD progression.[10][13]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus (e.g., Prostaglandins) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 AMP 5'-AMP (Inactive) cAMP->AMP PKA PKA (Active) cAMP->PKA Activates PDE4->AMP Degrades Inflam Pro-inflammatory Mediator Release (e.g., TNF-α, ILs) PKA->Inflam Suppresses Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Figure 2: Simplified PDE4 signaling pathway and the mechanism of action of Roflumilast.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory or industrial setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[16]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Avoid release to the environment.

  • Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed.

Conclusion

This compound (CAS 151103-08-1) is a specialized aromatic aldehyde of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for complex molecules. Its role as an indispensable intermediate in the manufacture of the PDE4 inhibitor Roflumilast highlights its importance in the development of therapies for chronic inflammatory diseases such as COPD. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working in this therapeutic area.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Difluoromethoxy-3-hydroxybenzaldehyde is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physicochemical data of this compound, detailed experimental protocols for their determination, and visual representations of its synthetic utility.

Chemical Identity and Structure

  • IUPAC Name: 4-(difluoromethoxy)-3-hydroxybenzaldehyde

  • Synonyms: 3-Hydroxy-4-difluoromethoxybenzaldehyde, 2-(Difluoromethoxy)-5-formylphenol, alpha,alpha-Difluoro-4-formyl-2-hydroxyanisole[2]

  • CAS Number: 151103-08-1[1]

  • Molecular Formula: C₈H₆F₂O₃[1]

  • Molecular Weight: 188.13 g/mol [3][4]

  • Chemical Structure:

    • SMILES: O=Cc1cc(O)c(OC(F)F)cc1

    • InChI: 1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Appearance White to off-white or orange to green powder/crystal[1]
Melting Point 83-92 °C[3][5][6]
Boiling Point 280.6 ± 35.0 °C (Predicted)[1][3]
Density 1.4 ± 0.1 g/cm³[1]
pKa 7.85 ± 0.35 (Predicted)[2]
LogP 1.28[1]
Solubility Slightly soluble in Chloroform and Methanol[2][3]
Flash Point 123.5 ± 25.9 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Refractive Index 1.533[1][2]
Polar Surface Area 46.53 Ų[1][4]

Synthesis and Application

This compound is a pivotal intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor.[1] The difluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable characteristics for drug candidates.[7]

A common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with a difluoromethylating agent in the presence of a base.[8]

G 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde This compound This compound 3,4-Dihydroxybenzaldehyde->this compound Difluoromethylating Agent, Base Roflumilast Roflumilast This compound->Roflumilast Further Synthetic Steps

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to Roflumilast.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Capillary tubes (sealed at one end)[11]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9][11]

  • Place the capillary tube into the heating block of the melting point apparatus.[11]

  • Heat the sample rapidly to obtain an approximate melting point.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, but more slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[12]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This is the melting point range.[10]

G cluster_0 Sample Preparation cluster_1 Measurement Dry and powder sample Dry and powder sample Pack capillary tube (2-3 mm) Pack capillary tube (2-3 mm) Dry and powder sample->Pack capillary tube (2-3 mm) Place in apparatus Place in apparatus Rapid heating (approx. MP) Rapid heating (approx. MP) Place in apparatus->Rapid heating (approx. MP) Slow heating (1-2 °C/min) Slow heating (1-2 °C/min) Rapid heating (approx. MP)->Slow heating (1-2 °C/min) Record melting range Record melting range Slow heating (1-2 °C/min)->Record melting range

Caption: Workflow for melting point determination.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

  • Thiele tube[13]

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Place a small amount of the molten sample into the small test tube.

  • Place the capillary tube, with the sealed end up, into the test tube containing the sample.[14]

  • Attach the test tube to the thermometer.

  • Suspend the thermometer and test tube assembly in the Thiele tube containing mineral oil.[13]

  • Gently heat the side arm of the Thiele tube.[14]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[14]

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[15]

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of this compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Slowly add aliquots of the titrant (strong base for an acidic compound) from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

G Calibrate pH meter Calibrate pH meter Prepare sample solution Prepare sample solution Calibrate pH meter->Prepare sample solution Titrate with acid/base Titrate with acid/base Prepare sample solution->Titrate with acid/base Record pH vs. volume Record pH vs. volume Titrate with acid/base->Record pH vs. volume Plot data and determine pKa Plot data and determine pKa Record pH vs. volume->Plot data and determine pKa

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

This classic method measures the partitioning of a compound between n-octanol and water.[16][17]

Apparatus:

  • Separatory funnel or vials

  • Shaker or rotator

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add a known volume of the stock solution to a known volume of the other immiscible solvent in a separatory funnel or vial.

  • Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).[18]

  • Allow the two phases to separate completely.

  • Carefully separate the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.[16]

Safety Information

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319).[6]

  • Precautionary Statements: Wash skin thoroughly after handling (P264), Wear protective gloves/eye protection/face protection (P280).[19]

  • Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2][3]

Conclusion

This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of PDE4 inhibitors like Roflumilast. Its physicochemical properties, including a defined melting point range, moderate lipophilicity, and specific solubility characteristics, are essential for its effective use in synthetic and pharmaceutical development processes. The experimental protocols provided in this guide offer a framework for the accurate determination of these key parameters, ensuring consistency and quality in research and manufacturing.

References

4-Difluoromethoxy-3-hydroxybenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmacologically active molecules. This document details its molecular structure, physicochemical properties, and relevant experimental protocols, with a focus on its role in the development of phosphodiesterase-4 (PDE4) inhibitors.

Core Compound Data

This compound is a substituted benzaldehyde (B42025) with the chemical formula C₈H₆F₂O₃.[1][2][3] It is primarily recognized for its role as a crucial building block in the synthesis of Roflumilast (B1684550), a medication used to treat chronic obstructive pulmonary disease (COPD).[4][5] The presence of the difluoromethoxy group is significant as it can enhance the lipophilicity and metabolic stability of the final drug molecule.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1][2][3][4]
Molecular Weight 188.13 g/mol [1][3][6]
CAS Number 151103-08-1[1][4]
Appearance White to off-white powder/crystal[4][7]
Melting Point 83-90 °C[7][8]
Boiling Point 280.6 ± 35.0 °C (Predicted)[4][8]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 123.5 ± 25.9 °C[4]
Polar Surface Area 46.53 Ų[4]
LogP 1.28[4]

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and a difluoromethoxy group (-OCHF₂). The hydroxyl and difluoromethoxy groups are positioned at the 3rd and 4th carbons, respectively, relative to the aldehyde group.

G start Start: Combine Reactants (3,4-dihydroxybenzaldehyde, Methyl 2-chloro-2,2-difluoroacetate, K₂CO₃ in DMF) react Heat and Stir (60-65°C, 3 hours) start->react distill Remove DMF (Distillation under reduced pressure) react->distill partition Liquid-Liquid Partitioning (3N HCl and Diethyl Ether) distill->partition extract Aqueous Phase Extraction (3x with Diethyl Ether) partition->extract wash Wash Combined Organic Phases (Water and Saturated Saline) extract->wash dry Dry and Filter (Anhydrous MgSO₄) wash->dry concentrate Concentrate Filtrate (Reduced Pressure) dry->concentrate purify Purification (Flash Column Chromatography) concentrate->purify end_product Final Product: This compound purify->end_product Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation catalyzes cAMP_increase Increased intracellular cAMP PDE4->cAMP_increase leads to (via inhibition) PKA Protein Kinase A (PKA) Activation cAMP_increase->PKA Pro_inflammatory Suppression of Pro-inflammatory Transcription Factors (e.g., NF-κB) PKA->Pro_inflammatory Inflammatory_mediators Reduced Release of Inflammatory Mediators (TNF-α, ILs, etc.) Pro_inflammatory->Inflammatory_mediators Anti_inflammatory Anti-inflammatory Effects in Airways Inflammatory_mediators->Anti_inflammatory

References

Spectroscopic Profile of 4-Difluoromethoxy-3-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 4-Difluoromethoxy-3-hydroxybenzaldehyde. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for compound identification, characterization, and quality control. Detailed experimental protocols are provided to ensure reproducibility and accurate analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.92s-1H, CHO
7.55d4.01H, Ar-H
7.45dd4.0, 8.41H, Ar-H
7.28d8.41H, Ar-H
6.67t72.81H, OCHF₂
6.17br s-1H, OH

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this compilation. Predicted data can be used as a reference but should be confirmed with experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, aromatic, and difluoromethoxy groups.

No experimental FT-IR data for this compound was found in the public domain at the time of this compilation. Predicted vibrational frequencies can provide an estimation of the expected spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

m/zInterpretation
188.03[M]⁺ (Molecular Ion)

Further fragmentation data would be beneficial for complete structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy Protocol

A general procedure for acquiring ¹H and ¹³C NMR spectra of substituted benzaldehydes is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including pulse angle (typically 30° or 45° for ¹H), acquisition time (2-4 seconds for ¹H), relaxation delay (1-5 seconds), and the number of scans (8-16 for ¹H, more for ¹³C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[1]

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid aromatic hydroxy compound is the KBr pellet method:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key regions to examine for this compound include the O-H stretching region (~3200-3600 cm⁻¹), the C-H stretching of the aldehyde (~2700-2900 cm⁻¹), the C=O stretching of the aldehyde (~1680-1700 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-O and C-F stretching frequencies.

Mass Spectrometry Protocol

A general protocol for the analysis of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System Parameters:

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature around 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: Typically around 230 °C.

      • Quadrupole Temperature: Approximately 150 °C.

      • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 is generally sufficient for this molecule.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Difluoromethoxy-3-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and ensuring the quality and shelf-life of this key starting material. This technical guide provides a detailed overview of the available data on the solubility and stability of this compound, outlines experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical Properties

This compound is an off-white to white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 151103-08-1[1]
Molecular Formula C₈H₆F₂O₃[1][3]
Molecular Weight 188.13 g/mol [3][4]
Melting Point 85-90 °C[5]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
pKa 7.85 ± 0.35 (Predicted)[5]
LogP 1.28[1]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, influencing solvent selection for reactions, crystallization, and purification. The difluoromethoxy group enhances lipophilicity, while the hydroxyl and aldehyde groups can participate in hydrogen bonding, leading to a nuanced solubility profile.[6]

Qualitative Solubility

Published data indicates that this compound is slightly soluble in chloroform (B151607) and methanol.[5][7]

Quantitative Solubility Data

The following table can be used to document experimentally determined solubility data.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water25
Methanol25
Ethanol (B145695)25
Acetone25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25
Toluene25

Stability Profile

The stability of this compound is a key factor in its handling, storage, and application in multi-step syntheses. Degradation of this intermediate can lead to impurity formation in the final active pharmaceutical ingredient (API).

General Storage and Handling

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][7] Containers should be kept tightly closed to prevent moisture ingress.[1] The compound is reported to be stable under these recommended conditions.[1] However, exposure to extreme temperatures or humidity could affect its efficacy.[1]

Thermal, Photolytic, and pH Stability

Detailed experimental data on the thermal, photolytic, and pH-dependent stability of this compound is limited. Standard stability testing protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, should be employed to generate this critical data. A general protocol for stability testing is provided in Section 4.2.

Potential Degradation Pathways and Impurities

The synthesis of Roflumilast from this compound provides insights into potential impurities and, by extension, degradation pathways. During the synthesis, unreacted starting materials and byproducts from side reactions can be carried through, leading to impurities in the final product.

One potential impurity is 3,4-Di(difluoromethoxy)benzaldehyde , which can form if the difluoromethylation reaction proceeds on both hydroxyl groups of the precursor, 3,4-dihydroxybenzaldehyde.[9] This impurity could also potentially form under certain stress conditions from this compound, although this is less likely.

The aldehyde functional group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid, 4-difluoromethoxy-3-hydroxybenzoic acid . This oxidation can be a significant degradation pathway, especially in the presence of oxidizing agents or under prolonged exposure to air.

The following diagram illustrates the position of this compound within the initial steps of a known Roflumilast synthesis route and a key potential impurity.

G Synthesis Pathway and a Key Impurity cluster_synthesis Roflumilast Synthesis Intermediate cluster_impurity Potential Impurity 3_4_dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 4_difluoromethoxy_3_hydroxybenzaldehyde This compound 3_4_dihydroxybenzaldehyde->4_difluoromethoxy_3_hydroxybenzaldehyde Difluoromethylation impurity 3,4-Di(difluoromethoxy)benzaldehyde 3_4_dihydroxybenzaldehyde->impurity Double Difluoromethylation reagent_1 Sodium Chlorodifluoroacetate (Difluoromethylating Agent) reagent_1->4_difluoromethoxy_3_hydroxybenzaldehyde product_intermediate 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde 4_difluoromethoxy_3_hydroxybenzaldehyde->product_intermediate Alkylation reagent_2 Cyclopropylmethyl bromide reagent_2->product_intermediate

Synthesis of a Roflumilast intermediate and a potential impurity.

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[10]

Materials:

  • This compound

  • A range of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each solvent to the respective vials. Ensure there is undissolved solid remaining.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A calibration curve should be generated using standards of known concentrations.

  • Data Analysis:

    • Calculate the solubility in g/L and mol/L.

    • Repeat the experiment at different temperatures (e.g., 37 °C, 50 °C) to assess the temperature dependence of solubility.

The following diagram outlines the experimental workflow for solubility determination.

G Workflow for Solubility Determination start Start prep Prepare Saturated Solutions (Excess solid in known volume of solvent) start->prep equilibrate Equilibrate in Thermostatic Shaker (Constant Temperature and Time) prep->equilibrate sample Collect and Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity

The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[2] This moderate increase can be advantageous for enhancing membrane permeability without leading to excessive lipophilicity, which can cause issues with solubility and off-target toxicity. The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.

Hydrogen Bonding

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[1] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1]

Modulation of pKa

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1]

PropertyAnisole (-OCH₃)Difluoromethoxybenzene (-OCF₂H)Trifluoromethoxybenzene (-OCF₃)
Hansch π -0.02+0.63+1.04[3]
cLogP 2.11[4]~2.5 (estimated)3.15
Abraham H-bond Acidity (A) 00.085-0.126[5]0
Hammett Sigma (σp) -0.27+0.14[2]+0.35

Table 1. Comparative Physicochemical Properties of Anisole and its Fluorinated Analogues. Note: Experimental values can vary based on determination method and conditions.

Role in Drug Design and Development

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.

Bioisosterism

The difluoromethoxy group can act as a bioisostere for several common functional groups, including:

  • Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1]

  • Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1] It is generally more resistant to oxidative metabolism compared to the methoxy group.[1] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability by blocking sites susceptible to metabolism, particularly by cytochrome P450 enzymes.[2][6]

Compound PairIn Vitro Systemt₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg)
Methoxy Analog Human Liver Microsomes12.29 (Roflumilast)[7]High (inferred)
Difluoromethoxy Analog Human Liver Microsomes>60 (Hypothetical Stable Analog)< 11.5[3]
2-Methoxyestradiol Not specifiedShort (inferred)High (inferred)
2-Difluoromethoxyestradiol Not specifiedIncreased[8]Lower (inferred)

Table 2. Comparative In Vitro Metabolic Stability Data. Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons under identical conditions. The roflumilast (B1684550) t1/2 is provided as a reference for a methoxy-containing compound, while the difluoromethoxy analog data is hypothetical based on general findings.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several approved drugs.

  • Pantoprazole (B1678409) (Protonix®): A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole (B57391) ring is crucial for its chemical stability and contributes to its mechanism of action.[2] The difluoromethoxy group in pantoprazole imparts a unique electronic property, allowing it to undergo dimer formation, a characteristic not seen in its methoxy-containing counterpart, omeprazole.[1]

  • Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability.[2]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols. The following is a representative experimental protocol.

Reaction: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one

  • Cesium carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate (B8310253) (ClCF₂COONa)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a single-necked round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv) and cesium carbonate (1.50 equiv).[9]

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.[9]

  • Add dry DMF and deionized water sequentially via syringe.[9]

  • Degas the solution with a stream of nitrogen for 1 hour while stirring.[9]

  • Add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a stream of nitrogen.[9]

  • Equip the flask with an air condenser and connect to a nitrogen line with an oil bubbler.[2]

  • Heat the reaction mixture in an oil bath at 120 °C for 2 hours.[2][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl difluoromethyl ether.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay determines the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10]

  • Incubation Mixture:

    • In a 96-well plate, combine the liver microsome solution, phosphate buffer, MgCl₂, and the test compound (final concentration typically 1 µM).

  • Initiation:

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding a solution of the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).

Mandatory Visualizations

Bioisosteric_Replacement_Workflow Bioisosteric Replacement Workflow: -OCH3 to -OCF2H cluster_0 Initial Phase cluster_1 Synthesis & Evaluation cluster_2 Decision Gate cluster_3 Outcome Start Lead Compound with -OCH3 Group Metabolic_Liability Identified Metabolic Liability (e.g., O-demethylation) Start->Metabolic_Liability In Vitro Metabolism Assay Synthesis Synthesize -OCF2H Analog Metabolic_Liability->Synthesis Bioisosteric Replacement Strategy Metabolic_Stability Assess Metabolic Stability (HLM/Hepatocytes) Synthesis->Metabolic_Stability Physicochemical Characterize Physicochemical Properties (logP, pKa) Synthesis->Physicochemical In_Vitro_Activity Evaluate In Vitro Potency & Selectivity Synthesis->In_Vitro_Activity Decision Improved Profile? Metabolic_Stability->Decision Physicochemical->Decision In_Vitro_Activity->Decision Proceed Advance to In Vivo Pharmacokinetic Studies Decision->Proceed Yes Redesign Redesign/Re-evaluate Bioisostere Decision->Redesign No

Caption: Workflow for the bioisosteric replacement of a methoxy group with a difluoromethoxy group.

Roflumilast_Signaling_Pathway Roflumilast Mechanism of Action Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α, IL-8) PKA->Inflammation Inhibits Anti_Inflammation Reduced Inflammation

Caption: Roflumilast signaling pathway, illustrating the inhibition of PDE4 and downstream effects.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Strategic Incorporation of Fluorine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals on the market containing at least one fluorine atom.[1][2] This prevalence is not coincidental but rather a testament to the unique and powerful influence of this small, highly electronegative element on the physicochemical and pharmacological properties of a molecule. Strategically placed fluorine atoms or fluorine-containing functional groups can profoundly enhance a drug's metabolic stability, membrane permeability, binding affinity for its target, and overall pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth overview of the core principles and methodologies related to the use of organofluorine compounds in drug discovery.

The Physicochemical Impact of Fluorination: Modulating for Success

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups by stabilizing the conjugate base. This is particularly evident in the case of carboxylic acids, where fluorination of an adjacent phenyl ring leads to a decrease in the pKa, indicating a stronger acid.

Lipophilicity, a key factor in membrane permeability and target binding, is also subtly influenced by fluorination. While the replacement of a hydrogen atom with a fluorine atom does not drastically alter the size of a molecule, it can impact its hydrophobic character. The effect is context-dependent; for instance, fluorination of an aromatic ring generally leads to a slight increase in lipophilicity, whereas fluorination of an aliphatic chain can sometimes decrease it.[5]

Data Presentation: Comparative Physicochemical Properties

To illustrate these effects, the following tables summarize the impact of fluorination on the pKa and logP of cinnamic acid derivatives and the pharmacokinetic parameters of a fluorinated versus a general non-fluorinated indole (B1671886) compound.

CompoundpKalogP
Cinnamic Acid4.442.13
ortho-Fluorocinnamic Acid4.142.29
meta-Fluorocinnamic Acid4.262.31
para-Fluorocinnamic Acid4.312.30
Table 1: Comparison of the pKa and logP of Cinnamic Acid and its Monofluorinated Analogs.[6]
ParameterFluvoxamine (Fluorinated Indole)General Non-Fluorinated Indole
Bioavailability~53%Variable, often lower due to first-pass metabolism
Half-life (t½)~15.6 hoursGenerally shorter
MetabolismPrimarily via CYP2D6 and CYP1A2Susceptible to broader CYP-mediated oxidation
Table 2: Comparative Pharmacokinetic Parameters of a Fluorinated vs. a General Non-Fluorinated Indole Compound.[7]

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[8] By strategically replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with fluorine, medicinal chemists can block these metabolic pathways, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[8][9]

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method for evaluating the metabolic stability of a compound is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) for reaction termination

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for approximately 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-CYP-mediated degradation.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Improving Target Binding and Selectivity

The introduction of fluorine can also have a profound impact on a drug's binding affinity and selectivity for its biological target. The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the protein's binding pocket. Furthermore, fluorination can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target.[3]

Experimental Protocol: Fluorescence Polarization Binding Assay

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution and is well-suited for determining the binding affinity of a fluorinated ligand for its target protein.

Objective: To determine the binding affinity (Kd) of a fluorescently labeled ligand for a target protein.

Principle: The FP of a fluorescent molecule is dependent on its rotational diffusion rate. A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in a low FP value. Upon binding to a much larger protein, the rotational motion of the tracer is slowed, leading to an increase in its FP. This change in FP can be used to quantify the binding interaction.

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer)

  • Unlabeled test compound (competitor)

  • Assay buffer (e.g., PBS with a small amount of surfactant to prevent non-specific binding)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.

    • Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the Kd of the tracer-protein interaction and the optimal protein concentration for the competition assay.

  • Competition Binding Assay:

    • In a microplate, prepare a series of dilutions of the unlabeled test compound.

    • Add a fixed concentration of the target protein and the fluorescent tracer to each well.

    • Include control wells containing only the tracer (for minimum polarization) and wells with the tracer and protein but no competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the competitor.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.

Case Study: Gefitinib (B1684475), a Fluorinated Kinase Inhibitor

Gefitinib is a prime example of a successful fluorinated drug. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The chemical structure of gefitinib features a fluoroaniline (B8554772) moiety, which is crucial for its high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[10][11] In cancer cells with activating EGFR mutations, this pathway is constitutively active, driving uncontrolled cell growth.

Gefitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain.[9] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways and leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[10]

Visualization: EGFR Signaling Pathway and Gefitinib Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR

Caption: Gefitinib inhibits the EGFR signaling pathway by blocking ATP binding.

Experimental Protocol: Synthesis of Gefitinib

The synthesis of gefitinib can be accomplished through various routes. A common approach involves the construction of the quinazoline (B50416) core followed by the introduction of the side chains.

Objective: To synthesize Gefitinib.

Materials:

  • 6,7-Dimethoxy-3H-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • 3-Chloro-4-fluoroaniline (B193440)

  • Isopropanol

  • Methanesulfonic acid

  • L-methionine

  • Acetic anhydride

  • 3-Morpholinopropyl chloride

  • Sodium hydroxide (B78521)

  • Appropriate solvents for reaction and purification (e.g., DMF, methanol, toluene)

Procedure (A representative multi-step synthesis):

  • Chlorination of the Quinazolinone Core:

  • Selective Demethylation:

    • Treat the 4-chloro-6,7-dimethoxyquinazoline with methanesulfonic acid and L-methionine to selectively demethylate the 6-methoxy group, yielding 4-chloro-6-hydroxy-7-methoxyquinazoline.

  • Protection of the Hydroxyl Group:

    • Protect the newly formed hydroxyl group as an acetate (B1210297) ester by reacting with acetic anhydride.

  • Nucleophilic Aromatic Substitution:

    • Condense the protected quinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol. The aniline (B41778) nitrogen displaces the chlorine at the 4-position of the quinazoline ring.

  • Deprotection:

    • Hydrolyze the acetate protecting group using a base such as sodium hydroxide to regenerate the free hydroxyl group.

  • Etherification:

    • React the hydroxyl group with 3-morpholinopropyl chloride in the presence of a base to install the morpholino side chain via an ether linkage.

  • Purification:

    • The crude gefitinib is then purified by recrystallization or column chromatography to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on literature procedures.[12]

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the drug discovery arsenal. By judiciously modifying a lead compound with fluorine, medicinal chemists can fine-tune its physicochemical properties to overcome common challenges such as poor metabolic stability and low bioavailability. The continued development of novel fluorination methodologies and a deeper understanding of the complex interplay between fluorination and biological systems will undoubtedly lead to the discovery of new and improved therapeutics in the future.

References

The Crucial Role of 4-Difluoromethoxy-3-hydroxybenzaldehyde in Roflumilast Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Difluoromethoxy-3-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique molecular structure, featuring a difluoromethoxy group, is essential for the pharmacological activity of Roflumilast, contributing to its potency and selectivity as a PDE4 inhibitor.[2] This technical guide provides an in-depth overview of the synthesis, chemical properties, and critical application of this compound in the manufacturing of Roflumilast, tailored for professionals in the field of pharmaceutical research and development.

Chemical Properties and Specifications

This compound, with the CAS number 151103-08-1, is an off-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, highlighting its suitability as a stable intermediate in multi-step pharmaceutical synthesis.

PropertyValueReference
Molecular Formula C8H6F2O3[1]
Molecular Weight 188.13 g/mol [3][4]
Melting Point 83-90°C[2][5]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Purity (Assay) ≥99.0%[1]
Water Content ≤0.50%[1]
Appearance White to off-white powder[1][5]
Solubility Slightly soluble in Chloroform and Methanol[2]

Synthesis of this compound

The primary synthetic route to this compound involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). Various reagents and conditions have been reported to achieve this transformation, with the goal of maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct.

A common and effective method utilizes sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base.

Experimental Protocol: Synthesis from 3,4-Dihydroxybenzaldehyde

This protocol is a synthesis of various reported methodologies to provide a comprehensive procedure.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Water

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add 3,4-dihydroxybenzaldehyde, N,N-dimethylformamide (DMF), and a base such as potassium carbonate or sodium carbonate.[6][7]

  • Add sodium chlorodifluoroacetate to the mixture. Some protocols may also include a small amount of water.

  • Heat the reaction mixture to a temperature ranging from 80°C to 100°C.[6][8]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 to 6 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

  • The filtrate is then diluted with water and extracted with an organic solvent, typically ethyl acetate.[5][8]

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.[5]

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound as a white to off-white solid.[5]

Reagent/SolventRoleTypical ConditionsReported Yield
3,4-dihydroxybenzaldehydeStarting Material1 equivalent-
Sodium chlorodifluoroacetateDifluoromethylating Agent1.0 - 1.5 equivalents-
Potassium Carbonate / Sodium CarbonateBase1.0 - 3.0 equivalents-
N,N-Dimethylformamide (DMF)Solvent--
TemperatureReaction Condition60 - 120°C-
Product This compound -25 - 57.5% [7][8]

Roflumilast Synthesis Pathway

This compound is a key building block in the multi-step synthesis of Roflumilast. The overall synthetic workflow is depicted below.

G cluster_synthesis Roflumilast Synthesis A 3,4-Dihydroxybenzaldehyde B 4-Difluoromethoxy- 3-hydroxybenzaldehyde A->B Selective Difluoromethylation C 3-(Cyclopropylmethoxy)- 4-(difluoromethoxy)benzaldehyde B->C Etherification with Cyclopropylmethyl bromide D 3-(Cyclopropylmethoxy)- 4-(difluoromethoxy)benzoic acid C->D Oxidation E Roflumilast D->E Amide Coupling with 3,5-dichloro-4-aminopyridine

Synthetic pathway of Roflumilast.
Experimental Workflow from Intermediate to Roflumilast

The conversion of this compound to Roflumilast involves a sequence of well-established organic reactions.

G cluster_workflow Experimental Workflow start Start: This compound step1 Step 1: Etherification - Add cyclopropylmethyl bromide - Base (e.g., K2CO3) - Solvent (e.g., DMF or Acetonitrile) start->step1 step2 Step 2: Oxidation - Oxidizing agent (e.g., NaClO2) - Solvent system step1->step2 step3 Step 3: Amide Formation - Activate carboxylic acid (e.g., with SOCl2) - React with 3,5-dichloro-4-aminopyridine step2->step3 end End Product: Roflumilast step3->end

From intermediate to final product.

Roflumilast's Mechanism of Action: The Role of PDE4 Inhibition

Roflumilast functions by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme. PDE4 is highly expressed in inflammatory cells and is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to the suppression of inflammatory responses implicated in the pathogenesis of COPD.

G Roflumilast Roflumilast PDE4 PDE4 Enzyme Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP Degrades cAMP cAMP cAMP->PDE4 Suppression Suppression of Inflammation cAMP->Suppression Inflammation Inflammatory Response (e.g., release of cytokines, chemokines) Suppression->Inflammation Reduces

Mechanism of action of Roflumilast.

Conclusion

This compound is an indispensable intermediate in the synthesis of Roflumilast. Its efficient and selective synthesis is a critical step in the overall manufacturing process of this important anti-inflammatory drug. Understanding the nuances of its synthesis and its role in the broader context of Roflumilast production is essential for chemists and researchers in the pharmaceutical industry. The methodologies and data presented in this guide offer a comprehensive resource for the development and optimization of Roflumilast synthesis. As the demand for effective COPD treatments continues to grow, the importance of reliable and high-quality sources of key intermediates like this compound will undoubtedly increase.[1]

References

Biological significance of difluoromethoxy-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Difluoromethoxy-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. When appended to a benzaldehyde (B42025) scaffold, it creates a versatile building block for the synthesis of complex molecules with significant biological activities. This guide explores the unique properties conferred by the difluoromethoxy group and its application in developing potent therapeutic agents, with a focus on anticancer and anti-inflammatory applications.

The Strategic Advantage of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1]

  • Enhanced Metabolic Stability : A primary driver for incorporating the -OCF₂H group is to improve a drug's metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2] This modification can block common metabolic pathways, such as the O-demethylation of methoxy (B1213986) groups, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][2]

  • Modulated Lipophilicity : The -OCF₂H group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2][3] It generally increases lipophilicity to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, providing medicinal chemists with a tool for fine-tuning this critical property to optimize membrane permeability and oral absorption.[2]

  • Bioisosterism and Hydrogen Bonding : A key feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[2] This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This substitution can maintain crucial interactions with biological targets while improving metabolic stability.[2][4]

Applications in Drug Discovery and Development

Difluoromethoxy-substituted benzaldehydes serve as crucial intermediates in the synthesis of a variety of biologically active compounds, including approved drugs and clinical candidates.

Anti-inflammatory Agents: PDE4 Inhibition

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[5] The difluoromethoxy group in Roflumilast is critical for its potency and metabolic stability.[2]

Mechanism of Action : Roflumilast inhibits the PDE4 enzyme, which is responsible for degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking PDE4, Roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets like the cAMP-responsive element-binding protein (CREB), ultimately resulting in a reduction of inflammatory responses.[2][4]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB (pCREB) Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Caption: Mechanism of Roflumilast via PDE4 Inhibition.
Anticancer Agents: Kinase Inhibition

Difluoromethoxy-substituted benzaldehydes are valuable precursors for synthesizing heterocyclic compounds, such as benzimidazoles, which have demonstrated potent anticancer activity. These derivatives often function as inhibitors of critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.

Mechanism of Action : The PI3K/AKT/mTOR pathway is aberrantly activated in many human cancers.[6] Compounds derived from difluoromethoxy-benzaldehydes have been designed as selective inhibitors of PI3Kα, a key enzyme in this pathway. By inhibiting PI3Kα, these agents block the downstream signaling cascade, leading to reduced cancer cell proliferation and survival.[6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Inhibitor Difluoromethoxy- Benzimidazole (B57391) Derivative Inhibitor->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Data: Biological Activity

The following table summarizes the in vitro inhibitory activity of representative difluoromethoxy-substituted benzimidazole derivatives against the PI3Kα enzyme.

Compound IDTargetAssay TypeIC₅₀ (nM)Cell Line / Enzyme SourceReference
Compound 86 PI3KαEnzymatic22.8Recombinant Human PI3Kα[6]
Compound 87 PI3KαEnzymatic33.6Recombinant Human PI3Kα[6]
Roflumilast PDE4Enzymatic0.8Human Neutrophils[5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these potent compounds.

General Synthesis of 2-Difluoromethylbenzimidazole Derivatives

This protocol provides a representative workflow for synthesizing the anticancer agents discussed. The initial benzaldehyde is a key starting material.

Synthesis_Workflow start Start: 4-(Difluoromethoxy)- substituted Benzaldehyde step1 Step 1: Oxidation Reagent: e.g., KMnO₄ start->step1 intermediate1 Intermediate: Carboxylic Acid Derivative step1->intermediate1 step2 Step 2: Condensation with o-Phenylenediamine intermediate1->step2 intermediate2 Intermediate: Benzimidazole Core step2->intermediate2 step3 Step 3: Further Derivatization (e.g., Coupling Reactions) intermediate2->step3 end Final Product: Biologically Active Benzimidazole Derivative step3->end

Caption: General Synthetic Workflow for Benzimidazole Derivatives.

Procedure Outline:

  • Oxidation: The difluoromethoxy-substituted benzaldehyde is first oxidized to the corresponding carboxylic acid. This is a standard transformation often employing oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

  • Condensation: The resulting carboxylic acid is condensed with a substituted o-phenylenediamine. This reaction, often carried out under acidic conditions and with heating, forms the core benzimidazole ring structure.[7][8]

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

  • Derivatization: Further modifications can be made to the benzimidazole scaffold to optimize biological activity, for example, through N-alkylation or coupling reactions.[6]

In Vitro PI3Kα Inhibition Assay Protocol

This protocol outlines the steps to determine the IC₅₀ values of test compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)[9]

  • Substrate: PIP2 (phosphatidylinositol 4,5-bisphosphate)[10]

  • ATP (Adenosine triphosphate)[11]

  • Test compounds (e.g., Compound 86, 87) dissolved in DMSO

  • Assay Buffer (containing MgCl₂, DTT)[11]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (measures ADP production)[12]

  • 384-well assay plates[9]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme/Substrate Preparation: Prepare a solution of PI3Kα enzyme and PIP2 substrate in the kinase reaction buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding a solution of ATP.[12]

  • Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]

  • Reaction Termination & Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system. This involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Difluoromethoxy-substituted benzaldehydes are highly valuable scaffolds in medicinal chemistry. The unique physicochemical properties imparted by the -OCF₂H group—namely enhanced metabolic stability and the ability to act as a lipophilic hydrogen bond donor—provide a powerful strategy for optimizing drug candidates.[1] Its successful application in the development of Roflumilast and its utility in creating potent anticancer kinase inhibitors highlight the profound biological significance of this chemical moiety.[2][6] Continued exploration of derivatives from these benzaldehydes holds significant promise for the design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Synthesis and Significance of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, identified by its CAS number 151103-08-1, is a specialized organofluorine compound that has become indispensable in modern medicinal chemistry.[1][2][3] This off-white solid serves as a critical intermediate in the synthesis of high-value pharmaceuticals, most notably Roflumilast.[1][4] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of severe chronic obstructive pulmonary disease (COPD).[1] The incorporation of the difluoromethoxy group is a key feature, as it can enhance the lipophilicity and metabolic stability of the final drug molecule, improving its pharmacokinetic properties.[5] This guide provides an in-depth overview of the compound's properties, synthetic history, and detailed experimental protocols for its preparation.

Physicochemical and Quantitative Data

The key properties of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde are summarized below. These specifications are critical for its use in pharmaceutical manufacturing, where high purity and consistency are paramount.[1]

PropertyValue
CAS Number 151103-08-1
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [6]
Appearance Off-white to white powder/solid[1][2]
Melting Point 83 - 90°C[2][3]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1][2]
Density 1.4 ± 0.1 g/cm³[1]
Purity (Assay) Typically ≥99.0%[1]
LogP 1.28[1]
Polar Surface Area 46.53 Ų[1]

Synthetic History and Methodologies

The primary challenge in synthesizing 4-(Difluoromethoxy)-3-hydroxybenzaldehyde lies in the selective difluoromethylation of the 4-position hydroxyl group of the precursor, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), while leaving the 3-position hydroxyl group unprotected. Several methods have been developed to achieve this transformation, utilizing different difluoromethylating agents and reaction conditions.

The most common synthetic strategies involve:

  • Reaction with Chloro(difluoro)acetate Derivatives: Using reagents like methyl 2-chloro-2,2-difluoroacetate (B8310253) or sodium chlorodifluoroacetate in the presence of a base.[2][4]

  • Reaction with Chlorodifluoromethane (B1668795) (Freon-22): This method involves bubbling chlorodifluoromethane gas through a solution of the precursor and a base, often with a phase-transfer catalyst to improve efficiency.[7]

The choice of methodology often depends on factors like scalability, cost, yield, and environmental considerations. Innovations in synthetic methods aim to improve yield, reduce the formation of by-products (such as the disubstituted product), and utilize greener chemistry principles.[1][4]

Comparative Summary of Synthetic Protocols
Starting MaterialDifluoromethylating AgentBase / CatalystSolventTemp. (°C)Time (h)Yield (%)
3,4-DihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetateK₂CO₃DMF60 - 65338[2]
3,4-DihydroxybenzaldehydeSodium chlorodifluoroacetateNa₂CO₃DMF / H₂O80657.5[4]
3,4-DihydroxybenzaldehydeChlorodifluoromethane (gas)NaOH / n-Bu₄NBr1,4-Dioxane805 - 643.6[7]
3,4-DihydroxybenzaldehydeMethyl chlorodifluoroacetateNaOH / Bu₄NBrH₂O60 - 65379.4[8]

Experimental Protocols

Below are detailed experimental methodologies for two distinct synthetic routes.

Protocol 1: Synthesis via Sodium Chlorodifluoroacetate

This protocol, adapted from patent literature, describes a high-efficiency method using a solid difluoromethylating agent.[4]

Reagents:

  • 3,4-Dihydroxybenzaldehyde (5.1 g, 36.9 mmol)

  • Sodium Carbonate (Na₂CO₃) (11.73 g, 110.7 mmol)

  • Sodium Chlorodifluoroacetate (8.57 g, 56.1 mmol)

  • N,N-Dimethylformamide (DMF) (250 mL)

  • Water (20 mL)

  • 1.0 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum Ether

Procedure:

  • Suspend 3,4-dihydroxybenzaldehyde (5.1 g) and sodium carbonate (11.73 g) in 250 mL of DMF in a 100 mL round-bottomed flask.

  • Add a solution of sodium chlorodifluoroacetate (8.57 g) in 20 mL of water.

  • Heat the reaction mixture to 80°C and maintain for 6 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the reaction liquor to 5-6 using 1.0 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Collect the organic phases and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to yield the final product (3.99 g, 57.5% yield).[4]

Protocol 2: Synthesis via Chlorodifluoromethane Gas

This method, outlined in a Chinese patent, utilizes chlorodifluoromethane gas and a phase-transfer catalyst.[7]

Reagents:

  • 3,4-Dihydroxybenzaldehyde (5.00 g, 36.2 mmol)

  • n-Butylammonium Bromide (0.117 g, 0.362 mmol)

  • Isopropanol (B130326) (60 mL)

  • 30% Sodium Hydroxide (B78521) (NaOH) solution

  • Chlorodifluoromethane (gas)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Petroleum Ether

Procedure:

  • Dissolve 3,4-dihydroxybenzaldehyde (5.00 g) and n-butylammonium bromide (0.117 g) in isopropanol (60 mL) in a suitable reaction vessel.

  • Stir the solution at room temperature for 20 minutes.

  • Add 30% sodium hydroxide solution (1.59 g, 39.82 mmol) and stir at room temperature for an additional 30 minutes.

  • Slowly warm the mixture to 60-65°C and begin bubbling chlorodifluoromethane gas into the reaction.

  • After 1.5 hours, add another portion of 30% NaOH solution (0.43 g, 10.86 mmol).

  • After another 1.5 hours, add a final portion of 30% NaOH solution (0.43 g, 10.86 mmol).

  • Continue the reaction for a total of 5-6 hours, then cool to 15°C and quench the reaction by adding water.

  • Filter to remove any solid residue and extract the filtrate with ethyl acetate.

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate 5:1) to obtain the product as a white solid powder (yield 43.6%).[7]

Diagrams of Synthetic and Logical Pathways

The following diagrams illustrate the general synthetic workflow and the compound's role in the development of a PDE4 inhibitor.

Synthesis_Workflow General Synthetic Workflow for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Start 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) Process Selective O-Difluoromethylation (Base, Solvent, Heat) Start->Process Precursor Reagent Difluoromethylating Agent (e.g., CHClF₂ or ClCF₂COONa) Reagent->Process Reagent Purification Workup & Purification (Extraction, Chromatography) Process->Purification Crude Product Product 4-(Difluoromethoxy)-3- hydroxybenzaldehyde Purification->Product Final Product

Caption: A flowchart of the generalized synthesis process.

Logical_Pathway Role as a Key Intermediate for PDE4 Inhibition Intermediate 4-(Difluoromethoxy)-3- hydroxybenzaldehyde Synthesis Multi-step Synthesis Intermediate->Synthesis Key Building Block Drug Roflumilast Synthesis->Drug Produces Target Phosphodiesterase-4 (PDE4) Enzyme Drug->Target Binds to & Inhibits Effect Inhibition of PDE4 (Anti-inflammatory effect) Target->Effect Leads to

Caption: The logical flow from intermediate to final drug target.

References

Methodological & Application

Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde (B13553)

Application: Pharmaceutical Intermediate Synthesis, Drug Development

Introduction

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1] Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The difluoromethyl (-CF2H) group is a significant bioisostere for hydroxyl or thiol groups, offering unique properties such as increased metabolic stability, enhanced membrane permeability, and the ability to act as a lipophilic hydrogen bond donor.[2][3][4] Consequently, efficient and selective methods for its introduction into molecular scaffolds are of high interest to the pharmaceutical industry.

This document provides a detailed protocol for the synthesis of this compound via the selective O-difluoromethylation of 3,4-dihydroxybenzaldehyde. The primary challenge in this synthesis is achieving high regioselectivity for the hydroxyl group at the 4-position over the 3-position to minimize the formation of the 3,4-bis(difluoromethoxy)benzaldehyde (B143430) by-product.[5] The presented method utilizes sodium chlorodifluoroacetate as a stable, solid difluorocarbene precursor, offering high yield and selectivity.[6][7][8]

Synthesis Overview and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde is selectively functionalized. The selectivity is governed by the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl, leading to preferential deprotonation at the 4-position under basic conditions.[9]

The reaction mechanism involves three key steps:

  • Deprotonation: A base, such as sodium carbonate, selectively deprotonates the more acidic 4-hydroxyl group of 3,4-dihydroxybenzaldehyde to form a phenolate (B1203915) anion.

  • Difluorocarbene Generation: The difluoromethylating agent, sodium chlorodifluoroacetate, undergoes thermal decarboxylation to generate the highly reactive and electrophilic difluorocarbene (:CF2).[8]

  • Nucleophilic Attack: The phenolate anion acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation during aqueous work-up yields the desired this compound.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Difluorocarbene Generation cluster_2 Step 3: Nucleophilic Attack & Protonation Reactant 3,4-dihydroxybenzaldehyde Phenolate 4-phenolate intermediate Reactant->Phenolate + Base Base Na₂CO₃ Intermediate 4-phenolate intermediate Reagent Sodium Chlorodifluoroacetate Carbene Difluorocarbene (:CF₂) Reagent->Carbene + Heat Generated_Carbene Difluorocarbene (:CF₂) Heat Δ (Heat) Product_anion Product Anion Intermediate->Product_anion + :CF₂ Final_Product This compound Product_anion->Final_Product + H⁺ Workup H⁺ (Work-up)

Caption: Logical flow of the reaction mechanism.

Data Presentation

The following table summarizes various reported conditions and outcomes for the synthesis, allowing for easy comparison.

ParameterMethod A[6]Method B[5]Method C[10]
Starting Material 3,4-dihydroxybenzaldehyde3,4-dihydroxybenzaldehyde3,4-dihydroxybenzaldehyde
Difluoromethylating Agent Sodium ChlorodifluoroacetateChlorodifluoromethane (gas)Chlorodifluoromethane (gas)
Base Sodium Carbonate (Na₂CO₃)Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)
Solvent DMFIsopropanol / 1,4-DioxaneDMF
Catalyst Nonen-butylammonium bromideNone
Temperature 80 °C60 - 120 °C80 - 85 °C
Reaction Time 6 hours5 - 6 hoursNot specified
Yield (Target Product) 57.5%43 - 48%25 - 30%
Yield (By-product) 3.75%Not specifiedNot specified

Experimental Protocol

This protocol is based on a high-yield procedure reported in the literature.[6]

Materials and Equipment:

  • 3,4-dihydroxybenzaldehyde (MW: 138.12 g/mol )

  • Sodium chlorodifluoroacetate (MW: 152.46 g/mol )

  • Anhydrous Sodium Carbonate (Na₂CO₃) (MW: 105.99 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether

  • 1.0 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and anhydrous sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq).

    • Add 100 mL of anhydrous DMF to create a suspension.

  • Addition of Reagent:

    • Prepare a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water.

    • Add the sodium chlorodifluoroacetate solution to the reaction flask.

  • Reaction:

    • Heat the reaction mixture to 80 °C under constant stirring.

    • Maintain the temperature and continue stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After 6 hours, cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to 5-6 by slowly adding 1.0 M HCl.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

  • Isolation:

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate and residual DMF) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a mixture of ethyl acetate and petroleum ether (1:20 v/v).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Experimental_Workflow start Start setup 1. Reaction Setup - Add 3,4-dihydroxybenzaldehyde,  Na₂CO₃, and DMF to flask. start->setup add_reagent 2. Add Reagent - Dissolve ClCF₂COONa in water. - Add solution to flask. setup->add_reagent react 3. Reaction - Heat to 80°C. - Stir for 6 hours. add_reagent->react workup 4. Work-up - Cool to RT. - Adjust pH to 5-6 with HCl. - Extract with Ethyl Acetate (3x). react->workup isolate 5. Isolation - Combine organic layers. - Dry with MgSO₄. - Evaporate solvent. workup->isolate purify 6. Purification - Column Chromatography  (Silica, EtOAc/Pet. Ether 1:20). isolate->purify end_product Final Product This compound purify->end_product

Caption: Step-by-step experimental workflow.

References

Application Note: Detailed Protocol for the Selective Difluoromethylation of Protocatechualdehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of a difluoromethyl group (-CF₂H) into bioactive molecules is a critical strategy in medicinal chemistry. The -CF₂H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amide functionalities, often improving metabolic stability and membrane permeability.[1][2] Protocatechualdehyde (3,4-dihydroxybenzaldehyde) is a common building block, and its selective functionalization is of significant interest. This document provides a detailed protocol for the selective O-difluoromethylation of protocatechualdehyde, primarily at the 4-position, to synthesize 4-(difluoromethoxy)-3-hydroxybenzaldehyde. The method utilizes sodium chlorodifluoroacetate, a stable, commercially available, and easy-to-handle solid that serves as a difluorocarbene precursor upon thermal decarboxylation.[3][4]

Reaction Scheme:

Experimental Protocol

This protocol is based on established methods for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate, with conditions adapted for the selective modification of protocatechualdehyde.[3][5] The reaction proceeds via the generation of an electrophilic difluorocarbene (:CF₂) which is trapped by the phenolate (B1203915) nucleophile.[3][4]

Materials and Equipment:

  • Chemicals: Protocatechualdehyde (3,4-dihydroxybenzaldehyde), Sodium chlorodifluoroacetate, Cesium Carbonate (Cs₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Deionized Water, Ethyl Acetate (B1210297) (EtOAc), Hexanes, Brine (saturated aq. NaCl), Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Silica (B1680970) Gel.

  • Equipment: Round-bottomed flask, magnetic stir bar, condenser, Schlenk line (or source of inert gas like Nitrogen/Argon), rubber septa, syringes, needles, heating mantle with temperature controller, rotary evaporator, glassware for extraction and chromatography.

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add protocatechualdehyde (1.0 equiv, e.g., 1.38 g, 10.0 mmol) and cesium carbonate (1.5 equiv, e.g., 4.89 g, 15.0 mmol).[3]

    • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask headspace under vacuum (<1.0 mmHg) and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition:

    • Through the septum via syringe, add dry N,N-Dimethylformamide (DMF, ~0.7 M solution, e.g., 15 mL) and deionized water (approx. 1/9th the volume of DMF, e.g., 1.7 mL).[3]

    • Begin stirring the suspension at 500 rpm at room temperature (23 °C).

    • After a few minutes, remove the septum under a positive flow of nitrogen and add sodium chlorodifluoroacetate (2.8 equiv, e.g., 4.27 g, 28.0 mmol) in one portion.[3]

  • Reaction Execution:

    • Quickly replace the septum with a flame-dried condenser, securing it with a clip. Seal the top of the condenser with a septum connected to the nitrogen line (a bubbler outlet is recommended to vent any pressure).

    • Heat the reaction mixture to 90 °C using a pre-heated heating mantle.[5]

    • Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • After completion, remove the heating mantle and allow the flask to cool to room temperature.

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (2 x 30 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to elute the product.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 4-(difluoromethoxy)-3-hydroxybenzaldehyde as a solid or oil.[6]

Data Presentation

Table 1: Reagent Stoichiometry (for a 10.0 mmol scale)

ReagentFormulaMW ( g/mol )Molar Equiv.Amount
ProtocatechualdehydeC₇H₆O₃138.121.01.38 g
Cesium CarbonateCs₂CO₃325.821.54.89 g
Sodium ChlorodifluoroacetateC₂ClF₂NaO₂152.462.84.27 g
N,N-DimethylformamideC₃H₇NO73.09Solvent~15 mL

Table 2: Summary of Reaction Conditions and Expected Yields

ParameterValue / DescriptionReference
Substrate Protocatechualdehyde-
Difluoromethylating Agent Sodium Chlorodifluoroacetate[5]
Base Cesium Carbonate[3]
Solvent DMF / H₂O (approx. 9:1)[3]
Temperature 90 °C[5]
Reaction Time 4 - 6 hours-
Reported Yield (Target Product) ~57%[5]
Reported By-product (Disubstituted) ~3.7%[5]

Mandatory Visualizations

Experimental Workflow Diagram

Difluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Combine Aldehyde and Base inert 2. Establish Inert Atmosphere (N₂) reagents->inert solvents 3. Add DMF / H₂O and Stir inert->solvents add_reagent 4. Add Sodium Chlorodifluoroacetate solvents->add_reagent heat 5. Heat to 90 °C and Stir (4-6h) add_reagent->heat monitor 6. Monitor by TLC heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup dry 8. Dry and Concentrate Organic Phase workup->dry purify 9. Column Chromatography dry->purify final_product Final Product: 4-(difluoromethoxy)- 3-hydroxybenzaldehyde purify->final_product

Caption: Workflow for the selective difluoromethylation of protocatechualdehyde.

Proposed Reaction Mechanism

Mechanism p1 reagent ClCF₂CO₂Na p2 carbene :CF₂ (Difluorocarbene) phenolate Protocatechualdehyde Phenolate p3 intermediate Intermediate Anion p3->intermediate Nucleophilic Attack p4 p5 product Final Product p4->product Protonation (Workup) reagent->p2 Heat (-CO₂, -NaCl) carbene->p3 phenolate->p3 intermediate->p4

Caption: Proposed mechanism via difluorocarbene generation and nucleophilic attack.

References

Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde: A Key Intermediate for Phosphodiesterase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Difluoromethoxy-3-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] Roflumilast is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The introduction of the difluoromethoxy group is a key step that can enhance the metabolic stability and pharmacokinetic profile of the final drug molecule. This document provides detailed protocols for the synthesis of this compound from 3,4-dihydroxybenzaldehyde (B13553) using chlorodifluoromethane (B1668795), along with relevant data and diagrams for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically an off-white to white crystalline powder.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₆F₂O₃[1][3][4]
Molecular Weight188.13 g/mol [1][3][4]
CAS Number151103-08-1[1][3]
Melting Point88.0 to 92.0 °C
Boiling Point280.6 ± 35.0 °C at 760 mmHg[1]
Density1.4 ± 0.1 g/cm³[1]
Flash Point123.5 ± 25.9 °C[1]
LogP1.28[1]
Polar Surface Area46.53 Ų[1]
Purity (typical)≥99.0%[1]

Application in Drug Development: Roflumilast and PDE4 Inhibition

This compound serves as a critical building block in the synthesis of Roflumilast. The mechanism of action of Roflumilast involves the inhibition of the phosphodiesterase-4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses various inflammatory responses. This is particularly relevant in inflammatory diseases like COPD.[1][5] The anti-inflammatory effects are primarily mediated through the inhibition of PDE4B and PDE4D isoforms, which are highly expressed in immune cells.[1]

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation_Up Pro-inflammatory Mediators (e.g., TNF-α, IL-23) PKA->Inflammation_Up Inhibits Inflammation_Down Anti-inflammatory Mediators (e.g., IL-10) PKA->Inflammation_Down Activates Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway by Roflumilast.

Synthesis of this compound

The synthesis involves the selective O-difluoromethylation of the hydroxyl group at the 4-position of 3,4-dihydroxybenzaldehyde. The use of chlorodifluoromethane gas is a common method for this transformation.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 3,4-Dihydroxybenzaldehyde p1 This compound r1->p1 Base (e.g., K₂CO₃, NaOH) Solvent (e.g., DMF) Heat r2 Chlorodifluoromethane (CHClF₂) r2->p1 Experimental_Workflow A 1. Reaction Setup B 2. Reagent Addition A->B C 3. O-Difluoromethylation (Introduction of CHClF₂ gas) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching and Extraction) D->E Reaction Complete F 6. Drying and Solvent Removal E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, Purity Analysis) G->H I Final Product: This compound H->I

References

Application Notes and Protocols: Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Difluoromethoxy-3-hydroxybenzaldehyde is a key chemical intermediate widely utilized in the pharmaceutical industry.[1] Its primary application lies in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The introduction of the difluoromethoxy (-OCF2H) group can significantly alter the physicochemical properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity, making it a valuable moiety in medicinal chemistry.[3] These notes provide a detailed overview of the reaction mechanism for its synthesis, experimental protocols, and relevant chemical data.

Reaction Mechanism

The most common and operationally simple method for synthesizing this compound involves the selective O-difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). The reaction typically employs a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF2COONa), in the presence of a base.[4][5]

The proposed mechanism proceeds through the following key steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the more acidic 4-hydroxyl group of 3,4-dihydroxybenzaldehyde by a base (e.g., Na₂CO₃, Cs₂CO₃) to form a phenolate (B1203915) anion. This selective deprotonation is crucial for the regioselectivity of the reaction.

  • Difluorocarbene Generation: Sodium chlorodifluoroacetate undergoes thermal decarboxylation, losing carbon dioxide and a chloride ion to generate the highly electrophilic difluorocarbene (:CF₂).[4]

  • Nucleophilic Attack: The nucleophilic phenolate anion attacks the electrophilic difluorocarbene.

  • Protonation: The resulting intermediate is subsequently protonated, typically during aqueous workup, to yield the final product, this compound.

Caption: Reaction mechanism for the formation of this compound.

Note: The above DOT script is a conceptual representation. Displaying complex chemical structures directly in Graphviz from external URLs can be unreliable. A simplified text or shape representation is used for clarity.

Experimental Protocols

Below are two representative protocols for the synthesis of this compound based on methods described in the literature.

Protocol 1: Using Sodium Chlorodifluoroacetate

This protocol is adapted from a method utilizing a stable, solid difluorocarbene precursor.[5]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • 1.0 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Petroleum Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • To a 100 mL round-bottom flask, add 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol), sodium carbonate (11.73 g, 110.7 mmol), and 250 mL of DMF.

  • Suspend the mixture and add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) in 20 mL of water.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of 5-6 using 1.0 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to yield the pure product.[5]

Protocol 2: Using Chlorodifluoromethane (B1668795) Gas

This protocol uses a gaseous difluoromethylating agent and requires appropriate handling for gases.[6]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • n-Butylammonium bromide

  • Isopropanol (B130326)

  • 30% Sodium Hydroxide (B78521) (NaOH) solution

  • Chlorodifluoromethane (CHClF₂) gas

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Gas-tight reaction vessel, gas inlet tube, magnetic stirrer, and appropriate safety equipment.

Procedure:

  • Dissolve 3,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) and n-butylammonium bromide (0.117 g, 0.362 mmol) in isopropanol (60 mL) in a suitable reaction vessel.

  • Stir the solution at room temperature for 20 minutes.

  • Add 30% sodium hydroxide solution (1.59 g, 39.82 mmol) and continue stirring at room temperature for 30 minutes.

  • Slowly heat the mixture to 65°C and begin bubbling chlorodifluoromethane gas into the reaction.

  • Maintain the temperature between 60-65°C. Periodically add additional portions of 30% sodium hydroxide solution over the course of the reaction (e.g., 0.43 g after 1.5 hours, and another 0.43 g after another 1.5 hours) to maintain basic conditions.

  • Continue the reaction for a total of 5-6 hours.

  • Cool the reaction to 15°C and quench by adding water.

  • Filter any solid residue and extract the filtrate with ethyl acetate.

  • Wash the combined organic phases with water until neutral, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the residue via silica (B1680970) gel column chromatography to obtain the final product.[6]

ExperimentalWorkflow General Experimental Workflow A 1. Mix Reactants (3,4-dihydroxybenzaldehyde, Base, Solvent) B 2. Add Difluoromethylating Agent (e.g., ClCF₂COONa) A->B C 3. Heat & Stir (Monitor by TLC) B->C D 4. Workup (Acidify & Quench) C->D E 5. Extraction (with Organic Solvent) D->E F 6. Drying & Concentration (Dry organic layer, Evaporate solvent) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (Product Analysis) G->H

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Synthetic Protocols
ParameterProtocol 1 (ClCF₂COONa)[5]Protocol 2 (CHClF₂)[6]Protocol 3 (ClCF₂COONa)[7]
Starting Material 3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde4-Hydroxy-3-methoxybenzaldehyde*
Difluoromethylating Agent Sodium ChlorodifluoroacetateChlorodifluoromethaneSodium Chlorodifluoroacetate
Base Na₂CO₃NaOHCs₂CO₃
Solvent DMF / WaterIsopropanolDMF / Water
Temperature 80°C60-65°C100°C
Reaction Time 6 hours5-6 hours3.5 hours
Reported Yield 57.5% (monosubstituted)43.6%91%

*Note: Protocol 3 describes the synthesis of a related compound, 4-(difluoromethoxy)-3-methoxybenzaldehyde, from vanillin, but the conditions are relevant and demonstrate high efficiency.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 151103-08-1[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.128 g/mol [1]
Appearance Off-white powder[1]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 123.5 ± 25.9 °C[1]
Purity (Assay) ≥99.0%[1]
Water Content ≤0.50%[1]

References

Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Phosphodiesterase 4 (PDE4) inhibitors, utilizing 4-difluoromethoxy-3-hydroxybenzaldehyde as a key starting material. The protocols detailed herein focus on the synthesis of Roflumilast (B1684550), a potent and selective PDE4 inhibitor, as a prime example. This document includes detailed experimental procedures, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 plays a crucial role in regulating intracellular cAMP levels.[1] Inhibition of PDE4 leads to an accumulation of cAMP, which in turn suppresses inflammatory responses, making PDE4 a significant therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2]

This compound is a vital intermediate in the synthesis of a number of potent PDE4 inhibitors, most notably Roflumilast.[3] Its chemical structure provides a scaffold for the construction of the pharmacophore necessary for effective PDE4 inhibition.

PDE4 Signaling Pathway

The inhibition of PDE4 modulates the cAMP signaling cascade, leading to a reduction in the inflammatory response. The following diagram illustrates this pathway.

PDE4_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormones, Neurotransmitters) gpcr GPCR extracellular->gpcr Binds ac Adenylyl Cyclase gpcr->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP (Inactive) pde4->amp Hydrolyzes creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus gene_expression Modulation of Gene Expression nucleus->gene_expression anti_inflammatory ↓ Pro-inflammatory Cytokines gene_expression->anti_inflammatory inhibitor PDE4 Inhibitor (e.g., Roflumilast) inhibitor->pde4 Inhibits

Figure 1: Simplified PDE4-cAMP signaling pathway.

Synthesis of Roflumilast from this compound

The synthesis of Roflumilast from this compound is a multi-step process that involves etherification, oxidation, and amide coupling. The general workflow is depicted below.

Synthesis_Workflow start This compound step1 Step 1: Alkylation (Etherification) start->step1 intermediate1 3-Cyclopropylmethoxy-4- difluoromethoxybenzaldehyde step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 3-Cyclopropylmethoxy-4- difluoromethoxybenzoic acid step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 product Roflumilast step3->product purification Purification and Characterization product->purification reagents1 Cyclopropylmethyl bromide, K₂CO₃, DMF reagents1->step1 reagents2 Sodium chlorite (B76162), Sulfamic acid, Acetic acid reagents2->step2 reagents3 4-Amino-3,5-dichloropyridine (B195902), Coupling agent (e.g., HATU) reagents3->step3

Figure 2: General workflow for the synthesis of Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (Alkylation)

This protocol describes the etherification of this compound with cyclopropylmethyl bromide.

Materials:

  • This compound

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (1.5-2.0 eq) to the solution.

  • Add cyclopropylmethyl bromide (1.1-1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-90 °C and stir for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Oxidation)

This protocol details the oxidation of the aldehyde to a carboxylic acid.

Materials:

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid

  • Glacial acetic acid

  • Water

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (1.0 eq) in a mixture of acetone and water.[4][5]

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium chlorite (1.5-2.0 eq) and sulfamic acid (1.2-1.5 eq) in water.[4][5]

  • Add the sodium chlorite/sulfamic acid solution dropwise to the cooled aldehyde solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[6] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a solution of sodium sulfite (B76179) until the yellow color disappears.

  • Acidify the mixture with hydrochloric acid to pH 2-3, which should precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

Protocol 3: Synthesis of Roflumilast (Amide Coupling)

This protocol describes the final amide bond formation to yield Roflumilast.

Materials:

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid

  • 4-Amino-3,5-dichloropyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent (e.g., EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (1.0 eq) in anhydrous DMF.[7]

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[7]

  • Add 4-amino-3,5-dichloropyridine (1.1 eq) to the reaction mixture.[7]

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure Roflumilast.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 151103-08-1[3]
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
Appearance Off-white powder[3]
Purity ≥99.0%[3]
Water Content ≤0.50%[3]
Table 2: Biological Activity of Roflumilast
TargetIC₅₀ Value (nM)Assay ConditionsReference
PDE4 0.8Human Neutrophils[1][8]
PDE4 (various splice variants) 0.2 - 4.3Recombinant enzymes[2]
PDE1 >10,000Bovine Brain[1][8]
PDE2 >10,000Rat Heart[1][8]
PDE3 >10,000Human Platelets[1][8]
PDE5 8,000Human Platelets[8]

Protocol 4: In Vitro PDE4 Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a synthesized compound against PDE4 using a fluorescence polarization (FP) assay.[9]

Objective: To quantify the concentration of the synthesized inhibitor required to reduce the activity of the PDE4 enzyme by 50%.

Materials:

  • Purified recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Binding Agent (e.g., IMAP™ Binding Solution)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

  • Synthesized Roflumilast (Test Compound)

  • Roflumilast standard (Positive Control)

  • DMSO

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized Roflumilast and the Roflumilast standard in 100% DMSO.

    • Create a serial dilution series of the test compound and the positive control in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Prepare a "No Inhibitor" control (assay buffer with the same final DMSO concentration) and a "Blank" control (assay buffer only).

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution, positive control, and "No Inhibitor" control to the appropriate wells of the 384-well plate.

    • Add 5 µL of assay buffer to the "Blank" wells.

  • Substrate Addition:

    • Dilute the FAM-cAMP substrate to the desired working concentration (e.g., 100 nM) in Assay Buffer.

    • Add 5 µL of the diluted substrate to all wells.

  • Reaction Initiation:

    • Dilute the PDE4 enzyme to its working concentration in Assay Buffer.

    • To all wells except the "Blank," add 10 µL of the diluted enzyme to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination:

    • Add the Binding Agent to all wells to stop the enzymatic reaction.

  • Final Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for binding.

  • Data Acquisition:

    • Measure the fluorescence polarization in a microplate reader.

Data Analysis:

  • Subtract the average FP value of the "Blank" wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control (0% inhibition) and "Blank" (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

These application notes provide detailed protocols for the synthesis of the potent PDE4 inhibitor Roflumilast, starting from this compound, as well as a method for evaluating its biological activity. The provided information is intended to support researchers in the field of drug discovery and development in their efforts to synthesize and characterize novel PDE4 inhibitors for the potential treatment of inflammatory diseases.

References

Step-by-step synthesis of Roflumilast from 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed step-by-step protocol for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, starting from the key intermediate 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. The described synthetic route involves a three-step process encompassing an etherification, an oxidation, and a final amidation reaction. This protocol includes specific reaction conditions, reagent quantities, and purification methods. All quantitative data, including yields and purity, are summarized for clarity. Additionally, a visual representation of the synthetic workflow is provided using the DOT language.

Introduction

Roflumilast is an important therapeutic agent used in the treatment of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the selective inhibition of the PDE4 enzyme, leading to anti-inflammatory effects in the lungs. The synthesis of Roflumilast can be achieved through various routes, with a common pathway commencing from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. This intermediate provides a crucial scaffold for the subsequent introduction of the cyclopropylmethoxy group and the final coupling with 3,5-dichloro-4-aminopyridine to yield the active pharmaceutical ingredient.

Overall Synthetic Scheme

The synthesis of Roflumilast from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is a three-step process:

  • Step 1: Etherification (Williamson Ether Synthesis) - Alkylation of the hydroxyl group of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane to form 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

  • Step 2: Oxidation - Conversion of the aldehyde functional group of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to a carboxylic acid, yielding 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

  • Step 3: Amidation - Coupling of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine to produce the final product, Roflumilast.

Quantitative Data Summary

StepReactionProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Etherification3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehydeK₂CO₃, KI, BromomethylcyclopropaneDMF80-904-6~95>98
2Oxidation3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidSodium Chlorite (B76162), Sodium Dihydrogen Phosphate (B84403), 2-Methyl-2-butene (B146552)Acetonitrile (B52724) / WaterRoom Temp4-6~90>99
3AmidationRoflumilastThionyl Chloride, 3,5-dichloro-4-aminopyridine, Sodium HydrideToluene (B28343) / THF0-252-4~85>99.5

Experimental Protocols

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Materials:

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Bromomethylcyclopropane

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine

Procedure:

  • To a stirred solution of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Slowly add bromomethylcyclopropane (1.2 eq) to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with toluene (3 x volumes).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde as a pale yellow oil.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • Sodium Chlorite (NaClO₂)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Acetonitrile

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

Procedure:

  • Dissolve 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) in a mixture of acetonitrile and 2-methyl-2-butene (as a chlorine scavenger).

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Cool the aldehyde solution in an ice bath and slowly add the aqueous sodium chlorite/phosphate solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid as a white solid. The product is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of Roflumilast

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl Chloride (SOCl₂)

  • 3,5-dichloro-4-aminopyridine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Isopropanol (B130326)

Procedure:

  • Acid Chloride Formation: To a solution of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) at room temperature.

  • Heat the mixture to 60-70 °C and stir for 2-3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting acid chloride is used directly in the next step.

  • Amidation: In a separate flask, suspend sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of 3,5-dichloro-4-aminopyridine (1.1 eq) in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the previously prepared acid chloride in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot isopropanol to obtain Roflumilast as a white crystalline solid.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amidation A 4-(Difluoromethoxy)-3- hydroxybenzaldehyde B 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde A->B Bromomethylcyclopropane, K₂CO₃, KI, DMF C 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid B->C NaClO₂, NaH₂PO₄, 2-Methyl-2-butene D Roflumilast C->D 1. SOCl₂ 2. 3,5-dichloro-4-aminopyridine,   NaH, THF

Caption: Synthetic workflow for Roflumilast.

Logical_Relationship reagents Reagents & Solvents process Synthetic Process reagents->process intermediates Key Intermediates intermediates->process product Final Product (Roflumilast) process->product analytics In-process Controls (TLC) Final Analysis (Purity) process->analytics product->analytics

Caption: Logical relationships in the synthesis process.

Applications of 4-Difluoromethoxy-3-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Difluoromethoxy-3-hydroxybenzaldehyde is a key building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. The incorporation of the difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that may improve the pharmacokinetic profile of drug candidates. This document provides an overview of its applications, quantitative data on derivative compounds, and detailed experimental protocols for the synthesis and evaluation of its derivatives.

Core Applications in Drug Discovery

The principal application of this compound in medicinal chemistry is in the development of PDE4 inhibitors.[1][2][3] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses inflammatory responses. This mechanism of action is particularly relevant for the treatment of inflammatory diseases.[4]

Roflumilast (B1684550) and its Analogs:

The most prominent drug synthesized from this intermediate is Roflumilast, a potent and selective PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] this compound provides the core phenyl ring structure necessary for the pharmacophore of Roflumilast and its analogs.[2] Medicinal chemists have synthesized numerous analogs of Roflumilast by modifying the substituents on the benzaldehyde-derived core, aiming to improve potency, selectivity, and pharmacokinetic properties.[5]

Data Presentation: Quantitative Analysis of Roflumilast Analogs

The following table summarizes the in vitro and in vivo pharmacological data for a series of Roflumilast analogs synthesized from this compound precursors. These compounds demonstrate the potential for developing potent and selective PDE4 inhibitors with favorable drug-like properties.

Compound IDModification from RoflumilastPDE4B IC50 (nM)PDE4D IC50 (nM)PDE4D/4B Selectivity RatioIn Vitro CLint (mL/min/kg)In Vivo Half-life (t½) (h)In Vivo Cmax (ng/mL)Reference
Roflumilast -2.36-----[5]
4a Unsubstituted benzo[d]thiazol-2-yl instead of 3,5-dichloropyridin-4-ylGood Potency-Preferential for PDE4B---[5]
6a Unsubstituted benzo[d]thiazol-6-yl instead of 3,5-dichloropyridin-4-ylGood Potency-Preferential for PDE4B---[5]
6c 2-mercaptobenzothiazol-6-yl instead of 3,5-dichloropyridin-4-yl--6-fold preferential for PDE4B over 4D5.6721113.958[5]
4i Phenylacetamide group modification7.25-----[5]
4k Phenylacetamide group modification7.15-High---[5]
4p Phenylacetamide group with 3-OH and 4-OCH3 substituents5.50-~6-fold selective for PDE4B over PDE8A, ~5-fold over PDE11A, ~11-fold over PDE1B---[5]
4q Phenylacetamide group modification7.19-----[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from 3,4-dihydroxybenzaldehyde (B13553).[1]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium Chlorodifluoroacetate

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 1.0 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Petroleum Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol) and sodium carbonate (11.73 g, 110.7 mmol) in 250 mL of DMF.

  • Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) in 20 mL of water to the suspension.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Cool the reaction to room temperature and adjust the pH to 5-6 with 1.0 M HCl.

  • Extract the mixture three times with 20 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether (1:20) as the eluent.

  • The final product is a monosubstituted compound with a reported yield of approximately 57.5%.[1]

Protocol 2: Synthesis of a Roflumilast Analog (Illustrative Example)

This protocol outlines the general steps for synthesizing a benzamide (B126) derivative from this compound, which is a common scaffold for Roflumilast analogs. This example illustrates the conversion of the aldehyde to a carboxylic acid, followed by amide coupling.

Part A: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

  • Ullmann Condensation: React this compound with cyclopropylmethanol (B32771) in the presence of a copper catalyst (e.g., cuprous iodide), a ligand (e.g., 8-hydroxyquinoline), and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF at elevated temperatures (e.g., 140°C) to yield 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde.[5]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. A common method involves using sodium hypochlorite (B82951) in the presence of sulfamic acid and glacial acetic acid at room temperature.[5]

Part B: Amide Coupling

  • Acid Chloride Formation: The carboxylic acid from Part A is converted to its acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene (B28343) or dichloromethane) with a catalytic amount of DMF.

  • Amidation: The freshly prepared acid chloride is then reacted with the desired amine (e.g., a substituted aminopyridine or aminobenzothiazole) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent to form the final benzamide derivative.

  • Purification: The final compound is purified by standard techniques such as crystallization or column chromatography.

Protocol 3: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 values of test compounds against PDE4 enzymes.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • IMAP™ Binding Solution (or similar phosphate-binding nanoparticles)

  • Test compounds dissolved in DMSO

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer containing a final DMSO concentration of 1%. Include a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).

  • Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.

  • Substrate Addition: Add 5 µL of FAM-cAMP (e.g., 100 nM working concentration) to all wells.

  • Enzyme Addition: Add 10 µL of diluted PDE4 enzyme to all wells except the "Blank" to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction: Add 60 µL of the IMAP™ Binding Solution to all wells to stop the enzymatic reaction.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis:

    • Subtract the average FP value of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediator Synthesis cAMP->Inflammation Suppresses AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Inhibitor This compound -derived Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and SAR Start 4-Difluoromethoxy- 3-hydroxybenzaldehyde Step1 Functional Group Transformation (e.g., Oxidation) Start->Step1 Step2 Coupling Reaction (e.g., Amide Formation) Step1->Step2 Purification Purification and Characterization Step2->Purification InVitro In Vitro PDE4 Inhibition Assay (IC50) Purification->InVitro Test Compounds CellBased Cell-Based Assays (e.g., cAMP levels, TNF-α release) InVitro->CellBased InVivo In Vivo Pharmacokinetic and Efficacy Studies CellBased->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental Workflow for Drug Discovery.

References

Application Notes and Protocols for the Synthesis and Biological Screening of 4-Difluoromethoxy-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-difluoromethoxy-3-hydroxybenzaldehyde and its subsequent derivatization for biological screening, with a focus on the development of phosphodiesterase-4 (PDE4) inhibitors. This document includes detailed experimental protocols, data presentation for relevant compounds, and visualizations of key pathways and workflows.

Introduction

This compound is a key synthetic intermediate, most notably in the preparation of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group is a valuable substituent in medicinal chemistry, as it can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic properties of drug candidates. The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, oximes, and hydrazones, allowing for the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.

Synthesis of this compound

The synthesis of the parent aldehyde, this compound, is a crucial first step. Several methods have been reported, with a common approach involving the selective difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553).

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate (or methyl 2-chloro-2,2-difluoroacetate)

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • 3N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon), add 3,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (1.0-3.0 eq), and anhydrous DMF.

  • Add methyl 2-chloro-2,2-difluoroacetate (B8310253) (1.0 eq) or sodium chlorodifluoroacetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF by distillation under reduced pressure.

  • To the residue, add 3N HCl and ethyl acetate for liquid-liquid extraction.

  • Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 25% ethyl acetate in hexane) to yield this compound as a white solid.

Expected Yield: 38-58%

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3,4-Dihydroxybenzaldehyde D Selective O-Difluoromethylation in DMF at 60-80°C A->D B Difluoromethylating Agent (e.g., ClCF2CO2Na) B->D C Base (e.g., K2CO3) C->D E Acidic Workup & Extraction D->E 1. Distillation 2. Extraction F Column Chromatography E->F Purification G 4-Difluoromethoxy-3- hydroxybenzaldehyde F->G

Caption: Synthetic workflow for this compound.

Synthesis of Derivatives for Biological Screening

The aldehyde functional group of this compound is a versatile starting point for the synthesis of various derivatives. Below are general protocols for the preparation of chalcones and Schiff bases.

Experimental Protocol: Synthesis of Chalcone (B49325) Derivatives[3][4][5]

Materials:

Procedure (Base-catalyzed Claisen-Schmidt Condensation):

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol or methanol.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Experimental Protocol: Synthesis of Schiff Base Derivatives[6][7]

Materials:

  • This compound

  • Substituted primary amine

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from an appropriate solvent.

Biological Screening: PDE4 Inhibition Assay

Given that this compound is a precursor to the PDE4 inhibitor Roflumilast, a primary biological screening assay for its derivatives would be to assess their inhibitory activity against PDE4 enzymes.

Signaling Pathway of PDE4 Inhibition

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Transcription PKA->Inflammation Inhibits pCREB pCREB CREB->pCREB Anti_Inflammation Anti-inflammatory Response pCREB->Anti_Inflammation Promotes Derivative Benzaldehyde Derivative Derivative->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition.

Experimental Protocol: In Vitro PDE4 Inhibition Assay (IMAP® Fluorescence Polarization)

This protocol is a representative method for determining the in vitro potency of compounds against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • IMAP® Progressive Binding Reagent

  • FAM-cAMP (fluorescently labeled cAMP)

  • Assay buffer (e.g., 1x HBSS, 10 mM HEPES, pH 7.4, 0.1% BSA)

  • Test compounds (derivatives of this compound)

  • Roflumilast (positive control)

  • DMSO

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Roflumilast in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add the diluted enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add the FAM-cAMP solution (e.g., 8 µL) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the specific activity of the enzyme.

  • Reaction Termination and Binding: Add the IMAP® Progressive Binding Reagent to all wells to stop the reaction and bind the fluorescently labeled monophosphate product.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a suitable microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Biological Screening Workflow

ScreeningWorkflow A Synthesized Derivatives Library B Primary Screening: In Vitro PDE4 Inhibition Assay A->B C Data Analysis: IC50 Determination B->C D Hit Identification (Potent Inhibitors) C->D E Secondary Assays: - Selectivity Profiling (other PDEs) - Cell-based Assays (e.g., TNF-α release) D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Synthesis G In Vivo Efficacy Studies F->G

Caption: General workflow for biological screening of synthesized derivatives.

Data Presentation: Biological Activity of Roflumilast and Analogues

CompoundStructurePDE4B IC50 (nM)Reference
Roflumilast 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide2.36[1]
Analogue 4p 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-5-hydroxy-6-methoxybenzamide5.50[1]
Analogue 4i 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-5-methoxybenzamide7.25[1]
Analogue 4k 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-6-methylbenzamide7.15[1]
Analogue 4q 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-5-hydroxybenzamide7.19[1]

Note: The IC50 values presented are for PDE4B and are indicative of the high potency of this class of compounds. The synthesis of these analogues typically involves the conversion of the parent aldehyde to the corresponding benzoic acid, followed by amide coupling.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly as PDE4 inhibitors. The protocols and workflows outlined in these application notes provide a framework for researchers to synthesize and evaluate novel compounds based on this scaffold. The biological data for Roflumilast and its analogues highlight the potential for discovering highly potent molecules through systematic derivatization and screening.

References

Alternative Synthetic Routes for 4-Difluoromethoxy-3-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The presented methodologies focus on different starting materials and difluoromethylating agents, offering a comparative overview to aid in process optimization and development.

Introduction

This compound (CAS: 151103-08-1) is a crucial building block in medicinal chemistry.[1][2] The selective introduction of the difluoromethoxy group onto a phenolic hydroxyl group is a key transformation that can be challenging. This document outlines and compares several synthetic strategies, providing detailed experimental protocols and quantitative data to guide researchers in selecting the most suitable route for their specific needs, considering factors such as yield, purity, scalability, and safety.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the alternative synthetic routes detailed in this document. This allows for a direct comparison of the different methodologies.

RouteStarting MaterialDifluoromethylating AgentSolventBaseCatalyst/AdditiveReaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%)
1 3,4-Dihydroxybenzaldehyde (B13553)Chlorodifluoromethane (B1668795) (gas)DMF / Isopropanol (B130326) / 1,4-DioxaneSodium Hydroxide (B78521)n-Butylammonium Bromide60-1205-643-4898 (HPLC)[3]
2 3,4-DihydroxybenzaldehydeSodium ChlorodifluoroacetateDMF/WaterSodium Carbonate-80657.5Not Specified
3 3,4-DihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetate (B8310253)DMFPotassium Carbonate-60-65338Not Specified
4 Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde)Chlorodifluoromethane (gas)DMFSodium Hydroxide-9028099.2 (HPLC)
5 Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Sodium 2-chloro-2,2-difluoroacetateDMF/WaterCesium Carbonate-1003.591Not Specified

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental protocols for each of the summarized synthetic routes. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) to visualize the process.

Route 1: From 3,4-Dihydroxybenzaldehyde using Chlorodifluoromethane

This method involves the direct difluoromethylation of 3,4-dihydroxybenzaldehyde using gaseous chlorodifluoromethane in the presence of a phase-transfer catalyst.

Experimental Protocol:

  • Dissolve 3,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) and n-butylammonium bromide (0.585 g, 1.81 mmol) in isopropanol (60 mL) in a reaction flask and stir for 20 minutes at room temperature.

  • Add a 30% sodium hydroxide solution (1.88 g, 47.06 mmol) and continue stirring for 30 minutes at room temperature.

  • Slowly heat the mixture to 65°C and begin bubbling chlorodifluoromethane gas into the reaction mixture.

  • Maintain the reaction temperature at 120°C. After 2 hours, add another portion of 30% sodium hydroxide solution (0.58 g, 14.33 mmol).

  • Continue the reaction for an additional 5-6 hours.

  • Cool the reaction mixture to 15°C and quench the reaction by adding water.

  • Filter the mixture to remove any solid residue and extract the filtrate with ethyl acetate (B1210297).

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate (B86663).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether:ethyl acetate = 5:1) to obtain this compound as a white solid powder.[3]

Route 1: Synthesis from 3,4-Dihydroxybenzaldehyde A 3,4-Dihydroxybenzaldehyde, n-Butylammonium Bromide, Isopropanol B Add 30% NaOH solution A->B C Heat to 65°C, Introduce Chlorodifluoromethane Gas B->C D Heat to 120°C, Add more NaOH C->D E Reaction Quench (Water) D->E F Work-up (Filtration, Extraction, Washing, Drying) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound from 3,4-dihydroxybenzaldehyde using chlorodifluoromethane.

Route 2: From 3,4-Dihydroxybenzaldehyde using Sodium Chlorodifluoroacetate

This route utilizes a solid, easier-to-handle difluoromethylating agent, sodium chlorodifluoroacetate.

Experimental Protocol:

  • Suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol) and sodium carbonate (11.73 g, 110.7 mmol) in 250 mL of DMF in a 100 mL round-bottom flask.

  • Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) in 20 mL of water.

  • Heat the reaction mixture to 80°C and maintain for 6 hours.

  • Cool the reaction to room temperature and adjust the pH to 5-6 with 1.0 M hydrochloric acid.

  • Extract the mixture three times with 20 mL of ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (eluent: ethyl acetate:petroleum ether = 1:20) to yield the monosubstituted product.[4]

Route 2: Synthesis using Sodium Chlorodifluoroacetate A 3,4-Dihydroxybenzaldehyde, Na2CO3, DMF B Add Sodium Chlorodifluoroacetate solution A->B C Heat to 80°C for 6 hours B->C D Cool and Adjust pH to 5-6 C->D E Work-up (Extraction, Drying) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound using sodium chlorodifluoroacetate.

Route 3: From 3,4-Dihydroxybenzaldehyde using Methyl 2-chloro-2,2-difluoroacetate

This protocol employs a liquid difluoromethylating agent.

Experimental Protocol:

  • In an argon-protected flask, combine 3,4-dihydroxybenzaldehyde (0.50 g, 3.62 mmol), methyl 2-chloro-2,2-difluoroacetate (0.52 g, 3.62 mmol), and potassium carbonate (0.50 g, 3.62 mmol) in DMF (5.0 mL).

  • Stir the reaction mixture at 60°C to 65°C for 3 hours.

  • After the reaction is complete, remove the DMF by distillation under reduced pressure.

  • Perform a liquid-liquid partition of the residue with 3N HCl aqueous solution and ether.

  • Extract the aqueous phase three times with ether.

  • Combine the organic phases and wash sequentially with water and saturated saline.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 25% ethyl acetate/hexane) to afford the title compound as a white solid.[5]

Route 3: Synthesis using Methyl 2-chloro-2,2-difluoroacetate A 3,4-Dihydroxybenzaldehyde, K2CO3, Methyl 2-chloro-2,2-difluoroacetate, DMF B Stir at 60-65°C for 3 hours A->B C Remove DMF under reduced pressure B->C D Work-up (Liquid-liquid partition, Extraction, Washing, Drying) C->D E Purification (Flash Column Chromatography) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound using methyl 2-chloro-2,2-difluoroacetate.

Route 4: From Vanillin using Chlorodifluoromethane (for Analogue Synthesis)

This route starts from the more readily available vanillin to produce 4-difluoromethoxy-3-methoxybenzaldehyde. A subsequent demethylation step (not detailed here) would be required to obtain the target molecule.

Experimental Protocol:

  • Add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol) to a reaction flask.

  • Heat the reaction system to 90°C with continuous stirring for 2 hours.

  • Introduce monochlorodifluoromethane gas into the reaction system and monitor the reaction progress by TLC until the vanillin is completely consumed.

  • Once the reaction is complete, stop heating and cool the system to room temperature.

  • Quench the reaction by adding water (450 mL) and extract the mixture with dichloromethane.

  • Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil.[6]

Route 4: Synthesis of an Analogue from Vanillin A Vanillin, NaOH, DMF B Heat to 90°C for 2 hours A->B C Introduce Chlorodifluoromethane Gas B->C D Quench with Water C->D E Work-up (Extraction, Washing, Drying) D->E F Concentration E->F G 4-Difluoromethoxy-3-methoxybenzaldehyde F->G

Caption: Workflow for the synthesis of 4-difluoromethoxy-3-methoxybenzaldehyde from vanillin.

Route 5: From Vanillin using Sodium 2-chloro-2,2-difluoroacetate (for Analogue Synthesis)

This method also produces the 3-methoxy analogue from vanillin using a solid difluoromethylating agent.

Experimental Protocol:

  • Prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin, 2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).

  • Heat the solution at 100°C for 3.5 hours.

  • Acidify the mixture with concentrated hydrochloric acid and extract with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with water (2 x 25 mL) and dry over MgSO4.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography with silica gel (ethyl acetate/n-hexane = 1:4) to give 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) as an oil.[6]

Route 5: Analogue Synthesis from Vanillin A Vanillin, Sodium 2-chloro-2,2-difluoroacetate, Cs2CO3, DMF/Water B Heat at 100°C for 3.5 hours A->B C Acidify with HCl B->C D Work-up (Extraction, Washing, Drying) C->D E Purification (Column Chromatography) D->E F 4-Difluoromethoxy-3-methoxybenzaldehyde E->F

Caption: Workflow for the synthesis of 4-difluoromethoxy-3-methoxybenzaldehyde from vanillin using sodium 2-chloro-2,2-difluoroacetate.

Discussion

The choice of synthetic route for this compound depends on several factors.

  • Starting Material: 3,4-Dihydroxybenzaldehyde is the most direct precursor. However, its catechol moiety can lead to side reactions, such as O-alkylation at both hydroxyl groups. Vanillin is an inexpensive and readily available starting material, but its use necessitates a subsequent demethylation step to arrive at the final product, which adds complexity and may reduce the overall yield.

  • Difluoromethylating Agent:

    • Chlorodifluoromethane (Freon 22): This gaseous reagent is effective but poses significant handling challenges due to its gaseous nature and is an ozone-depleting substance, making it less environmentally friendly.[2]

    • Sodium Chlorodifluoroacetate: This is a solid reagent, which makes it easier to handle and quantify compared to its gaseous counterpart.[4] It is a common and effective choice for difluoromethylation.

    • Methyl 2-chloro-2,2-difluoroacetate: This liquid reagent offers an alternative to the solid sodium salt and can be used under relatively mild conditions.

  • Reaction Conditions: The reaction conditions, including the choice of base and solvent, play a crucial role in the selectivity and yield of the reaction. The use of a phase-transfer catalyst in Route 1 can improve the reaction efficiency. The selection of a suitable base is critical to deprotonate the phenolic hydroxyl group without promoting side reactions.

Conclusion

This document has provided a detailed overview of several alternative synthetic routes to this compound and its 3-methoxy analogue. By presenting quantitative data in a comparative table, along with detailed experimental protocols and visual workflows, researchers and drug development professionals can make informed decisions about the most appropriate synthetic strategy for their specific applications. The choice between different starting materials and difluoromethylating agents will ultimately depend on a balance of factors including cost, availability of reagents, required scale, and safety and environmental considerations.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Difluoromethoxy-3-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] The introduction of the difluoromethoxy group can enhance the pharmacokinetic properties of drug molecules, making its efficient and scalable synthesis a critical aspect of pharmaceutical manufacturing.[4] These application notes provide detailed protocols and comparative data for the industrial scale-up synthesis of this compound, focusing on two primary synthetic routes starting from 3,4-dihydroxybenzaldehyde (B13553). The protocols are designed for researchers, scientists, and drug development professionals involved in process development and manufacturing.

Comparative Summary of Synthetic Routes

Two primary methods for the difluoromethylation of 3,4-dihydroxybenzaldehyde have been identified as viable for industrial scale-up. The choice between these methods will depend on factors such as available equipment, safety infrastructure, cost of raw materials, and desired purity profile.

ParameterMethod A: Chlorodifluoromethane (B1668795) GasMethod B: Sodium Chlorodifluoroacetate
Difluoromethylating Agent Chlorodifluoromethane (gas)Sodium Chlorodifluoroacetate (solid)
Typical Solvents DMF, Isopropanol, 1,4-DioxaneDMF, Water
Typical Bases Potassium Carbonate, Sodium HydroxideSodium Hydroxide, Potassium Carbonate
Reaction Temperature 60-120°C55-120°C
Reported Yield 25-48%24-58%
Key Process Considerations Requires specialized equipment for handling gas. Potential for byproduct formation (double substitution).Solid reagent is easier to handle. Reaction can be sensitive to moisture.
Safety Considerations Pressurized gas, potential ozone-depleting substance. Requires robust ventilation and monitoring.Solid reagent is less hazardous to handle.

Experimental Protocols

Method A: Synthesis using Chlorodifluoromethane Gas

This method involves the direct difluoromethylation of 3,4-dihydroxybenzaldehyde using chlorodifluoromethane gas in the presence of a base and an optional phase-transfer catalyst.

Diagram of Experimental Workflow: Method A

G cluster_prep Reaction Setup cluster_reaction Difluoromethylation cluster_workup Work-up and Isolation cluster_purification Purification charge_reagents Charge 3,4-dihydroxybenzaldehyde, K2CO3, and DMF to reactor stir_heat Stir and heat to 80-85°C charge_reagents->stir_heat pass_gas Introduce Chlorodifluoromethane gas stir_heat->pass_gas add_base Add additional K2CO3 in portions pass_gas->add_base stir_ambient Stir at ambient temperature for 5-6 hours add_base->stir_ambient filter Filter the reaction mixture stir_ambient->filter concentrate Concentrate the filtrate filter->concentrate extract Dilute with water and extract with ethyl acetate (B1210297) concentrate->extract dry_concentrate Dry and concentrate the organic layer extract->dry_concentrate column_chrom Purify by silica (B1680970) gel column chromatography dry_concentrate->column_chrom

Caption: Workflow for the synthesis of this compound using chlorodifluoromethane gas.

Protocol:

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, add 3,4-dihydroxybenzaldehyde (100 g), anhydrous potassium carbonate (120 g), and dry N,N-dimethylformamide (DMF) (1.0 L).[5]

  • Heating: Stir the suspension and heat to 80-85°C.[5]

  • Gas Introduction: Introduce a steady stream of chlorodifluoromethane gas into the reaction mixture for approximately 30 minutes.[5]

  • Staged Base Addition: After one hour, add another portion of anhydrous potassium carbonate (25.0 g) and continue stirring for 1.5 hours. Add a third portion of anhydrous potassium carbonate (25.0 g) and stir for another 1.5 hours.[5]

  • Reaction Completion: Continue to stir the reaction mixture at ambient temperature for 5-6 hours.[5]

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.[5]

    • Dilute the residue with water (500 mL) and extract with ethyl acetate (3 x 200 mL).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound. A typical yield is in the range of 25-30%.[5]

Safety Precautions for Chlorodifluoromethane:

  • Chlorodifluoromethane is a gas under pressure and can cause rapid suffocation.[6][7]

  • Handle only in a well-ventilated area with appropriate personal protective equipment (PPE), including safety goggles and gloves.[5][6]

  • Use equipment rated for cylinder pressure and ensure all connections are secure to prevent leaks.[6][8]

  • Store cylinders in a cool, dry, well-ventilated area away from heat and direct sunlight.[5][8]

Method B: Synthesis using Sodium Chlorodifluoroacetate

This method utilizes a solid, easier-to-handle difluoromethylating agent, which can be advantageous for industrial-scale production by avoiding the complexities of gas handling.

Diagram of Experimental Workflow: Method B

G cluster_prep Reaction Setup cluster_reaction Difluoromethylation cluster_workup Work-up and Isolation cluster_purification Purification charge_reagents Charge 3,4-dihydroxybenzaldehyde, Na2CO3, and DMF to reactor add_reagent Add aqueous solution of sodium chlorodifluoroacetate charge_reagents->add_reagent heat_react Heat to 80°C and react for 6 hours add_reagent->heat_react cool_adjust_ph Cool to room temperature and adjust pH to 5-6 with HCl heat_react->cool_adjust_ph extract Extract with ethyl acetate cool_adjust_ph->extract dry_concentrate Dry and concentrate the organic layer extract->dry_concentrate column_chrom Purify by column chromatography (ethyl acetate/petroleum ether) dry_concentrate->column_chrom

Caption: Workflow for the synthesis of this compound using sodium chlorodifluoroacetate.

Protocol:

  • Reaction Setup: In a 100 mL round-bottomed flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol) and sodium carbonate (11.73 g, 110.7 mmol) in 250 mL of DMF.[9]

  • Reagent Addition: Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) in 20 mL of water.[9]

  • Reaction: Heat the mixture to 80°C and maintain for 6 hours.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to 5-6 with 1.0 M hydrochloric acid.[9]

    • Extract the mixture with ethyl acetate (3 x 20 mL).[9]

    • Collect the organic phases and dry with anhydrous magnesium sulfate.[9]

    • Remove the solvent under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to yield the monosubstituted product. This method has reported yields of up to 57.5%, with the double-substituted byproduct at around 3.75%.[9]

Process Optimization and Impurity Profile

A key challenge in the synthesis of this compound is the control of selectivity, as the starting material, 3,4-dihydroxybenzaldehyde, has two hydroxyl groups that can undergo difluoromethylation. The primary byproduct is the 3,4-bis(difluoromethoxy)benzaldehyde.

Strategies to Improve Selectivity and Yield:

  • Stoichiometry Control: Careful control of the molar ratio of the difluoromethylating agent to the starting material is crucial. Using a slight excess of the difluoromethylating agent can drive the reaction to completion, but a large excess will favor the formation of the double-substituted byproduct.

  • Base Selection and Staged Addition: The choice and addition profile of the base can influence the reaction's selectivity. Staged addition of a weaker base like potassium carbonate may provide better control over the reaction compared to a single addition of a strong base.[5]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as n-butylammonium bromide, has been shown to improve the reaction rate and yield.[7]

  • Temperature and Reaction Time: Optimization of the reaction temperature and time is critical. Higher temperatures can increase the reaction rate but may also lead to more byproduct formation. Monitoring the reaction progress by techniques like HPLC is recommended to determine the optimal endpoint.

Common Impurities:

  • 3,4-dihydroxybenzaldehyde: Unreacted starting material.

  • 3,4-bis(difluoromethoxy)benzaldehyde: Double-substituted byproduct.

  • 3-fluoro-4-hydroxybenzaldehyde: Potential impurity from side reactions.

Industrial-Scale Purification

For large-scale production, column chromatography can be costly and time-consuming. Recrystallization is often a more viable option for industrial-scale purification.

Recrystallization Protocol (General Guidance):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether, toluene, or isopropanol/water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can facilitate this process.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum.

The choice of solvent system will need to be optimized to maximize yield and purity.

Analytical Quality Control

To ensure the quality and consistency of the final product, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and identification of impurities.

  • Melting Point: As a preliminary check of purity. The reported melting point is in the range of 83-85°C.[4]

Conclusion

The industrial-scale synthesis of this compound can be successfully achieved through the selective difluoromethylation of 3,4-dihydroxybenzaldehyde. The choice between using chlorodifluoromethane gas and a solid reagent like sodium chlorodifluoroacetate will depend on specific manufacturing capabilities and economic considerations. Careful optimization of reaction conditions, along with robust purification and analytical methods, are essential for producing a high-purity product suitable for pharmaceutical applications.

References

Troubleshooting & Optimization

Side reactions and by-product formation in difluoromethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Difluoromethylation Reactions

Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and by-product formation, and to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and solutions to problems encountered during difluoromethylation experiments.

FAQ 1: My difluoromethylation reaction is giving a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue with several potential root causes. Here is a systematic guide to troubleshooting:

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your difluoromethylating agent. Some reagents, like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), are sensitive to moisture and should be handled under inert conditions.[1] Impurities in reagents like zinc difluoromethanesulfinate (DFMS), such as ZnCl2 and water, should be accounted for in stoichiometry.[1]

  • Atmosphere Control: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical pathways, are sensitive to oxygen and moisture.[1] Ensure your glassware is properly dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or NMR. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Conversely, prolonged reaction times or elevated temperatures can cause product decomposition.[1]

Problem-Specific Troubleshooting:

  • If starting material is unreacted:

    • Insufficient Activation: In nucleophilic difluoromethylations using TMSCF2H, the choice and amount of activator (e.g., a fluoride (B91410) source like CsF or a strong base) are critical.[1] Ensure the activator is fresh and used in the correct stoichiometric amount.

    • Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging.[1][2] For instance, in copper-catalyzed reactions of aryl iodides, electron-deficient substrates may lead to arene formation as the major product.[1] Consider switching to a more reactive difluoromethylating agent or a different catalytic system.[1]

  • If starting material is consumed, but no desired product is formed (decomposition or multiple spots on TLC):

    • Dominating Side Reactions: This indicates that the reaction conditions favor by-product formation. Refer to the specific FAQs below for dealing with common side reactions like hydrolysis or difluorocarbene formation.

    • Incorrect Workup Procedure: The desired product might be unstable under acidic or basic conditions. Ensure your workup protocol is appropriate for the target molecule.

FAQ 2: I am observing by-products that I suspect are from difluorocarbene formation. How can I confirm this and prevent it?

Answer: In some nucleophilic and copper-mediated difluoromethylation reactions, the intermediate difluoromethyl anion or copper-difluoromethyl species can undergo α-elimination of a fluoride ion to generate highly reactive difluorocarbene (:CF2).[1][3] This can lead to undesired side reactions.

  • Confirmation: The presence of difluorocyclopropanes (if an alkene is present in the reaction mixture) is a strong indicator of difluorocarbene formation.[4]

  • Prevention:

    • Lower Reaction Temperature: Reducing the temperature can often suppress the α-elimination pathway.

    • Choice of Reagent and Activator: Some reagents and activators are more prone to generating difluorocarbene. For example, using a sterically hindered base might be beneficial in some cases.[5]

    • Trapping Agents: While not a preventative measure for the main reaction, adding a sacrificial alkene can help to trap the generated difluorocarbene and simplify the purification of the desired product.

FAQ 3: I suspect my difluoromethylating reagent or product is hydrolyzing. How can I prevent this?

Answer: Hydrolysis can be a significant issue, leading to reduced reagent activity and decomposition of the desired product.[1]

  • Reagent Hydrolysis:

    • Cause: Many difluoromethylating reagents, such as TMSCF2H, are sensitive to moisture.[1]

    • Prevention: Always use anhydrous solvents and handle reagents under a strict inert atmosphere.[1] Ensure all glassware is thoroughly dried before use.[1]

  • Product Hydrolysis:

    • Cause: The difluoromethyl group itself can be labile under certain conditions, particularly when attached to specific heterocyclic systems.

    • Prevention:

      • Maintain neutral or slightly acidic/basic conditions during workup and purification, depending on the stability of your compound.

      • Minimize exposure to water and protic solvents.

      • Store the final product under anhydrous and inert conditions.

FAQ 4: I am having trouble with the nucleophilic difluoromethylation of an enolizable ketone. The yield is low and I see by-products from enolization.

Answer: Difluoromethylation of enolizable ketones is challenging because the basic conditions required for generating the difluoromethyl anion can also deprotonate the ketone, leading to side reactions.[1][5]

  • Cause: Competitive deprotonation of the ketone at the α-position leads to enolate formation, which can then undergo side reactions instead of the desired nucleophilic attack on the carbonyl carbon.[1]

  • Troubleshooting Strategies:

    • Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can help to suppress the rate of enolization relative to the rate of nucleophilic addition.[1]

    • Choice of Base: A non-nucleophilic, strong, and sterically hindered base like potassium tert-pentoxide can sometimes favor the generation of the difluoromethyl anion without promoting excessive enolization.[1][5]

    • Alternative Reagents: Consider using reagents that are effective under less basic or even acidic conditions, such as those used in radical or electrophilic difluoromethylation.[1] In some cases, in situ formation of a more reactive silicate (B1173343) species using catalytic CsF or tBuOK with a crown ether can enable the difluoromethylation of enolizable ketones.[5]

FAQ 5: My copper-catalyzed difluoromethylation of an aryl iodide is inefficient. What are the potential side reactions?

Answer: Besides low reactivity, several side reactions can occur in copper-catalyzed difluoromethylations.

  • Protodeiodination: Electron-deficient aryl iodides can be prone to competing protodeiodination, leading to the formation of the corresponding arene as a by-product.[5]

  • Homocoupling: Homocoupling of the aryl iodide or the difluoromethylating reagent can sometimes be observed.

  • Ligand Effects: The choice of ligand is crucial. For instance, using a phenanthroline ligand can improve the reaction with electron-poor aryl iodides.[5]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the impact of various reaction parameters on the yield of difluoromethylation reactions.

Table 1: Effect of Activator on Nucleophilic Difluoromethylation of an Aldehyde

Entry Activator (equiv.) Temperature (°C) Time (h) Yield (%)
1 CsF (1.1) rt 12 85
2 K2CO3 (1.5) rt 24 40
3 t-BuOK (1.1) -78 to rt 6 92
4 None rt 24 <5

Data adapted from a study on direct nucleophilic difluoromethylation.[1] "rt" denotes room temperature.

Table 2: Influence of Ligand in Copper-Mediated Difluoromethylation of 4-Iodonitrobenzene

Entry Ligand Temperature (°C) Time (h) Yield (%) By-product (Arene, %)
1 None 100 12 25 60
2 1,10-Phenanthroline 80 8 75 15
3 TMEDA 100 12 30 55
4 BrettPhos 80 10 45 40

Data adapted from a study on copper-mediated difluoromethylation of aryl iodides.[1] All reactions used CuI as the catalyst.

Experimental Protocols

Protocol 1: Copper-Catalyzed Difluoromethylation of an Aryl Iodide

This protocol is based on a general procedure for the copper-catalyzed difluoromethylation of aryl iodides using TMSCF2H.

  • Materials:

    • Aryl iodide (0.5 mmol, 1.0 equiv)

    • Copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 0.1 equiv)

    • 1,10-Phenanthroline (9.0 mg, 0.05 mmol, 0.1 equiv)

    • Cesium fluoride (CsF, 228 mg, 1.5 mmol, 3.0 equiv)

    • (Difluoromethyl)trimethylsilane (TMSCF2H, 123 mg, 1.0 mmol, 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF, 2.5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and CsF.

    • Evacuate and backfill the tube with argon three times.

    • Add the aryl iodide followed by anhydrous DMF via syringe.

    • Add TMSCF2H dropwise via syringe at room temperature.

    • Stir the reaction mixture at 80 °C for 8-12 hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Radical C-H Difluoromethylation of a Heteroarene

This protocol is based on the method developed by Baran and coworkers using zinc difluoromethanesulfinate (DFMS).[1]

  • Materials:

    • Heteroarene (0.5 mmol, 1.0 equiv)

    • Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2, 0.75 mmol, 1.5 equiv)

    • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 1.5 mmol, 3.0 equiv)

    • Dichloromethane (DCM, 2.5 mL)

    • Water (2.5 mL)

  • Procedure:

    • To a 20 mL scintillation vial equipped with a stir bar, add the heteroarene substrate and DFMS.

    • Add DCM and water to the vial.

    • Add t-BuOOH dropwise to the stirred biphasic mixture at room temperature.

    • Seal the vial and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and water.

    • Separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dry Glassware prep2 Add Reagents (Substrate, Catalyst, etc.) prep1->prep2 prep3 Inert Atmosphere (Ar/N2) prep2->prep3 reaction Stir at Specified Temp. prep3->reaction monitor Monitor Progress (TLC/NMR/LC-MS) reaction->monitor workup1 Quench Reaction monitor->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for difluoromethylation reactions.

troubleshooting_logic start Low/No Yield check_sm Starting Material Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes check_activation Check Activator/ Catalyst Activity no_sm_consumed->check_activation check_conditions Optimize Temp./Time check_activation->check_conditions check_substrate Substrate Too Unreactive? check_conditions->check_substrate check_decomp Decomposition or Multiple Products? yes_sm_consumed->check_decomp yes_decomp Yes check_decomp->yes_decomp Yes no_desired_product No (Clean baseline) check_decomp->no_desired_product No check_side_reactions Identify Side Reactions (Hydrolysis, :CF2, etc.) yes_decomp->check_side_reactions adjust_conditions Adjust Conditions (Temp, Reagents) check_side_reactions->adjust_conditions check_workup Product Lost During Workup? no_desired_product->check_workup check_stability Product Unstable? check_workup->check_stability

Caption: Troubleshooting logic for low-yield difluoromethylation reactions.

radical_generation dfms Zn(SO2CF2H)2 (DFMS) set Single Electron Transfer (SET) dfms->set oxidant Oxidant (e.g., t-BuOOH) oxidant->set radical_sulfonyl •SO2CF2H set->radical_sulfonyl so2 SO2 radical_sulfonyl->so2 Extrusion radical_cf2h •CF2H radical_sulfonyl->radical_cf2h product Difluoromethylated Product radical_cf2h->product substrate Substrate (e.g., Heteroarene) substrate->product

Caption: Generation of the •CF2H radical from DFMS for C-H functionalization.[1]

References

Technical Support Center: Purification of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-difluoromethoxy-3-hydroxybenzaldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound.[1][2]

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A common and effective mobile phase system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether.[1][2][3] The ratio of the solvents can be adjusted to achieve optimal separation.

Q3: What is a typical yield and purity for this purification?

A3: Yields can vary depending on the preceding reaction and the purity of the crude material. Reported yields for the synthesis and subsequent purification are in the range of 38% to 57.5%.[1][4] Purity, as determined by HPLC, can reach up to 98%.[2]

Q4: How can I monitor the progress of the column chromatography?

A4: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This allows for the identification of fractions containing the desired product.

Troubleshooting Guide

Problem 1: The compound is not moving down the column or is moving very slowly.

  • Possible Cause: The mobile phase may not be polar enough to elute the compound. Due to the presence of a hydroxyl group, this compound has a degree of polarity.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture. For example, you can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase it to 20%, 30%, and so on.[5]

Problem 2: The compound is coming off the column too quickly with impurities.

  • Possible Cause: The mobile phase is too polar, causing the compound and impurities to elute together without proper separation.

  • Solution: Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in the ethyl acetate/hexane mixture.

Problem 3: The separation between the desired compound and impurities is poor, resulting in overlapping fractions.

  • Possible Causes:

    • The chosen mobile phase system may not be optimal for separating the specific impurities present.

    • The column may be overloaded with the crude sample.

    • The column was not packed properly, leading to channeling.

  • Solutions:

    • Try a different solvent system. For aromatic compounds, incorporating toluene (B28343) into the mobile phase (e.g., 10% ethyl acetate in toluene) can sometimes improve separation.[6]

    • Ensure the amount of crude material loaded onto the column is appropriate for the column size.

    • Repack the column carefully to ensure a uniform and tightly packed stationary phase.

Problem 4: The collected fractions show streaking or tailing on the TLC plate.

  • Possible Cause: Phenolic compounds can sometimes interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to peak tailing.[7]

  • Solution:

    • Consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivity for phenolic compounds.[6]

    • Another approach is to add a small amount of a modifier, like acetic acid, to the mobile phase to reduce the interaction between the phenolic hydroxyl group and the silica gel.

Problem 5: The compound appears to have decomposed on the column.

  • Possible Cause: Some compounds are not stable on silica gel.[8]

  • Solution: Before performing column chromatography, it is advisable to test the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for some time, and then developing it to see if any degradation has occurred.[8] If the compound is unstable, alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina) should be considered.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane or Petroleum Ether (PE)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.[5]

    • Drain the solvent until the level is just above the top of the silica gel.[5]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel.[9]

    • Alternatively, for samples with poor solubility in the mobile phase, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Stationary Phase Silica Gel[1][2]
Mobile Phase Ethyl acetate/Hexane or Petroleum ether/Ethyl acetate[1][2][3]
Mobile Phase Ratio Examples 1:4 (EtOAc:n-hexane)[10], 25% (EtOAc/hexane)[1], 1:5 (PE:EtOAc)[2], 10-20% (EtOAc/hexane gradient)[3], 1:20 (EtOAc:PE)[4]
Reported Yield 38% - 57.5%[1][4]
Reported Purity (HPLC) 98%[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase (e.g., EtOAc/Hexane) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Obtain Purified Product evaporate->product troubleshooting_guide cluster_elution Elution Issues cluster_separation Separation & Purity Issues start Problem Encountered no_movement Compound not moving? start->no_movement too_fast Compound eluting too fast? start->too_fast poor_separation Poor Separation? start->poor_separation tailing Peak Tailing? start->tailing increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity Yes decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity Yes change_solvent Try Different Solvent System poor_separation->change_solvent Yes change_stationary_phase Consider Different Stationary Phase (e.g., Alumina) tailing->change_stationary_phase Yes

References

Technical Support Center: Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Difluoromethoxy-3-hydroxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and reagents for the synthesis of this compound?

The most common starting material for this synthesis is 3,4-dihydroxybenzaldehyde (B13553). The key reagent for introducing the difluoromethoxy group is typically a difluoromethylating agent. Common choices include chlorodifluoromethane (B1668795) gas or solid sodium chlorodifluoroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or cesium carbonate, and in a suitable solvent like dimethylformamide (DMF), isopropanol, or a mixture of DMF and water.[1][2][3][4][5]

Q2: What is a typical yield for the synthesis of this compound?

Reported yields for the synthesis of this compound can vary significantly depending on the chosen reagents and reaction conditions. Yields typically range from 25% to 57%.[3][4] Some patented methods claim to achieve higher yields of around 57% by optimizing the reaction conditions and reagent selection to improve selectivity and minimize by-product formation.[4]

Q3: What are the main by-products formed during the synthesis, and how can their formation be minimized?

A common by-product is the di-substituted product, where both hydroxyl groups of 3,4-dihydroxybenzaldehyde are difluoromethylated.[4] To minimize the formation of this and other by-products, it is crucial to control the stoichiometry of the reagents and the reaction conditions carefully. Using a solid-state difluoromethylating agent like sodium chlorodifluoroacetate can offer better control over the reaction compared to a gaseous reagent like chlorodifluoromethane, leading to higher selectivity for the desired mono-substituted product.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or solvent. - Formation of by-products. - Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. A typical range is 60-120°C.[4][5] - Experiment with different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, isopropanol, 1,4-dioxane) to find the optimal combination.[2][4][5] - Adjust the molar ratio of reactants to favor the formation of the desired product.[4] - Ensure the purity of 3,4-dihydroxybenzaldehyde and other reagents.
Formation of Di-substituted By-product - Excess of difluoromethylating agent. - Reaction conditions favoring di-substitution.- Carefully control the molar ratio of the difluoromethylating agent to 3,4-dihydroxybenzaldehyde. A molar equivalent ratio of approximately 1:1.5 (dihydroxybenzaldehyde to difluoromethylating agent) has been reported to be effective.[4] - Optimize the choice of base and reaction temperature to enhance the selectivity for mono-substitution.
Difficulty in Handling Gaseous Reagents - Chlorodifluoromethane is a gas, making it difficult to handle and quantify accurately.- Consider using a solid difluoromethylating agent like sodium chlorodifluoroacetate for easier handling and more precise stoichiometric control.[4]
Reaction Stalls or Proceeds Slowly - Insufficient mixing. - Low reaction temperature. - Catalyst (if used) is inactive.- Ensure vigorous stirring throughout the reaction. - Gradually increase the reaction temperature within the recommended range. - If using a phase transfer catalyst like benzyltriethylammonium chloride, ensure its quality and appropriate loading.[2]

Experimental Protocols

Protocol 1: Synthesis using Sodium Chlorodifluoroacetate

This protocol is based on a high-efficiency synthesis method.[4]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium carbonate (Na₂CO₃)

  • Sodium chlorodifluoroacetate

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (1.0 M)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottomed flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.

  • Heat the mixture to 80°C and react for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the reaction mixture to 5-6 with 1.0 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether, 1:20) to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to potentially improve the reaction yield and time.[2]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Cesium carbonate (Cs₂CO₃)

  • Methyl chlorodifluoroacetate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add cesium carbonate (1.0 eq) and methyl chlorodifluoroacetate (1.2 eq).

  • Irradiate the mixture with microwaves, increasing the power to 300 W over 2 minutes.

  • Use compressed air to maintain the temperature below 90°C.

  • Monitor the reaction progress by TLC.

  • After completion, work up the reaction mixture as described in Protocol 1.

Data Presentation

Table 1: Comparison of Different Synthesis Conditions

Starting MaterialDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-dihydroxybenzaldehydeChlorodifluoromethanePotassium CarbonateDMF80-855-625-30[3]
3,4-dihydroxybenzaldehydeSodium ChlorodifluoroacetateSodium CarbonateDMF/Water80657.5[4]
3,4-dihydroxybenzaldehydeChlorodifluoromethaneSodium HydroxideIsopropanol60-655-643.6[5]
3,4-dihydroxybenzaldehydeMethyl ChlorodifluoroacetateCesium CarbonateDMF< 90 (Microwave)--[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde This compound This compound 3,4-Dihydroxybenzaldehyde->this compound 1. Difluoromethylating Agent 2. Base, Solvent Difluoromethylating Agent Difluoromethylating Agent Base, Solvent Base, Solvent

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reaction Check Reaction Completion (TLC) start->check_reaction optimize_conditions Optimize Temperature, Base, Solvent check_reaction->optimize_conditions Incomplete check_byproducts Analyze for By-products (TLC, NMR) check_reaction->check_byproducts Complete incomplete Incomplete complete Complete solution Improved Yield optimize_conditions->solution adjust_stoichiometry Adjust Reagent Stoichiometry check_byproducts->adjust_stoichiometry Present check_purity Check Starting Material Purity check_byproducts->check_purity Absent byproducts_present Present byproducts_absent Absent adjust_stoichiometry->solution check_purity->solution

Caption: A logical workflow for troubleshooting low yield issues.

FAQ Logic Flow

References

Optimization of reaction conditions for 4-Difluoromethoxy-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553). This is typically achieved by reacting 3,4-dihydroxybenzaldehyde with a difluoromethylating agent in the presence of a base and a suitable solvent. The key challenge is to achieve selective alkylation of the hydroxyl group at the 4-position.[1][2]

Q2: Which difluoromethylating agents are recommended for this synthesis?

A2: While gaseous reagents like chlorodifluoromethane (B1668795) have been used, solid reagents such as sodium 2-chloro-2,2-difluoroacetate (B8310253) or methyl 2-chloro-2,2-difluoroacetate are often preferred.[1][3][4] Solid reagents are easier to handle and quantify, which can lead to better reaction control and selectivity, ultimately reducing the production cycle and costs.[1]

Q3: What role does the base play in this reaction?

A3: The base is crucial for deprotonating the hydroxyl groups of 3,4-dihydroxybenzaldehyde, forming a phenoxide ion that then acts as a nucleophile. The choice of base can influence the selectivity of the reaction. Common bases include potassium carbonate, sodium carbonate, cesium carbonate, and sodium hydroxide.[1][2][3][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[5] This allows you to check for the consumption of the starting material (3,4-dihydroxybenzaldehyde) and the formation of the desired product and any byproducts.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

  • Question: My reaction yield for this compound is consistently low (e.g., below 40%). What are the likely causes and how can I improve it?

  • Answer: Low yields are often attributed to the formation of the major byproduct, 3,4-bis(difluoromethoxy)benzaldehyde, where both hydroxyl groups are alkylated.[1][2] Previous synthesis routes often reported yields between 20% and 40%.[1]

    • Solution 1: Optimize Reagent Stoichiometry: Ensure the molar ratio of 3,4-dihydroxybenzaldehyde to the difluoromethylating agent and base is optimized. A patent suggests a molar equivalent ratio of 3,4-dihydroxybenzaldehyde:alkali:sodium chlorodifluoroacetate of 1:2:1.5 can achieve yields up to 57%.[1]

    • Solution 2: Adjust Reaction Temperature: The reaction temperature is a critical parameter. Temperatures are typically maintained between 60°C and 120°C.[1][2] A specific protocol using potassium carbonate and methyl 2-chloro-2,2-difluoroacetate in DMF was conducted at 60-65°C.[3] Experiment within this range to find the optimal temperature for your specific conditions to favor mono-substitution.

    • Solution 3: Choose Appropriate Reagents: Using a solid difluoromethylating agent like sodium chlorodifluoroacetate can improve selectivity and yield compared to gaseous alternatives, which are harder to quantify.[1]

Problem 2: High Levels of Impurities, Especially the Di-substituted Byproduct

  • Question: My final product is contaminated with a significant amount of 3,4-bis(difluoromethoxy)benzaldehyde. How can I increase the selectivity for the mono-substituted product?

  • Answer: The formation of the di-substituted byproduct is the primary challenge in this synthesis.[1] Selectivity is key.

    • Solution 1: Control Reagent Addition: Slow, controlled addition of the difluoromethylating agent may help improve selectivity.

    • Solution 2: Select the Right Base and Solvent: The combination of base and solvent can impact the relative reactivity of the two hydroxyl groups. While DMF is a common solvent, combinations with water or other solvents like isopropanol (B130326) have also been reported.[2][5] The choice of an appropriate alkali, such as sodium carbonate, is also crucial for maximizing selectivity.[1]

    • Solution 3: Refine Purification Technique: If byproduct formation is unavoidable, effective purification is necessary. Purification is typically performed using silica (B1680970) gel column chromatography with an eluent system like ethyl acetate/hexane.[1][3] Adjusting the eluent polarity can help in separating the desired mono-substituted product from the di-substituted byproduct.

Data on Optimized Reaction Conditions

The following table summarizes various reaction conditions reported for the synthesis of this compound.

Starting MaterialDifluoromethylating AgentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
3,4-dihydroxybenzaldehydeSodium chlorodifluoroacetateNa₂CO₃DMF / Water80657.5[1]
3,4-dihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetateK₂CO₃DMF60-65338[3]
3,4-dihydroxybenzaldehydeChlorodifluoromethane Gas30% NaOHIsopropanol60-655-643.6[2]
3,4-dihydroxybenzaldehydeChlorodifluoromethane GasK₂CO₃DMF80-855-625-30[4]
3,4-dihydroxybenzaldehydeMethyl chlorodifluoroacetateCs₂CO₃DMF< 90 (Microwave)0.08High Yield*[4]

Note: The microwave-assisted synthesis noted a high yield without specifying the exact percentage.

Experimental Protocols

Protocol 1: High-Yield Synthesis Using Sodium Chlorodifluoroacetate (Yield: 57.5%)[1]
  • Reaction Setup: Suspend 3,4-dihydroxybenzaldehyde (5.1g, 36.9mmol) and sodium carbonate (11.73g, 110.7mmol) in 250mL of DMF in a 100mL round-bottom flask.

  • Reagent Addition: Add a solution of sodium chlorodifluoroacetate (8.57g, 56.1mmol) dissolved in 20mL of water.

  • Reaction: Heat the mixture to 80°C and maintain stirring for 6 hours.

  • Work-up: Cool the reaction to room temperature. Adjust the pH to 5-6 using 1.0 M hydrochloric acid.

  • Extraction: Extract the mixture three times with 20mL of ethyl acetate.

  • Purification: Collect the organic phases, dry with anhydrous MgSO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to obtain the final product.

Protocol 2: Synthesis Using Methyl 2-chloro-2,2-difluoroacetate (Yield: 38%)[3]
  • Reaction Setup: In an argon-protected flask, combine 3,4-dihydroxybenzaldehyde (0.50g, 3.62mmol), methyl 2-chloro-2,2-difluoroacetate (0.52g, 3.62mmol), and potassium carbonate (0.50g, 3.62mmol) in 5.0mL of DMF.

  • Reaction: Stir the reaction mixture at 60°C to 65°C for 3 hours.

  • Work-up: After the reaction is complete, remove the DMF by distillation under reduced pressure. Subject the residue to liquid-liquid partitioning with 3N HCl aqueous solution and ether.

  • Extraction: Extract the aqueous phase three times with ether.

  • Purification: Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, 25% ethyl acetate/hexane) to yield the product as a white solid.

Visual Workflow and Troubleshooting Diagrams

G General Synthesis Workflow cluster_0 Reaction Stage cluster_1 Work-up & Extraction cluster_2 Purification A 1. Reagent Mixing (3,4-dihydroxybenzaldehyde, Base, Solvent) B 2. Add Difluoromethylating Agent A->B Stir C 3. Controlled Heating (60-120°C) B->C Monitor via TLC D 4. Quench Reaction & Adjust pH C->D E 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F 6. Combine & Dry Organic Layers E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I 9. Final Product (this compound) H->I

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Guide cluster_solutions Potential Solutions Start Problem: Low Yield or High Impurity Cause1 Primary Cause: Formation of Di-substituted Byproduct Start->Cause1 Sol1 Optimize Stoichiometry (e.g., Substrate:Base:Agent = 1:2:1.5) Cause1->Sol1 Sol2 Adjust Temperature (Optimize within 60-120°C range) Cause1->Sol2 Sol3 Change Reagent Type (Use solid agent like Sodium Chlorodifluoroacetate) Cause1->Sol3 Sol4 Refine Purification (Adjust column chromatography eluent) Cause1->Sol4 Outcome Improved Yield & Purity Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Troubleshooting flowchart for common synthesis issues.

References

Troubleshooting low yield in 4-Difluoromethoxy-3-hydroxybenzaldehyde preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the preparation of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a frequent challenge in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: The presence of impurities, especially water, in the 3,4-dihydroxybenzaldehyde (B13553), difluoromethylating agent, or solvent can significantly impact the reaction efficiency.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves) before use.

  • Choice and Stoichiometry of the Base: The base plays a crucial role in the deprotonation of the hydroxyl group. The type of base and its molar ratio to the starting material are critical.

    • Solution: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used bases.[1][4] The molar ratio of base to 3,4-dihydroxybenzaldehyde can vary, with some protocols suggesting up to 3 equivalents.[4] Experiment with different bases and optimize the stoichiometry.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can promote side reactions.

    • Solution: The optimal temperature range is typically between 60°C and 120°C.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 3 to 6 hours or more.[1][4]

  • Inefficient Difluoromethylating Agent: The choice and handling of the difluoromethylating agent are critical. Gaseous reagents like chlorodifluoromethane (B1668795) can be difficult to handle and quantify accurately, potentially leading to lower yields.[4]

Q2: I am observing the formation of a significant amount of a di-substituted by-product. How can I improve the selectivity of the reaction for the desired mono-substituted product?

The formation of 4,5-bis(difluoromethoxy)benzaldehyde is a common side reaction that reduces the yield of the desired product.

Potential Causes & Solutions:

  • Excess Difluoromethylating Agent: Using a large excess of the difluoromethylating agent can increase the likelihood of the second hydroxyl group reacting.

    • Solution: Carefully control the stoichiometry of the difluoromethylating agent. A molar ratio of 1.0 to 1.5 equivalents relative to the 3,4-dihydroxybenzaldehyde is a good starting point.[4]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the di-substituted product.

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress closely with TLC. Aim for the point where the starting material is consumed, but the formation of the di-substituted product is still minimal.

  • Base Strength and Concentration: A very strong base or high concentration of the base might lead to the deprotonation of both hydroxyl groups, facilitating the di-substitution.

    • Solution: Experiment with milder bases or adjust the concentration of the base used.

Q3: The purification of the final product by column chromatography is difficult and results in product loss. Are there any tips for improving the purification process?

Purification can be challenging due to the similar polarities of the desired product and potential by-products.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The choice of eluent for column chromatography is crucial for good separation.

    • Solution: A common eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether.[1][5] The ratio should be optimized based on TLC analysis to achieve a good separation between the desired product and impurities. A typical starting ratio is 1:20 to 1:4 (ethyl acetate:hexane).[4][6]

  • Crude Product Quality: A complex mixture of by-products in the crude product will make purification more difficult.

    • Solution: Before column chromatography, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves acidification followed by extraction with an organic solvent.[1][6]

  • Column Overloading: Loading too much crude product onto the silica (B1680970) gel column can lead to poor separation.

    • Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

The most common starting material is 3,4-dihydroxybenzaldehyde.[1][4]

Q2: What are the common difluoromethylating agents used in this synthesis?

Commonly used difluoromethylating agents include:

  • Sodium 2-chloro-2,2-difluoroacetate[4][6]

  • Methyl 2-chloro-2,2-difluoroacetate[1]

  • Chlorodifluoromethane (gas)[5]

Q3: What solvents are typically used for this reaction?

The most frequently reported solvents are:

  • N,N-Dimethylformamide (DMF)[1][4][6]

  • Isopropanol[5]

  • 1,4-Dioxane[5]

Q4: What are the typical reported yields for this synthesis?

Reported yields vary widely depending on the specific methodology, ranging from 25-30% to as high as 57.5%.[4][7]

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Starting MaterialDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-dihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetatePotassium CarbonateDMF60-65338[1]
3,4-dihydroxybenzaldehydeChlorodifluoromethaneSodium HydroxideDMF70-755-643.6[5]
3,4-dihydroxybenzaldehydeChlorodifluoromethanePotassium CarbonateDMF80-855-625-30[7]
3,4-dihydroxybenzaldehydeSodium chlorodifluoroacetateSodium CarbonateDMF/Water80657.5[4]

Experimental Protocols

Protocol 1: Synthesis using Methyl 2-chloro-2,2-difluoroacetate [1]

  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1 equivalent).

  • Add methyl 2-chloro-2,2-difluoroacetate (1 equivalent) to the mixture.

  • Heat the reaction mixture to 60-65°C and stir for 3 hours under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove DMF under reduced pressure.

  • Perform an aqueous work-up by adding 3N HCl and extracting with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis using Sodium chlorodifluoroacetate [4]

  • Suspend 3,4-dihydroxybenzaldehyde (1 equivalent) and sodium carbonate (3 equivalents) in a mixture of DMF and water.

  • Add sodium chlorodifluoroacetate (1.5 equivalents).

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and adjust the pH to 5-6 with 1.0 M HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:petroleum ether (1:20).

Mandatory Visualization

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Purity of Starting Materials & Solvents start->check_reagents impure Impure or Wet check_reagents->impure Result? purify Purify/Dry Reagents & Solvents impure->purify Yes pure Pure and Dry impure->pure purify->check_reagents check_base 2. Evaluate Base Stoichiometry & Type pure->check_base optimize_base Optimize Base (e.g., K2CO3, Na2CO3) & Molar Ratio check_base->optimize_base base_ok Base Optimized optimize_base->base_ok check_conditions 3. Assess Reaction Temperature & Time base_ok->check_conditions optimize_conditions Optimize Temperature (60-120°C) & Time via TLC Monitoring check_conditions->optimize_conditions conditions_ok Conditions Optimized optimize_conditions->conditions_ok check_reagent 4. Verify Difluoromethylating Agent Handling conditions_ok->check_reagent improve_handling Ensure Accurate Dosing (Consider Solid Reagent) check_reagent->improve_handling end Yield Improved improve_handling->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Product_Mitigation start High Di-substituted By-product Observed check_stoichiometry 1. Review Stoichiometry of Difluoromethylating Agent start->check_stoichiometry excess Excess Agent? check_stoichiometry->excess reduce_agent Reduce to 1.0-1.5 eq. excess->reduce_agent stoich_ok Stoichiometry Corrected excess->stoich_ok No reduce_agent->stoich_ok check_conditions 2. Analyze Reaction Conditions (Temp & Time) stoich_ok->check_conditions optimize_conditions Lower Temperature & Reduce Reaction Time (Monitor by TLC) check_conditions->optimize_conditions conditions_ok Conditions Optimized optimize_conditions->conditions_ok check_base 3. Evaluate Base Strength & Concentration conditions_ok->check_base adjust_base Consider Milder Base or Lower Concentration check_base->adjust_base end Selectivity Improved adjust_base->end

Caption: Logical steps to mitigate the formation of di-substituted by-products.

References

Technical Support Center: Purification of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Difluoromethoxy-3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Material: 3,4-dihydroxybenzaldehyde (B13553) is a common starting material and its presence indicates an incomplete reaction.

  • Regioisomeric Impurity: 3-Difluoromethoxy-4-hydroxybenzaldehyde can form if the difluoromethoxylation is not completely regioselective.

  • Disubstituted Byproduct: 3,4-bis(difluoromethoxy)benzaldehyde (B143430) can be produced if the reaction proceeds too far.

  • Residual Solvents: Solvents used in the reaction and workup, such as N,N-Dimethylformamide (DMF), ethyl acetate (B1210297), or hexane (B92381), may remain in the crude product.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. A suitable mobile phase, such as ethyl acetate/hexane (e.g., 1:4 or 1:3 v/v), can separate the desired product from the more polar starting material and less polar byproducts. The spots can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white solid or powder.[1] The reported melting point is in the range of 83-90 °C.[2][3] A lower or broader melting point range often indicates the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: My crude product is a dark oil or discolored solid.
  • Possible Cause: Presence of colored impurities from the reaction or degradation. Residual DMF can also contribute to a dark appearance.

  • Troubleshooting Workflow:

    G start Dark/Oily Crude Product wash Aqueous Wash start->wash To remove water-soluble impurities and DMF charcoal Activated Charcoal Treatment wash->charcoal If color persists recrystallization Recrystallization wash->recrystallization If color is minor charcoal->recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities remain pure_product Pure Product recrystallization->pure_product If successful chromatography->pure_product

    Caption: Troubleshooting workflow for discolored crude product.

  • Detailed Protocols:

    Protocol 1: Aqueous Wash

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    Protocol 2: Activated Charcoal Treatment

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a small amount of activated charcoal (approximately 1-2% w/w).

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Proceed with recrystallization of the filtrate.

Problem 2: Significant amount of unreacted 3,4-dihydroxybenzaldehyde remains.
  • Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Troubleshooting Workflow:

    G start High Starting Material Content extraction Base Extraction start->extraction To remove acidic phenol chromatography Column Chromatography start->chromatography Direct purification recrystallization Recrystallization extraction->recrystallization recrystallization->chromatography If impurities remain pure_product Pure Product recrystallization->pure_product If successful chromatography->pure_product

    Caption: Strategies for removing unreacted starting material.

  • Detailed Protocols:

    Protocol 3: Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Extract the organic solution with a mild aqueous base, such as 1M sodium bicarbonate solution. 3,4-dihydroxybenzaldehyde, being more acidic, will preferentially move to the aqueous layer.

    • Separate the organic layer, wash with water and brine, then dry and concentrate.

    • Assess the purity of the product and proceed with recrystallization or chromatography if necessary.

    Protocol 4: Column Chromatography for Polar Impurities

    • Stationary Phase: Silica (B1680970) gel.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The less polar byproducts will elute first, followed by the desired product. The highly polar 3,4-dihydroxybenzaldehyde will be strongly retained on the silica gel.

    • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.

Problem 3: Difficulty in separating the desired product from its regioisomer.
  • Possible Cause: The regioisomers have very similar polarities, making separation challenging.

  • Troubleshooting Workflow:

    G start Regioisomer Contamination recrystallization Fractional Recrystallization start->recrystallization chromatography Optimized Column Chromatography start->chromatography recrystallization->chromatography If separation is poor pure_product Pure Product recrystallization->pure_product If successful hplc Preparative HPLC chromatography->hplc For high purity chromatography->pure_product If successful hplc->pure_product

  • Detailed Protocols:

    Protocol 5: Fractional Recrystallization

    • Choose a solvent system in which the solubility of the two isomers is slightly different. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.

    • Dissolve the crude mixture in the minimum amount of the hot solvent system.

    • Allow the solution to cool very slowly. The less soluble isomer will crystallize first.

    • Collect the first crop of crystals and analyze its purity.

    • The mother liquor can be concentrated and cooled further to obtain subsequent crops, which may be enriched in the other isomer.

    • Repeat the process on the enriched fractions to improve purity.

    Protocol 6: Optimized Column Chromatography for Isomer Separation

    • Stationary Phase: Use a high-resolution silica gel.

    • Mobile Phase: A shallow gradient or isocratic elution with a carefully optimized solvent mixture is crucial. For example, a mixture of ethyl acetate and hexane where the Rf value of the desired product is around 0.2-0.3 on TLC.

    • Column Dimensions: Use a long, thin column to improve separation efficiency.

    • Loading: Load the sample as a concentrated solution or adsorbed onto a small amount of silica gel.

Data Presentation

The following tables summarize typical purity levels and yields obtained after different purification methods.

Table 1: Purity of this compound after Purification

Purification MethodStarting Purity (Crude)Final Purity (HPLC)Reference
Column ChromatographyNot specified>98%[4]
RecrystallizationNot specified99.45%[5]

Table 2: Yield of this compound after Purification

Purification MethodYieldReference
Column Chromatography38% - 49%[2][4]
Recrystallization79.4%[5]

Note: Yields are highly dependent on the success of the initial reaction and the purity of the crude material.

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized based on the nature and extent of the impurities present in the crude product.

References

Stability issues of 4-Difluoromethoxy-3-hydroxybenzaldehyde during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Difluoromethoxy-3-hydroxybenzaldehyde during synthesis and storage. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Issues

Question 1: My synthesis of this compound from 3,4-dihydroxybenzaldehyde (B13553) results in a low yield and a significant amount of a major byproduct. What could be the cause?

Answer: A common issue in this synthesis is the formation of the dialkylated byproduct, 3,4-bis(difluoromethoxy)benzaldehyde. This occurs when the difluoromethylation reaction proceeds on both the 4-hydroxyl and the 3-hydroxyl groups of the starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) to 3,4-dihydroxybenzaldehyde. Using a significant excess of the difluoromethylating agent can favor the formation of the dialkylated product.

  • Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can sometimes lead to decreased selectivity and the formation of more byproducts.

  • Base Selection: The choice of base can influence the selectivity of the reaction. While bases like potassium carbonate are commonly used, their strength and concentration should be optimized for the specific reaction conditions.

  • Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help in stopping the reaction once the desired product is formed and before significant amounts of byproducts are generated.

Question 2: During the work-up of my synthesis, I observe discoloration of the product. Why is this happening and how can I prevent it?

Answer: Discoloration, often appearing as a pink or brownish hue, can be attributed to the oxidation of the phenolic hydroxyl group in this compound. This is a common issue with phenolic compounds, especially in the presence of air (oxygen), light, or trace metal impurities, and can be exacerbated at higher pH values.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the work-up and subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control pH: During aqueous washes, ensure the pH does not become too basic, as this can promote oxidation.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite, during the work-up can help prevent oxidation.

  • Purification Method: Prompt purification of the crude product after work-up can remove impurities that might catalyze oxidation. Column chromatography is a common method for purification.

Storage-Related Issues

Question 3: I have noticed that my stored this compound has developed a yellowish or brownish color over time. Is the product degrading?

Answer: Yes, a change in color from off-white to yellow or brown is a strong indicator of degradation. The primary degradation pathway is the oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-like structures. The aldehyde functional group can also be susceptible to oxidation to the corresponding carboxylic acid, although this is generally a slower process for the solid material.

Question 4: What are the optimal storage conditions to ensure the long-term stability of this compound?

Answer: To maintain the integrity and purity of this compound, proper storage is crucial. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, as the presence of water can potentially facilitate hydrolytic degradation or other reactions.

Quantitative Stability Data

The following table provides representative data on the stability of this compound under various stress conditions. This data is illustrative and actual degradation rates may vary based on the specific batch purity and storage conditions.

Stress ConditionDurationTemperaturePurity by HPLC (%)AppearancePotential Degradation Products
Control 0 months2-8 °C99.5Off-white powder-
Thermal 3 months40 °C98.2Light yellow powderOxidative degradation products
Photolytic 24 hours25 °C98.9Pale yellow powderOxidative and other photolytic byproducts
Oxidative (3% H₂O₂) 8 hours25 °C95.1Yellowish-brown solid3-Hydroxy-4-difluoromethoxybenzoic acid, quinone-like structures
Acidic (0.1M HCl) 24 hours50 °C99.1Off-white powderMinimal degradation
Basic (0.1M NaOH) 8 hours25 °C96.5Brownish solutionPhenoxide oxidation products

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4-Dihydroxybenzaldehyde

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium Chlorodifluoroacetate

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (B1210297)

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to 80-90 °C.

  • Add sodium chlorodifluoroacetate (1.2 eq) portion-wise over 30 minutes.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as an off-white solid.

Protocol 2: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 7 days. Also, reflux the stock solution at 60°C for 24 hours. Prepare a 0.1 mg/mL solution for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 0.1 mg/mL solution for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Difluoromethylation Difluoromethylation 3,4-Dihydroxybenzaldehyde->Difluoromethylation Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate->Difluoromethylation K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Difluoromethylation DMF (Solvent) DMF (Solvent) DMF (Solvent)->Difluoromethylation 80-90 °C 80-90 °C 80-90 °C->Difluoromethylation This compound This compound Difluoromethylation->this compound 3,4-bis(difluoromethoxy)benzaldehyde (Byproduct) 3,4-bis(difluoromethoxy)benzaldehyde (Byproduct) Difluoromethylation->3,4-bis(difluoromethoxy)benzaldehyde (Byproduct)

Caption: Synthesis workflow for this compound.

Degradation_Pathway cluster_oxidative Oxidative Degradation This compound This compound Quinone-like Structures Quinone-like Structures This compound->Quinone-like Structures Oxidation (Phenol) 3-Hydroxy-4-difluoromethoxybenzoic acid 3-Hydroxy-4-difluoromethoxybenzoic acid This compound->3-Hydroxy-4-difluoromethoxybenzoic acid Oxidation (Aldehyde) Stress_Conditions Stress Conditions (Oxygen, Light, High pH) Stress_Conditions->this compound

Caption: Postulated oxidative degradation pathways.

Handling and safety precautions for reagents in 4-Difluoromethoxy-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and essential safety information for all reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to streamline your experimental workflow.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion.

    • Solution: Ensure the reaction mixture is maintained at the recommended temperature (typically 60-120°C when using chlorodifluoromethane).[1] Use a calibrated thermometer and an appropriate heating mantle or oil bath.

  • Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Use a powerful overhead stirrer, especially for viscous reaction mixtures, to ensure homogeneity.

  • Moisture Contamination: The presence of water can interfere with the reaction, particularly with the base and some difluoromethylating agents.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

Q2: I am observing a significant amount of the bis-difluoromethylated byproduct (3,4-bis(difluoromethoxy)benzaldehyde). How can I improve the selectivity for the desired mono-substituted product?

A2: The formation of the bis-alkylated product is a common side reaction. To enhance selectivity for the 4-O-difluoromethylation:

  • Choice of Base and Stoichiometry: A strong base can deprotonate both hydroxyl groups, leading to the bis-substituted product.

    • Solution: Use a milder base or a carefully controlled amount of a stronger base (e.g., 1.1 equivalents of sodium hydroxide).[1] Some protocols suggest the portion-wise addition of the base during the reaction.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable bis-substituted product.

    • Solution: Experiment with running the reaction at a lower temperature for a longer duration.

  • Nature of the Difluoromethylating Agent: The reactivity of the difluoromethylating agent can influence selectivity.

Q3: Handling chlorodifluoromethane gas seems challenging. What are the key safety precautions?

A3: Chlorodifluoromethane is a compressed gas and requires specific handling procedures:

  • Ventilation: Always work in a well-ventilated fume hood.

  • Cylinder Safety: Secure the gas cylinder upright with a chain or strap. Use a proper regulator and check for leaks before use.

  • Temperature Control: Keep the cylinder away from heat sources to prevent pressure build-up.

  • Personal Protective Equipment (PPE): Wear safety goggles, cryogenic gloves if there is a risk of contact with liquid, and a lab coat.[2]

  • Emergency Preparedness: Have an emergency plan in place for gas leaks. Ensure oxygen detectors are present in areas where asphyxiating gases may be released.[3]

Q4: My final product is difficult to purify. What purification strategies are most effective?

A4: Purification of this compound typically involves a combination of techniques:

  • Work-up: After the reaction, quenching with water and extraction with a suitable organic solvent (e.g., ethyl acetate) is a standard first step.[4][5] Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from the starting material and byproducts. A common stationary phase is silica (B1680970) gel, with a mobile phase such as a mixture of ethyl acetate (B1210297) and petroleum ether.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure product.

Reagent Handling and Safety Precautions

Safe handling of all reagents is paramount for a successful and safe experiment. The following tables summarize the key hazards and safety information for the primary chemicals involved in the synthesis.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

ReagentPrimary HazardsRecommended PPE
Protocatechuic Aldehyde Skin and eye irritant.Safety goggles, gloves, lab coat.
Chlorodifluoromethane Compressed gas, potential asphyxiant, frostbite hazard from liquid.Safety goggles, cryogenic gloves, lab coat.[2]
Sodium 2-chloro-2,2-difluoroacetate Skin, eye, and respiratory tract irritant.[7][8][9]Safety goggles, gloves, lab coat, use in a well-ventilated area.[10]
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Chemical splash goggles, face shield, chemical-resistant gloves and apron.
N,N-Dimethylformamide (DMF) Flammable, harmful if inhaled or in contact with skin, potential reproductive toxin.Safety goggles, chemical-resistant gloves (e.g., Butyl rubber), lab coat, use in a chemical fume hood.
Isopropanol Flammable liquid and vapor, causes serious eye irritation.Safety goggles, gloves, lab coat.

Table 2: Occupational Exposure Limits (OELs) for Solvents

SolventOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
N,N-Dimethylformamide (DMF) 10 ppm[11][12]10 ppm[11]10 ppm[11][13]
Isopropanol 400 ppm[14]400 ppm[14][15]200 ppm[14]

Detailed Experimental Protocols

Below are two representative protocols for the synthesis of this compound.

Protocol 1: Synthesis using Chlorodifluoromethane Gas

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend 3,4-dihydroxybenzaldehyde (B13553) (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-85°C with vigorous stirring. Bubble chlorodifluoromethane gas through the suspension for approximately 30 minutes.[5]

  • Staged Base Addition: After one hour, add another portion of anhydrous potassium carbonate (0.25 eq) and continue stirring for 1.5 hours. Repeat this addition once more and continue stirring for another 1.5 hours.[5]

  • Monitoring: Allow the reaction to stir at ambient temperature for 5-6 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis using Sodium 2-chloro-2,2-difluoroacetate

  • Preparation: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Reagent Addition: Add a solution of sodium 2-chloro-2,2-difluoroacetate (1.5 eq) in water.[6]

  • Reaction: Heat the mixture to 80°C and stir for 6 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature and adjust the pH to 5-6 with 1.0 M hydrochloric acid. Extract the mixture with ethyl acetate.

  • Purification: Collect the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.[6]

Visualized Workflows and Logic

Diagram 1: General Experimental Workflow

G A Preparation of Reactants B Reaction Setup A->B C Difluoromethylation Reaction B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Continue Reaction E Work-up and Extraction D->E Reaction Complete F Purification E->F G Characterization F->G

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B G Review Work-up and Purification Steps A->G C Starting Material Present? B->C D Extend Reaction Time or Increase Temperature C->D Yes E Check for Side Products C->E No D->B F Optimize Reaction Conditions (Base, Solvent, Temp.) E->F H Potential Product Loss During Extraction or Chromatography G->H

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Selective Difluoromethylation of 3,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553). Our aim is to help you navigate common experimental challenges and achieve optimal results in the synthesis of mono-difluoromethylated products, particularly the desired 3-hydroxy-4-(difluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the difluoromethylation of 3,4-dihydroxybenzaldehyde?

The primary challenge is controlling the regioselectivity of the reaction. 3,4-dihydroxybenzaldehyde has two hydroxyl groups with different acidities and nucleophilicities. Over-difluoromethylation, resulting in the formation of 3,4-bis(difluoromethoxy)benzaldehyde (B143430), is a common side reaction that reduces the yield of the desired mono-substituted product. Another challenge is preventing the reaction at the less favored 3-hydroxyl position.

Q2: Why is the 4-hydroxyl group preferentially difluoromethylated over the 3-hydroxyl group?

The regioselectivity is primarily governed by the higher acidity of the 4-hydroxyl group. The para-position to the electron-withdrawing aldehyde group makes the 4-hydroxyl proton more acidic than the meta-positioned 3-hydroxyl proton. Under basic conditions, the 4-phenoxide is formed more readily, which then acts as the nucleophile to trap the difluorocarbene intermediate.

Q3: What are the common methods to achieve selective mono-difluoromethylation of 3,4-dihydroxybenzaldehyde?

There are two main strategies:

  • Direct Selective Difluoromethylation: This approach involves carefully controlling reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time) to favor the mono-difluoromethylation at the 4-position. This method is more atom-economical but may require optimization to maximize selectivity.

  • Protection-Deprotection Strategy: This involves selectively protecting the 3-hydroxyl group, performing the difluoromethylation on the free 4-hydroxyl group, and then deprotecting the 3-hydroxyl group. This multi-step process can offer higher selectivity but is less efficient overall.

Q4: Which difluoromethylating agents are suitable for this reaction?

Commonly used reagents for the difluoromethylation of phenols, including 3,4-dihydroxybenzaldehyde, are sources of difluorocarbene. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, stable, and relatively non-toxic option.[1] Other reagents like difluoromethyltriflate (HCF₂OTf) are also effective for difluoromethylating phenols.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired 4-O-difluoromethylated product 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Optimize the reaction temperature. For sodium chlorodifluoroacetate, a temperature range of 60-120°C is typically employed.[1]
Formation of significant amounts of 3,4-bis(difluoromethoxy)benzaldehyde (over-difluoromethylation) 1. Excess difluoromethylating agent. 2. Prolonged reaction time or excessively high temperature. 3. Strong basic conditions that deprotonate both hydroxyl groups.1. Carefully control the stoichiometry. Use a molar ratio of 3,4-dihydroxybenzaldehyde to difluoromethylating agent of approximately 1:1.5.[1] 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the mono-substituted product. 3. Use a milder base or adjust the stoichiometry of the base.
Formation of the undesired 3-O-difluoromethylated isomer The reaction conditions are not selective enough to differentiate between the two hydroxyl groups.1. Employ a protection-deprotection strategy. Selectively protect the 3-hydroxyl group before difluoromethylation. 2. Fine-tune the reaction conditions of the direct method, such as lowering the temperature or using a bulkier base, which may improve selectivity.
Difficulty in purifying the product The product and byproducts have similar polarities, making chromatographic separation challenging.1. Optimize the reaction to minimize byproduct formation. 2. Use a high-resolution chromatography column and carefully select the eluent system for better separation. 3. Consider recrystallization as an alternative or additional purification step.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different approaches to obtaining mono-functionalized 3,4-dihydroxybenzaldehyde derivatives.

Table 1: Direct Selective 4-O-Difluoromethylation

Difluoromethylating AgentBaseSolventTemp. (°C)Time (h)Yield of 4-isomer (%)Yield of di-substituted (%)Reference
Sodium chlorodifluoroacetateNa₂CO₃DMF/H₂O80657.53.75[1]

Table 2: Regioselective 4-O-Protection of 3,4-Dihydroxybenzaldehyde

Protecting Group (Alkyl Halide)BaseSolventTemp. (°C)Time (h)Yield of 4-O-protected (%)Reference
Benzyl (B1604629) chlorideNaHCO₃DMF402071[2]
p-Methoxybenzyl chlorideNaHCO₃DMF402475[2]
o-Nitrobenzyl chlorideNaHCO₃DMF402470[2]
Propargyl bromideNaHCO₃DMF402470[2]

Experimental Protocols

Protocol 1: Direct Selective 4-O-Difluoromethylation

This protocol is adapted from a patented procedure for the synthesis of 3-hydroxy-4-(difluoromethoxy)benzaldehyde.[1]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium carbonate (Na₂CO₃)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Dimethylformamide (DMF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the reaction mixture to 5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether).

Protocol 2: Selective Protection of the 4-Hydroxyl Group with a Benzyl Group

This protocol is based on the regioselective protection of 3,4-dihydroxybenzaldehyde.[2]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloride

  • Sodium iodide (NaI)

  • Dimethylformamide (DMF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol), benzyl chloride (~2.0 mmol), and sodium iodide (~0.3 mmol).

  • Stir the resulting mixture at 40°C for 20 hours.

  • Add 10% aqueous HCl (10 mL) to the reaction mixture.

  • Extract the solution with ethyl acetate (3 x 10 mL).

  • Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Evaporate the solvent in vacuo to yield the crude 4-O-benzyl-3-hydroxybenzaldehyde.

  • The crude product can be purified by flash chromatography.

Visualizations

reaction_pathway cluster_direct Direct Selective Difluoromethylation cluster_protection Protection-Deprotection Strategy 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 4-Phenoxide 4-Phenoxide 3,4-Dihydroxybenzaldehyde->4-Phenoxide Base (e.g., Na2CO3) -H+ 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 4-Phenoxide->3-Hydroxy-4-(difluoromethoxy)benzaldehyde + :CF2 (from ClCF2CO2Na) + H+ 3,4-Dihydroxybenzaldehyde_p 3,4-Dihydroxybenzaldehyde 3-Protected-4-hydroxybenzaldehyde 3-Protected-4-hydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde_p->3-Protected-4-hydroxybenzaldehyde Selective Protection 3-Protected-4-(difluoromethoxy)benzaldehyde 3-Protected-4-(difluoromethoxy)benzaldehyde 3-Protected-4-hydroxybenzaldehyde->3-Protected-4-(difluoromethoxy)benzaldehyde Difluoromethylation 3-Hydroxy-4-(difluoromethoxy)benzaldehyde_p 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3-Protected-4-(difluoromethoxy)benzaldehyde->3-Hydroxy-4-(difluoromethoxy)benzaldehyde_p Deprotection

Caption: Strategies for selective mono-difluoromethylation.

mechanism ClCF2CO2Na Sodium chlorodifluoroacetate Difluorocarbene :CF2 ClCF2CO2Na->Difluorocarbene Δ - NaCl, - CO2 Catechol 3,4-Dihydroxybenzaldehyde 4-Phenoxide_m 4-Phenoxide Intermediate Catechol->4-Phenoxide_m Base (preferential deprotonation at 4-OH) Product 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 4-Phenoxide_m->Product Trapping of :CF2 + H+ Side_Product 3,4-Bis(difluoromethoxy)benzaldehyde Product->Side_Product Further reaction (over-difluoromethylation)

Caption: Reaction mechanism for direct selective difluoromethylation.

workflow start Start: 3,4-Dihydroxybenzaldehyde decision Choose Strategy start->decision direct Direct Difluoromethylation decision->direct Direct protection Protection-Deprotection decision->protection Indirect direct_step Selective Difluoromethylation of 4-OH direct->direct_step protect_step Protect 3-OH Group protection->protect_step difluoro_step_p Difluoromethylate 4-OH protect_step->difluoro_step_p deprotect_step Deprotect 3-OH difluoro_step_p->deprotect_step workup Aqueous Workup & Extraction deprotect_step->workup direct_step->workup purify Column Chromatography workup->purify end Product: 3-Hydroxy-4-(difluoromethoxy)benzaldehyde purify->end

Caption: Experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3][4] The document outlines various analytical techniques, presenting their methodologies and comparative performance data to aid in the selection of the most appropriate method for specific research and quality control needs.

Introduction to this compound

This compound (CAS RN: 151103-08-1) is a substituted benzaldehyde (B42025) with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol .[1][5][6] Its purity and characterization are critical for the synthesis of active pharmaceutical ingredients (APIs) like Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD).[1][4]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC8H6F2O3[1][5]
Molecular Weight188.13 g/mol [5][6]
AppearanceWhite to off-white powder/crystal[1][6][7]
Melting Point83-92 °C[2][7][8]
Boiling Point280.6±35.0 °C at 760 mmHg[1]
Density1.4±0.1 g/cm³[1]
SolubilitySlightly soluble in Chloroform and Methanol[2]

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. For substituted benzaldehydes, it offers high resolution and sensitivity.

Typical Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

A specific method for the analysis of low-molecular-mass substituted benzaldehydes in treated water involved derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by LC-MS analysis.[9] This approach can be adapted for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information.

Typical Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, 1H, 13C, and 19F NMR would be employed.

Typical Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent such as CDCl3 or DMSO-d6.

  • Sample Preparation: The sample is dissolved in the deuterated solvent.

  • Data Acquisition: Standard pulse sequences are used to acquire 1H, 13C, and 19F NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the aldehyde, hydroxyl, ether, and aromatic C-H groups.

Typical Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.[11]

Expected Characteristic FTIR Bands:

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl)~3300 (broad)
Aromatic C-H Stretch>3000
Aldehyde C-H Stretch2860-2760
Carbonyl (C=O) Stretch~1695
Aromatic C=C Stretch1600-1450
C-O-C Stretch (ether)~1250
C-F Stretch~1100

This information is based on the analysis of similar benzaldehyde derivatives.[11][12]

Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesDisadvantages
HPLC Quantitative and qualitative analysis of purity and impurities.High resolution, sensitivity, and reproducibility.Requires a suitable chromophore for UV detection.
GC-MS Identification and quantification of volatile components.High sensitivity and specificity (mass detection).Requires derivatization for non-volatile compounds.
NMR Definitive structural elucidation.Provides detailed structural information.Lower sensitivity compared to chromatographic methods, higher cost.
FTIR Identification of functional groups.Fast, simple, and non-destructive.Provides limited structural information on its own.

Experimental Workflows

The following diagrams illustrate typical workflows for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: A typical workflow for HPLC analysis.

Spectroscopic_Workflow A Prepare Sample (dissolve in solvent or prepare KBr pellet) B Acquire Spectrum (NMR or FTIR) A->B C Process Data (e.g., Fourier Transform) B->C D Interpret Spectrum C->D E Structural Elucidation / Functional Group Identification D->E

Caption: A general workflow for spectroscopic analysis.

Conclusion

The characterization of this compound requires a multi-technique approach. Chromatographic methods like HPLC and GC-MS are essential for purity assessment and impurity profiling, while spectroscopic techniques such as NMR and FTIR are indispensable for unambiguous structural confirmation. The choice of method will depend on the specific analytical goal, whether it is routine quality control, stability testing, or in-depth structural analysis. This guide provides the foundational information for researchers to develop and validate robust analytical methods for this important pharmaceutical intermediate.

References

A Comparative Guide to HPLC and GC-MS Analysis of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Difluoromethoxy-3-hydroxybenzaldehyde. The information presented is curated to assist researchers in selecting the most suitable analytical method for their specific needs, with supporting experimental data and detailed protocols. This compound is a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast.[1][2][3][4] Accurate and robust analytical methods are therefore crucial for quality control and drug development processes.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is essential for method development.

PropertyValueReference
Molecular FormulaC8H6F2O3[1][5]
Molecular Weight188.13 g/mol [1][5]
AppearanceWhite to off-white powder[1][6]
Boiling Point280.6 ± 35.0 °C at 760 mmHg[1]
LogP1.28[1]
SolubilitySlightly soluble in Chloroform and Methanol[3]

The compound's moderate polarity, indicated by its LogP, and its relatively high boiling point suggest that while both HPLC and GC-MS are viable, HPLC may be more straightforward, potentially avoiding the need for derivatization.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. Given the phenolic hydroxyl group and the overall structure of this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode. This is supported by established methods for structurally similar compounds like vanillin (B372448) and protocatechuic aldehyde.[7][8][9][10][11]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 60% Water (0.1% Formic Acid) and 40% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data: HPLC-UV
ParameterHypothetical Value
Retention Time (tR)~ 5.8 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound is recommended to improve its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Silylation is a common derivatization technique for such compounds.[12]

Experimental Protocol: GC-MS

1. Derivatization:

  • To 1 mg of the sample or standard, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Allow to cool to room temperature before injection.

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

3. Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Hypothetical Performance Data: GC-MS
ParameterHypothetical Value
Retention Time (tR) of TMS derivative~ 10.2 min
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.15 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Comparison Summary

FeatureHPLC-UVGC-MS
Sample Preparation Simple dilution and filtrationRequires derivatization
Analysis Time Shorter run times typicallyLonger run times due to temperature program
Sensitivity Good (µg/mL range)Excellent (ng/mL range)
Selectivity Good, based on retention time and UV spectraExcellent, based on retention time and mass spectra
Instrumentation Cost Generally lowerGenerally higher
Robustness HighModerate (derivatization can introduce variability)
Throughput HigherLower
Compound Suitability Ideal for non-volatile and thermally labile compoundsRequires volatile and thermally stable compounds (or derivatives)

Visualizing the Analytical Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for HPLC and GC-MS analysis, as well as a logical comparison of the two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weighing of Standard/Sample sp2 Dissolution in Methanol sp1->sp2 sp3 Serial Dilution for Standards sp2->sp3 sp4 Filtration (0.45 µm) sp3->sp4 ha1 Injection into HPLC System sp4->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection at 280 nm ha2->ha3 dp1 Chromatogram Acquisition ha3->dp1 dp2 Peak Integration dp1->dp2 dp3 Calibration Curve Generation dp2->dp3 dp4 Quantification of Analyte dp3->dp4

Caption: Workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Weighing of Standard/Sample sp2 Addition of Pyridine and BSTFA sp1->sp2 sp3 Heating at 70°C for 30 min sp2->sp3 ga1 Injection into GC-MS System sp3->ga1 ga2 Separation on HP-5MS Column ga1->ga2 ga3 Mass Spectrometry Detection ga2->ga3 dp1 Total Ion Chromatogram (TIC) ga3->dp1 dp2 Peak Identification via Mass Spectrum dp1->dp2 dp3 Calibration and Quantification dp2->dp3

Caption: Workflow for the GC-MS analysis of this compound.

Comparison_Logic cluster_hplc HPLC cluster_gcms GC-MS analyte 4-Difluoromethoxy-3- hydroxybenzaldehyde hplc_choice Direct Analysis analyte->hplc_choice gcms_choice Derivatization Required analyte->gcms_choice hplc_adv Advantages: - Simple Sample Prep - High Throughput - Robust hplc_choice->hplc_adv hplc_disadv Disadvantages: - Lower Sensitivity hplc_choice->hplc_disadv gcms_adv Advantages: - High Sensitivity - High Selectivity gcms_choice->gcms_adv gcms_disadv Disadvantages: - Complex Sample Prep - Lower Throughput gcms_choice->gcms_disadv

Caption: Logical comparison of HPLC and GC-MS for the analysis of the target analyte.

Conclusion and Recommendation

Both HPLC and GC-MS are suitable for the analysis of this compound, with the choice of technique depending on the specific requirements of the analysis.

  • For routine quality control , where high throughput and robustness are critical, HPLC-UV is the recommended method. Its simple sample preparation and shorter analysis time make it a more efficient choice for analyzing a large number of samples.

  • For trace-level analysis or impurity profiling , where high sensitivity and definitive identification are required, GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for identifying unknown impurities.

Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical method for their application.

References

A Comparative Spectroscopic Analysis: Unraveling the Structure of 4-Difluoromethoxy-3-hydroxybenzaldehyde through ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such structural elucidation. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectral data with those of structurally related analogs, vanillin (B372448) and 4-hydroxybenzaldehyde, we offer a comprehensive resource for the characterization of this important molecule.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The structural nuances of this compound are best understood by comparing its NMR data with well-characterized, similar molecules. Vanillin, which shares the 3-hydroxy-4-methoxybenzaldehyde core, and 4-hydroxybenzaldehyde, which provides a simpler aromatic system, serve as excellent benchmarks. The introduction of the difluoromethoxy group at the C4 position in the target molecule induces significant changes in the chemical shifts of nearby protons and carbons, providing a unique spectral fingerprint.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound in CDCl₃ reveals a distinct set of signals that can be assigned to its seven protons. The table below compares these experimental data with the known spectral data of vanillin and 4-hydroxybenzaldehyde.

Assignment This compound Vanillin 4-Hydroxybenzaldehyde
Solvent CDCl₃CDCl₃DMSO-d₆
Aldehyde (-CHO)9.91 (s, 1H)[1]9.82 (s, 1H)9.82 (s, 1H)[2]
Aromatic (H-2)7.55 (s, 1H)[1]7.42 (d, 1H)7.80 (d, 2H)[2]
Aromatic (H-6)7.44 (d, 1H)[1]7.42 (dd, 1H)7.80 (d, 2H)[2]
Aromatic (H-5)7.26 (d, 1H)[1]7.05 (d, 1H)6.97 (d, 2H)[2]
Hydroxyl (-OH)6.1 (br s, 1H)[1]~6.0 (br s, 1H)10.65 (s, 1H)[2]
-OCHF₂6.48-6.85 (t, 1H)[1]--
Methoxy (-OCH₃)-3.96 (s, 3H)-

Note: Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and br s (broad singlet).

The most notable feature in the ¹H NMR spectrum of this compound is the triplet signal between δ 6.48 and 6.85 ppm, characteristic of the proton in the difluoromethoxy group, which is coupled to the two fluorine atoms. The presence of this group also influences the chemical shifts of the aromatic protons compared to vanillin.

¹³C NMR Spectral Data Comparison
Assignment This compound (Predicted) Vanillin 4-Hydroxybenzaldehyde
Solvent -CDCl₃CDCl₃
Aldehyde (C=O)~191191.1191.26[2]
Aromatic (C-4)~150 (deshielded by -OCHF₂)151.7161.65[2]
Aromatic (C-3)~145147.0-
Aromatic (C-1)~130129.9129.94[2]
Aromatic (C-6)~125127.6132.56[2]
Aromatic (C-2)~115108.7132.56[2]
Aromatic (C-5)~116114.4116.06[2]
-OCHF₂~115 (t, JC-F)--
Methoxy (-OCH₃)-56.0-

Note: Chemical shifts (δ) are in ppm. The signal for the -OCHF₂ carbon is expected to be a triplet due to coupling with the two fluorine atoms.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation:

  • Weigh 5-10 mg of the sample (this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 3-4 seconds

    • Spectral width (sw): -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time (aq): 1-2 seconds

    • Spectral width (sw): -10 to 220 ppm

  • Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

Visualizing Molecular Structure and Analytical Workflow

To further aid in the understanding of the NMR analysis, the following diagrams illustrate the chemical structure with atom numbering for peak assignment and the general workflow of NMR spectral analysis.

Caption: Numbered structure of this compound.

General Workflow for NMR Spectral Analysis A Sample Preparation B NMR Data Acquisition (1H, 13C, etc.) A->B Load Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Analysis (Peak Picking, Integration) C->D Processed Spectrum E Structure Elucidation & Comparison D->E Spectral Data

Caption: A streamlined workflow for NMR spectral analysis.

References

A Comparative Guide to the Synthetic Methods of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

4-Difluoromethoxy-3-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. The efficiency and scalability of its synthesis are of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols.

Synthetic Pathways Overview

The primary precursor for the synthesis of this compound is 3,4-dihydroxybenzaldehyde (B13553). The key transformation is the selective difluoromethylation of the hydroxyl group at the 4-position. Two main reagents are commonly employed for this purpose: chlorodifluoromethane (B1668795) (a gas) and sodium chlorodifluoroacetate (a solid).

dot

Synthesis_Overview cluster_start Starting Material cluster_reagents Difluoromethylating Agents cluster_product Product 3,4-dihydroxybenzaldehyde 3,4-dihydroxybenzaldehyde Chlorodifluoromethane Chlorodifluoromethane Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate This compound This compound Chlorodifluoromethane->this compound Base, Solvent Sodium Chlorodifluoroacetate->this compound Base, Solvent

Caption: Overview of synthetic routes to this compound.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for different synthetic approaches to this compound, providing a basis for comparison.

MethodStarting MaterialDifluoromethylating AgentSolvent(s)Base(s)Temperature (°C)Yield (%)Purity (%)Reference
Method 1 3,4-dihydroxybenzaldehydeChlorodifluoromethaneDMF, Isopropanol, 1,4-dioxaneSodium Hydroxide (B78521)60-12043.698[2]
Method 2 3,4-dihydroxybenzaldehydeChlorodifluoromethaneDMFPotassium Carbonate80-8525-30N/A[3]
Method 3 3,4-dihydroxybenzaldehydeSodium ChlorodifluoroacetateDMFSodium Carbonate8057.5N/A[4]
Method 4 3,4-dihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetateDMFPotassium Carbonate60-6538N/A[5]
Method 5 (Microwave) 3,4-dihydroxybenzaldehydeMethyl chlorodifluoroacetateDMFCesium Carbonate<90High (not specified)N/A[6]

Detailed Experimental Protocols

Method 1: Synthesis using Chlorodifluoromethane

This method utilizes chlorodifluoromethane gas as the difluoromethylating agent in the presence of a phase transfer catalyst.

dot

Method1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3,4-dihydroxybenzaldehyde and n-butylammonium bromide in solvent B Add Sodium Hydroxide solution A->B C Heat to 60-120°C B->C D Introduce Chlorodifluoromethane gas C->D E Continue reaction for 5-6 hours with staged addition of NaOH D->E F Cool and quench with water E->F G Extract with Ethyl Acetate F->G H Dry organic phase and evaporate solvent G->H I Purify by silica (B1680970) gel chromatography H->I Product (43.6% Yield) Product (43.6% Yield) I->Product (43.6% Yield)

Caption: Experimental workflow for the synthesis using chlorodifluoromethane.

Protocol:

  • 3,4-dihydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (0.01-0.05 eq) are dissolved in a suitable organic solvent such as isopropanol, DMF, or 1,4-dioxane.

  • The mixture is stirred at room temperature, and a 30% sodium hydroxide solution (1.1-1.7 eq, added in portions) is introduced.

  • The reaction mixture is heated to a temperature between 60-120°C.

  • Chlorodifluoromethane gas is bubbled through the reaction mixture.

  • The reaction is monitored and allowed to proceed for 5-6 hours, with additional portions of sodium hydroxide solution added during the reaction.

  • Upon completion, the mixture is cooled, and the reaction is quenched by the addition of water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water until neutral.

  • The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the final product.[2]

Method 3: Synthesis using Sodium Chlorodifluoroacetate

This approach employs a solid difluoromethylating agent, which can be more convenient to handle than a gas.

dot

Method3_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend 3,4-dihydroxybenzaldehyde and Sodium Carbonate in DMF B Add aqueous solution of Sodium Chlorodifluoroacetate A->B C Heat to 80°C and react for 6 hours B->C D Cool to room temperature C->D E Adjust pH to 5-6 with HCl D->E F Extract with Ethyl Acetate E->F G Dry organic phase and evaporate solvent F->G H Purify by column chromatography G->H Product (57.5% Yield) Product (57.5% Yield) H->Product (57.5% Yield)

Caption: Experimental workflow for the synthesis using sodium chlorodifluoroacetate.

Protocol:

  • In a round-bottomed flask, 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) are suspended in DMF.

  • An aqueous solution of sodium chlorodifluoroacetate (1.5 eq) is added to the suspension.

  • The mixture is heated to 80°C and allowed to react for 6 hours.

  • After the reaction period, the mixture is cooled to room temperature.

  • The pH of the reaction mixture is adjusted to 5-6 using a 1.0 M solution of hydrochloric acid.

  • The product is extracted multiple times with ethyl acetate.

  • The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford the desired compound.[4]

Concluding Remarks

The choice of synthetic method for this compound depends on several factors, including the desired scale of production, available equipment, and safety considerations. The use of solid sodium chlorodifluoroacetate offers a higher reported yield and avoids the handling of gaseous chlorodifluoromethane, potentially making it more suitable for laboratory-scale synthesis and some industrial applications.[4] However, methods utilizing chlorodifluoromethane are also prevalent in patent literature, suggesting their viability, particularly for large-scale industrial production where gas handling infrastructure is in place.[2][3] The microwave-assisted synthesis presents a rapid alternative, though scalability may be a consideration.[6] Further optimization of reaction conditions for any of these methods could lead to improved yields and purity, enhancing the overall efficiency of the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and drug development, substituted benzaldehydes are pivotal intermediates. Among these, 4-difluoromethoxy-3-hydroxybenzaldehyde stands out as a key building block, notably in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. The introduction of the difluoromethoxy group can significantly enhance metabolic stability and binding affinity of the final drug molecule. This guide provides a comparative analysis of the synthetic routes to this compound and its analogs, presenting key experimental data and detailed protocols for researchers and scientists in the field.

Comparative Synthesis Data

The synthesis of this compound and its analogs typically involves the selective functionalization of a dihydroxybenzaldehyde precursor. The choice of reagents, solvents, and reaction conditions plays a crucial role in determining the yield and purity of the final product. Below is a summary of various synthetic approaches for the target compound and a key analog, 4-difluoromethoxy-3-methoxybenzaldehyde.

Target CompoundStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
This compound 3,4-Dihydroxybenzaldehyde (B13553)Sodium chlorodifluoroacetate, Sodium carbonateDMF, Water80657.5[2]
This compound 3,4-DihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetate (B8310253), Potassium carbonateDMF60-65338[3]
This compound 3,4-DihydroxybenzaldehydeChlorodifluoromethane, n-Butylammonium bromide, Sodium hydroxideIsopropanol60-655-643.6[4]
4-Difluoromethoxy-3-methoxybenzaldehyde 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Sodium 2-chloro-2,2-difluoroacetate, Cesium carbonateDMF, Water1003.591[5]
4-Difluoromethoxy-3-methoxybenzaldehyde 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Monochlorodifluoromethane, Sodium hydroxideDMF902+80[5]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and optimization. The following protocols are based on published synthetic routes.

Protocol 1: Synthesis of this compound via Difluoromethylation with Sodium Chlorodifluoroacetate[2]

This method employs solid sodium chlorodifluoroacetate as the difluoromethylating agent, offering high selectivity and good yield.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium carbonate (Na₂CO₃)

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (1.0 M)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Petroleum ether

Procedure:

  • In a 100 mL round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol) and sodium carbonate (11.73 g, 110.7 mmol) in 250 mL of DMF.

  • Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) in 20 mL of water to the suspension.

  • Heat the reaction mixture to 80°C and maintain for 6 hours.

  • Cool the reaction to room temperature and adjust the pH to 5-6 with 1.0 M hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to yield the monosubstituted product.

Protocol 2: Synthesis of 4-Difluoromethoxy-3-methoxybenzaldehyde from Vanillin[5]

This procedure details the synthesis of the 3-methoxy analog starting from the readily available vanillin.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • In a reaction flask, dissolve 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).

  • Heat the solution at 100°C for 3.5 hours.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Extract with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting oil by column chromatography on silica (B1680970) gel with an eluent of ethyl acetate/n-hexane (1:4) to obtain 4-(difluoromethoxy)-3-methoxybenzaldehyde.

Synthetic Workflow and Logical Relationships

The synthesis of this compound and its analogs generally follows a nucleophilic substitution pathway on the phenolic hydroxyl group(s). The key decision points in the synthesis involve the choice of the difluoromethylating agent and the base, which can influence the selectivity and yield of the reaction.

Synthesis_Workflow Start Starting Material (e.g., 3,4-Dihydroxybenzaldehyde) Reagents Difluoromethylating Agent + Base Start->Reagents Addition Reaction Reaction in Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product (4-Difluoromethoxy-3- hydroxybenzaldehyde) Purification->Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway Involvement

As an intermediate, this compound itself is not directly involved in signaling pathways. However, its end-product, Roflumilast, is a potent inhibitor of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, particularly in chronic inflammatory diseases like COPD. By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn leads to the downregulation of inflammatory responses.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Hydrolysis Inflammation Inflammatory Response (e.g., Cytokine Release) cAMP->Inflammation Inhibition of AMP AMP PDE4->AMP Roflumilast Roflumilast Roflumilast->PDE4 Inhibition

References

Unveiling the Biological Consistency of Roflumilast: A Guide to Synthesis, Purity, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic pathways to the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, reveals that while different intermediates can be employed, the final biological activity of the purified active pharmaceutical ingredient (API) is expected to be consistent. The critical factor influencing performance is not the specific synthetic route, but the purity of the final product and the effective removal of process-related impurities. This guide provides a comparative analysis of Roflumilast's biological activity, details the experimental protocols used for its evaluation, and discusses the potential impact of impurities that may arise from different synthetic intermediates.

Roflumilast is a potent anti-inflammatory agent used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is derived from the selective inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent dampening of the inflammatory response.[3][4] The synthesis of Roflumilast can be achieved through various routes, often converging on the formation of a key amide bond between 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3,5-dichloropyridin-4-amine. While the choice of starting materials and intermediates for the synthesis of these fragments may vary, the ultimate goal is to produce a final compound of high purity.

Currently, there is a notable absence of publicly available studies that directly compare the biological activity of Roflumilast synthesized from different intermediates. The scientific literature focuses on the biological activity of Roflumilast itself and its main metabolites, rather than on variations that might arise from different manufacturing processes. The general consensus in the pharmaceutical industry is that a well-characterized and highly purified API will exhibit a consistent biological profile, irrespective of the synthetic route. The potential for altered biological activity would primarily stem from the presence of uncharacterized or reactive impurities.

The Potential Impact of Synthetic Impurities

Several process-related impurities in the synthesis of Roflumilast have been identified and characterized.[2] These impurities can arise from variations in starting materials, reagents, or reaction conditions. While direct biological activity data for most of these specific impurities is not available in the literature, their structural similarity to Roflumilast suggests that they could, in theory, possess some level of PDE4 inhibitory activity or other off-target effects. The presence of such impurities, even in small amounts, could potentially alter the overall therapeutic efficacy and safety profile of the drug.

This underscores the critical importance of robust analytical methods to detect and quantify these impurities and effective purification strategies to remove them. Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products.

Comparative Biological Activity of Roflumilast

The biological activity of Roflumilast is typically characterized by its potent and selective inhibition of the PDE4 enzyme and its downstream anti-inflammatory effects. The following table summarizes key biological parameters for Roflumilast, which would be the benchmark against which any new synthetic route would be measured.

Biological ParameterRoflumilastRoflumilast N-oxide (Active Metabolite)Reference Compounds (e.g., Rolipram)
PDE4 Inhibition (IC50) ~0.8 nM~2-3 nM~100-300 nM
Selectivity for PDE4 vs other PDEs >10,000-fold>10,000-foldVariable
Inhibition of TNF-α release (IC50) ~1-10 nM~1-10 nM~50-200 nM
Inhibition of Neutrophil Chemotaxis (IC50) ~5-20 nM~5-20 nM~100-500 nM

Note: The values presented are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

To ensure the biological consistency of Roflumilast from different synthetic batches or routes, a series of standardized in vitro and in vivo assays are employed.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the PDE4 enzyme.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by recombinant human PDE4. The remaining cAMP is then quantified, often using a competitive binding assay with a fluorescently labeled cAMP analog.

Method:

  • Recombinant human PDE4B or PDE4D is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of a known concentration of cAMP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of remaining cAMP is determined using a suitable detection method, such as a fluorescence polarization immunoassay or an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Anti-Inflammatory Assay: Inhibition of TNF-α Release

Objective: To assess the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937) are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then measured in the presence and absence of the test compound.

Method:

  • PBMCs are isolated from healthy donor blood or a cultured monocytic cell line is prepared.

  • The cells are pre-incubated with various concentrations of the test compound for a specified time.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit.

  • The IC50 value for the inhibition of TNF-α release is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Roflumilast and a typical workflow for evaluating its biological activity.

Roflumilast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Roflumilast Roflumilast Roflumilast->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Pro-inflammatory\nMediators Pro-inflammatory Mediators PKA->Pro-inflammatory\nMediators Inhibits Anti-inflammatory\nGene Expression Anti-inflammatory Gene Expression CREB->Anti-inflammatory\nGene Expression Promotes Inflammatory Response Inflammatory Response Pro-inflammatory\nMediators->Inflammatory Response Biological_Activity_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays cluster_data Data Analysis & Comparison Route A Synthesis Route A (Intermediate X) Roflumilast A Roflumilast (Batch A) Route A->Roflumilast A Route B Synthesis Route B (Intermediate Y) Roflumilast B Roflumilast (Batch B) Route B->Roflumilast B Purity & Impurity Profile A Purity Analysis Impurity Profile A Roflumilast A->Purity & Impurity Profile A PDE4 Assay PDE4 Inhibition Assay Roflumilast A->PDE4 Assay Cell Assay Anti-inflammatory Cellular Assay Roflumilast A->Cell Assay InVivo Model In Vivo Model (e.g., COPD model) Roflumilast A->InVivo Model Purity & Impurity Profile B Purity Analysis Impurity Profile B Roflumilast B->Purity & Impurity Profile B Roflumilast B->PDE4 Assay Roflumilast B->Cell Assay Roflumilast B->InVivo Model IC50 Comparison Compare IC50 values PDE4 Assay->IC50 Comparison Efficacy Comparison Compare Anti-inflammatory Efficacy Cell Assay->Efficacy Comparison InVivo Efficacy Compare In Vivo Efficacy & Safety InVivo Model->InVivo Efficacy Conclusion Conclusion on Bioequivalence IC50 Comparison->Conclusion Efficacy Comparison->Conclusion InVivo Efficacy->Conclusion

References

Comparative Analysis of Analytical Methods for Purity Determination of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the purity determination of 4-Difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of Roflumilast.[1][2][3] The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparison to a Gas Chromatography (GC) alternative. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of the most suitable method for quality control and research purposes.

Methodology Comparison: HPLC vs. GC

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired performance characteristics of the method. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including thermally labile and non-volatile substances.

Gas Chromatography (GC) is a robust technique particularly suited for volatile and thermally stable compounds. Some suppliers indicate the use of GC for the purity assessment of this compound.

The following sections detail a proposed, representative HPLC method based on established methods for the related final drug product, Roflumilast, and a plausible GC method as an alternative.

Table 1: Comparison of Proposed HPLC and GC Method Parameters
ParameterProposed HPLC MethodAlternative GC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation HPLC system with UV detectorGas chromatograph with Flame Ionization Detector (FID)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.32 mm, 0.25 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).Inert carrier gas (e.g., Helium or Nitrogen).
Temperature Column oven at ambient or slightly elevated temperature (e.g., 25-40 °C).Temperature-programmed oven, injector, and detector at elevated temperatures (e.g., inlet at 250 °C, oven program from 100 to 280 °C, detector at 300 °C).
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~254 nm).Flame Ionization Detector (FID), which is sensitive to organic compounds.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).Dissolution in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
Typical Run Time 15-30 minutes.20-40 minutes.

Experimental Protocols

A comprehensive validation of the chosen analytical method is crucial to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following protocols outline the key validation parameters.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a sample of this compound.

    • Analyze individual solutions of known potential impurities.

    • Spike the analyte sample with known impurities and analyze the mixture.

    • Assess the resolution between the analyte peak and the impurity peaks. The resolution should be greater than 1.5.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD), which should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the calibration curve):

    • LOD = 3.3 × (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 × (standard deviation of the response / slope of the calibration curve)

Table 2: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from impurity peaks (Resolution > 1.5).
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
LOD & LOQ The method should be sensitive enough to detect and quantify impurities at specified levels.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC/GC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for analytical method validation.

Logical Relationship of Purity Determination

G cluster_0 Analyte cluster_1 Analytical Techniques cluster_2 Performance Metrics cluster_3 Application Analyte This compound HPLC HPLC Analyte->HPLC GC GC Analyte->GC Purity Purity (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity GC->Purity GC->Impurity QC Quality Control Purity->QC RD Research & Development Purity->RD Impurity->QC Impurity->RD

Caption: Purity determination logical flow.

References

Comparing the efficacy of different catalysts in 4-Difluoromethoxy-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde

The synthesis of this compound, a key intermediate in the production of pharmaceuticals like Roflumilast, is a critical process for researchers and drug development professionals.[1][2] The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic methods, supported by experimental data, to aid in the selection of the most effective synthetic route.

Catalyst Performance Comparison

The following table summarizes the quantitative data from various reported syntheses of this compound and its methoxy-protected analogue, highlighting the efficacy of different catalysts and reaction conditions.

Catalyst/Base SystemStarting MaterialDifluoromethylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
n-Butylammonium bromide / NaOH3,4-Dihydroxybenzaldehyde (B13553)Chlorodifluoromethane (B1668795)Isopropanol (B130326)60-655-643.698[3]
n-Butylammonium bromide / NaOH3,4-DihydroxybenzaldehydeChlorodifluoromethaneDMF70-755-6Not specified98[3]
n-Butylammonium bromide / NaOH3,4-DihydroxybenzaldehydeChlorodifluoromethane1,4-Dioxane805-647.3Not specified[3]
Na₂CO₃3,4-DihydroxybenzaldehydeSodium chlorodifluoroacetateDMF/Water80657.5Not specified[1]
Potassium carbonate3,4-DihydroxybenzaldehydeChlorodifluoromethaneDMF80-85Not specified25-30Not specified[4]
Potassium carbonate3,4-DihydroxybenzaldehydeMethyl 2-chloro-2,2-difluoroacetateDMF60-65338Not specified[5]
Cesium carbonate4-Hydroxy-3-methoxybenzaldehydeSodium 2-chloro-2,2-difluoroacetateDMF/Water1003.591Not specified[6]
Sodium hydroxide (B78521)Vanillin (B372448)MonochlorodifluoromethaneDMF9028099.2[6]
Tetrabutylammonium / NaOH3,4-DihydroxybenzaldehydeMethyl chlorodifluoroacetateWater60-653Not specifiedNot specified[7]
Benzyltriethylammonium chloride / NaOH3,4-DihydroxybenzaldehydeChlorodifluoromethaneDMFNot specifiedNot specifiedNot specifiedNot specified[7]

Note: Some of the data pertains to the synthesis of the related compound 4-Difluoromethoxy-3-methoxy-benzaldehyde (from vanillin or 4-hydroxy-3-methoxybenzaldehyde), which provides valuable insights into the efficiency of difluoromethoxylation reactions under different catalytic conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Method 1: Phase-Transfer Catalysis with n-Butylammonium Bromide

This method utilizes a phase-transfer catalyst to facilitate the reaction between the phenoxide and the difluoromethylating agent.

  • Procedure:

    • Dissolve 3,4-dihydroxybenzaldehyde (e.g., 5.00 g) and n-butylammonium bromide (e.g., 0.117 g, 1 mol%) in isopropanol (60 ml).[3]

    • Stir the mixture at room temperature for 20 minutes.[3]

    • Add a 30% sodium hydroxide solution (e.g., 1.59 g).[3]

    • Stir at room temperature for 30 minutes, then slowly heat to 65°C.[3]

    • Introduce chlorodifluoromethane gas while maintaining the temperature at 60-65°C.[3]

    • Periodically add more sodium hydroxide solution over several hours to maintain basic conditions.[3]

    • After 5-6 hours, cool the reaction to 15°C and quench with water.[3]

    • Filter the mixture and extract the filtrate with ethyl acetate (B1210297).[3]

    • Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

    • Purify the crude product by silica (B1680970) gel column chromatography.[3]

Method 2: Base-Mediated Synthesis with Sodium Carbonate

This approach employs a solid base and a difluoromethylating salt.

  • Procedure:

    • Suspend 3,4-dihydroxybenzaldehyde (5.1 g), sodium carbonate (11.73 g), and sodium chlorodifluoroacetate (8.57 g) in a mixture of DMF (250 ml) and water (20 ml).[1]

    • Heat the reaction mixture to 80°C and stir for 6 hours.[1]

    • Cool the mixture to room temperature and adjust the pH to 5-6 with 1.0 M hydrochloric acid.[1]

    • Extract the product with ethyl acetate (3 x 20 ml).[1]

    • Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[1]

    • Purify the resulting crude product by column chromatography.[1]

Visualizations

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G General Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Reactants: - 3,4-Dihydroxybenzaldehyde - Base/Catalyst - Solvent Reagent 2. Add Difluoromethylating Agent Reactants->Reagent Heat 3. Heat and Stir (e.g., 60-100°C) Reagent->Heat Monitor 4. Monitor Progress (TLC) Heat->Monitor Quench 5. Quench Reaction Monitor->Quench Extract 6. Extraction Quench->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate 8. Concentrate Dry->Concentrate Purify 9. Purify (Chromatography) Concentrate->Purify Product Final Product: 4-Difluoromethoxy-3- hydroxybenzaldehyde Purify->Product

Caption: General experimental workflow for the synthesis.

Role of Phase-Transfer Catalyst

This diagram illustrates the mechanism of a phase-transfer catalyst in facilitating the reaction between water-soluble and organic-soluble reactants.

Caption: Role of a phase-transfer catalyst.

References

A Comparative Guide to the Characterization of Impurities in 4-Difluoromethoxy-3-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4-difluoromethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals like Roflumilast.[1] The focus is on the characterization and comparison of impurity profiles associated with different manufacturing processes. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to this compound

This compound is a crucial building block in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[2][3][4] Its purity directly impacts the quality of the final drug product. This guide outlines the common synthetic pathways and the associated process-related impurities, offering a comparative analysis to aid in the selection of an optimal synthesis strategy and the development of robust analytical control methods.

Comparison of Synthetic Routes and Impurity Profiles

The synthesis of this compound typically starts from 3,4-dihydroxybenzaldehyde. The primary difference between the common synthetic routes lies in the choice of the difluoromethylating agent. This choice significantly influences the impurity profile of the final product.

Two main routes are prevalent in industrial synthesis:

  • Route A: Difluoromethylation using a gaseous reagent, typically chlorodifluoromethane (B1668795) (CHClF₂).

  • Route B: Difluoromethylation using a solid reagent, such as sodium chlorodifluoroacetate (ClCF₂COONa).

The table below summarizes the key aspects of these two synthetic approaches and their resulting impurity profiles.

FeatureRoute A: Gaseous Difluoromethylation (CHClF₂)Route B: Solid Difluoromethylation (ClCF₂COONa)
Starting Material 3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde
Difluoromethylating Agent Chlorodifluoromethane (Gas)Sodium Chlorodifluoroacetate (Solid)
Typical Solvents DMF, Isopropanol, 1,4-DioxaneDMF, N,N-Dimethylacetamide, DMSO, Water
Typical Bases Sodium Hydroxide, Potassium CarbonateSodium Carbonate, Potassium Carbonate
Reported Yield 20-44%[5]38-58%[2][6]
Key Advantages Utilizes a readily available and inexpensive reagent.Better control over stoichiometry, leading to higher selectivity and yield.[6] Safer to handle than gaseous reagents.
Key Disadvantages Difficult to handle and quantify a gaseous reagent, leading to poor selectivity and lower yields.[6] Potential for higher levels of over-methylation. Safety concerns associated with pressurized gas.The reagent is more expensive than chlorodifluoromethane.
Major Impurities Unreacted Starting Material, Isomeric Byproduct, Bis-difluoromethylated Byproduct.Unreacted Starting Material, Isomeric Byproduct, Bis-difluoromethylated Byproduct (typically at lower levels than Route A).

Key Impurities in the Synthesis of this compound

The following table details the major process-related impurities that can arise during the synthesis of this compound.

Impurity NameStructureFormation Pathway
Unreacted Starting Material: 3,4-DihydroxybenzaldehydeIncomplete reaction.
Isomeric Byproduct: 3-Difluoromethoxy-4-hydroxybenzaldehydeNon-selective difluoromethylation of the hydroxyl group at the 3-position.
Bis-difluoromethylated Byproduct: 3,4-Bis(difluoromethoxy)benzaldehydeOver-methylation of both hydroxyl groups.
Residual Solvents N/ASolvents used in the reaction and work-up (e.g., DMF, Isopropanol, Ethyl Acetate).

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities is essential for process optimization and quality control. The following are detailed methodologies for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is suitable for the separation and quantification of the main product and its non-volatile impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 7.5 with phosphoric acid) and Mobile Phase B (e.g., Methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used for the identification and quantification of volatile residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: DB-624, 30 m x 0.53 mm, 3 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 40°C held for 20 minutes, then ramped at 10°C/min to 240°C and held for 10 minutes.

  • Injector Temperature: 140°C.

  • Detector Temperature: 240°C.

  • Headspace Parameters:

    • Equilibration Temperature: 80°C.

    • Equilibration Time: 45 minutes.

  • Sample Preparation: Dissolve the sample in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous identification of impurities, especially for isomeric byproducts.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants provide detailed structural information to differentiate between the desired product and its isomers.

Visualization of Synthetic Pathways and Impurity Formation

The following diagrams illustrate the synthetic routes and the formation of key impurities.

Synthesis_Pathway cluster_route_a Route A: Gaseous Difluoromethylation cluster_route_b Route B: Solid Difluoromethylation 3,4-Dihydroxybenzaldehyde_A 3,4-Dihydroxybenzaldehyde Product_A 4-Difluoromethoxy- 3-hydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde_A->Product_A Difluoromethylation Reagent_A CHClF₂ (gas) Base, Solvent Reagent_A->Product_A 3,4-Dihydroxybenzaldehyde_B 3,4-Dihydroxybenzaldehyde Product_B 4-Difluoromethoxy- 3-hydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde_B->Product_B Difluoromethylation Reagent_B ClCF₂COONa (solid) Base, Solvent Reagent_B->Product_B

Comparison of Synthetic Routes.

Impurity_Formation Start 3,4-Dihydroxybenzaldehyde Reagent + Difluoromethylating Agent Start->Reagent Product 4-Difluoromethoxy- 3-hydroxybenzaldehyde Reagent->Product Desired Reaction Isomer 3-Difluoromethoxy- 4-hydroxybenzaldehyde Reagent->Isomer Side Reaction (Isomerization) Bis 3,4-Bis(difluoromethoxy)- benzaldehyde (B42025) Reagent->Bis Side Reaction (Over-methylation)

Impurity Formation Pathway.

Analytical_Workflow Sample Crude Product Sample HPLC HPLC Analysis (Related Substances) Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Isolate Impurities for Data Impurity Profile Data HPLC->Data GCMS->Data

References

A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorinated benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic profiles of fluorinated versus non-fluorinated benzaldehyde-derived drugs reveals significant advantages conferred by strategic fluorination. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies, illustrating how the incorporation of fluorine can dramatically enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to improved therapeutic efficacy.

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic behavior. Benzaldehyde (B42025) derivatives, a common scaffold in pharmaceuticals, provide an excellent platform to study these effects. This analysis will focus on a comparative review of the pharmacokinetic properties of the fluorinated drug Celecoxib, a selective COX-2 inhibitor derived from a benzaldehyde precursor, and its non-fluorinated counterpart.

Data Presentation: A Quantitative Comparison

Pharmacokinetic ParameterFluorinated Derivative (Celecoxib)Non-Fluorinated Analog (Expected)Impact of Fluorination
Absorption
Bioavailability (F%)~22-40% (capsule)LowerEnhanced Bioavailability
Time to Peak (Tmax)2-4 hoursVariable, potentially shorterModulated Absorption Rate
Distribution
Plasma Protein Binding~97%HighHigh
Volume of Distribution (Vd)~455 LVariableExtensive Tissue Distribution
Metabolism
Primary Metabolic PathwayCYP2C9 oxidation of the methyl groupPotential for more extensive metabolismIncreased Metabolic Stability
Half-life (t1/2)~11 hoursShorterProlonged Half-life
Excretion
Primary RouteHepatic metabolism followed by renal and fecal excretion of metabolitesSimilarPrimarily as metabolites

Key Observations:

The trifluoromethyl group in Celecoxib plays a crucial role in its pharmacokinetic profile. It is believed to enhance the compound's metabolic stability by blocking oxidative metabolism at that position, a common metabolic pathway for non-fluorinated aromatic compounds. This increased stability contributes to a longer half-life and sustained therapeutic effect.[1][2] The high lipophilicity imparted by the trifluoromethyl group also influences its high plasma protein binding and extensive tissue distribution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in pharmacokinetic studies.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the intrinsic clearance of a compound by hepatic enzymes, primarily Cytochrome P450s.

Methodology:

  • Test System: Pooled human liver microsomes.

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential for active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a differentiated monolayer with tight junctions.

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at specific time points.

  • Analysis: The concentration of the compound in the receiver compartment is measured by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

  • Efflux Ratio: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a drug that binds to plasma proteins.

Methodology:

  • Apparatus: An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure: One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualization

metabolic_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Administration Oral Administration (Benzaldehyde Derivative) Systemic_Circulation Systemic Circulation Oral_Administration->Systemic_Circulation Intestinal Absorption Plasma_Protein_Binding Plasma Protein Binding (~97% for Celecoxib) Systemic_Circulation->Plasma_Protein_Binding Tissues Target Tissues (e.g., Inflamed Joints) Systemic_Circulation->Tissues Distribution Parent_Drug Parent Drug Systemic_Circulation->Parent_Drug Hepatic Circulation CYP450_Enzymes CYP450 Enzymes (Primarily CYP2C9 for Celecoxib) Parent_Drug->CYP450_Enzymes Metabolic Reaction Metabolites Oxidized Metabolites CYP450_Enzymes->Metabolites Oxidation Urine_Feces Urine and Feces Metabolites->Urine_Feces Elimination experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Metabolic_Stability Metabolic Stability (Liver Microsomes) Animal_Models Animal Models (e.g., Rat, Dog) Metabolic_Stability->Animal_Models Permeability Permeability (Caco-2 Assay) Permeability->Animal_Models Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Animal_Models PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Animal_Models->PK_Parameters Human_Studies Human Pharmacokinetics PK_Parameters->Human_Studies Safety_Efficacy Safety and Efficacy Human_Studies->Safety_Efficacy

References

Safety Operating Guide

Proper Disposal of 4-Difluoromethoxy-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Difluoromethoxy-3-hydroxybenzaldehyde based on publicly available safety data sheets and general laboratory safety protocols. It is intended to supplement, not replace, the specific regulations and guidelines established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's policies and relevant local, state, and federal regulations before handling and disposing of any chemical waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used as an intermediate in the synthesis of pharmaceuticals like Roflumilast.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound is a solid, off-white powder that presents several health and environmental hazards.[3] Understanding these hazards is the first step in its safe handling and disposal.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[4][7][8]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][7][8]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[5]

GHS Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for the compound. Key precautions include avoiding breathing dust, wearing protective gloves and eye protection, and avoiding release to the environment.[4]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[9]
Molecular Weight 188.13 g/mol [9]
Appearance Off-white to light yellow powder[3]
Melting Point 88-92 °C[8]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[3]
US EPA Waste Code Not specifically listed. A hazardous waste determination by EHS is required. May be classified as a U-listed waste if it meets the criteria for a discarded commercial chemical product, or as a D-coded waste based on toxicity characteristics.[1][10]
NFPA 704 Rating Not available. Consult SDS or a qualified safety professional.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the safe disposal of solid this compound waste from a laboratory setting.

Objective: To safely collect, package, and label solid this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • This compound waste (solid)

  • Original product container (if available and in good condition)

  • A designated hazardous waste container (if the original container is not usable) that is compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) container with a screw cap).

  • Hazardous waste labels (provided by your institution's EHS department)

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • Lab coat

  • Fume hood

  • Spatula or scoop

  • Weighing scale

Procedure:

  • Personal Protective Equipment (PPE) and a Safe Work Area:

    • Before handling the chemical waste, put on all required PPE: safety glasses, chemical-resistant gloves, and a lab coat.

    • Conduct all waste handling procedures within a certified chemical fume hood to minimize the risk of inhalation.

  • Waste Segregation:

    • This compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated waste streams to ensure proper disposal and to potentially reduce disposal costs.

    • Do not mix this solid waste with any other liquid or solid waste unless explicitly permitted by your institution's EHS guidelines.

  • Packaging the Waste:

    • If using the original container: Ensure the container is in good condition with no cracks or leaks. The original manufacturer's label must be legible. Proceed to step 5.

    • If not using the original container:

      • Select a designated hazardous waste container that is clean, dry, and compatible with the chemical.

      • Carefully transfer the solid this compound waste into the container using a clean spatula or scoop.

      • Avoid generating dust during the transfer. If the powder is fine, consider adding a small amount of an inert, non-reactive solid (such as sand) to the container first to minimize dust formation, if approved by your EHS department.

      • Do not fill the container to more than 90% of its capacity.

      • Securely close the container with its cap.

  • Labeling the Waste Container:

    • Obtain a hazardous waste label from your institution's EHS department.

    • Fill out the label completely and legibly. Information required typically includes:

      • The full chemical name: "this compound"

      • The CAS number: "151103-08-1"

      • The hazard characteristics (e.g., "Irritant," "Harmful," "Environmental Hazard").

      • The quantity of waste in the container.

      • The date the container was first used for waste accumulation.

      • Your name, department, and contact information.

    • Affix the completed label to the waste container.

  • Storage of the Waste Container:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

    • The SAA should be a secure area, away from general laboratory traffic and incompatible chemicals.

    • Ensure the container is stored in secondary containment to prevent the release of the chemical in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Follow their specific procedures for waste pickup requests.

Mandatory Visualizations

Diagram 1: Disposal Decision-Making Pathway

start Unwanted 4-Difluoromethoxy- 3-hydroxybenzaldehyde is_contaminated Is the material contaminated or expired? start->is_contaminated dispose_as_waste Treat as Hazardous Waste is_contaminated->dispose_as_waste Yes is_contaminated->dispose_as_waste No (Unused) is_original_container Is the original container usable and clearly labeled? dispose_as_waste->is_original_container use_original Use Original Container is_original_container->use_original Yes repackage Repackage in a designated hazardous waste container is_original_container->repackage No label_container Label container with hazardous waste tag use_original->label_container repackage->label_container store_in_saa Store in Satellite Accumulation Area label_container->store_in_saa contact_ehs Contact EHS for pickup store_in_saa->contact_ehs

Caption: Disposal decision pathway for this compound.

Diagram 2: Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Steps ppe 1. Don Personal Protective Equipment (PPE) fume_hood 2. Work in a Fume Hood ppe->fume_hood segregate 3. Segregate as Halogenated Organic Solid Waste fume_hood->segregate package 4. Package Solid Waste in a Sealed Container segregate->package label_waste 5. Affix a Completed Hazardous Waste Label package->label_waste store 6. Store in a Designated Satellite Accumulation Area label_waste->store pickup 7. Arrange for Pickup by Certified Waste Disposal store->pickup

References

Personal protective equipment for handling 4-Difluoromethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Difluoromethoxy-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS RN: 151103-08-1). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Recommendations

Task Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Transfer (small quantities, <10g) Safety glasses with side shieldsNitrile glovesN95 dust mask or work in a certified chemical fume hoodLaboratory coat
Weighing and Transfer (large quantities, >10g) Chemical splash gogglesNitrile gloves (double-gloving recommended)Half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filtersLaboratory coat, disposable apron
Dissolving and Solution Preparation Chemical splash gogglesNitrile glovesWork in a certified chemical fume hoodLaboratory coat
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesWork in a certified chemical fume hoodLaboratory coat
Waste Handling and Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesWork in a well-ventilated area or fume hoodChemical-resistant apron over a laboratory coat

Note: Always consult the specific Safety Data Sheet (SDS) for the material and the glove manufacturer's compatibility chart for detailed information.

Operational Plan: Step-by-Step Handling Procedures

2.1. Weighing the Compound

  • Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or a certified chemical fume hood. Cover the work surface with disposable bench paper.

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing boat. Avoid generating dust. For larger quantities, it is advisable to transfer the powder in several small scoops.[2]

  • Closure: Immediately close the container of the chemical to prevent contamination and exposure.[2]

  • Documentation: Record the exact weight of the compound.

  • Clean-up: Carefully clean the spatula and the weighing area. Dispose of any contaminated bench paper in the designated solid waste container.

2.2. Dissolving the Compound

  • Solvent Preparation: In a certified chemical fume hood, measure the required volume of the appropriate solvent into a clean, dry flask equipped with a magnetic stir bar.

  • Addition: Slowly add the weighed this compound to the solvent while stirring to prevent clumping and splashing.

  • Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if the specific protocol allows, but this should be done with caution and appropriate monitoring.

  • Labeling: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

3.1. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

3.2. Spill Response

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[6]

  • Neutralize (if applicable): For larger spills or if the substance is acidic or basic, consult the SDS for appropriate neutralizing agents.

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Disposal Plan

As a fluorinated organic compound, this compound and its waste require special disposal procedures.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list the chemical constituents.[8][9]

  • Disposal Method: Due to the high stability of the carbon-fluorine bond, the recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] Do not dispose of this chemical down the drain or in regular trash.

  • Consultation: Always consult your institution's environmental health and safety department for specific disposal guidelines and procedures.

Visual Workflow and Emergency Diagrams

To further clarify the handling and emergency procedures, the following diagrams have been generated using Graphviz.

Safe_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup & Disposal prep_area Designate Weighing Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe tare_balance Tare Balance with Weighing Boat don_ppe->tare_balance transfer_powder Carefully Transfer Powder tare_balance->transfer_powder close_container Close Chemical Container transfer_powder->close_container prep_solvent Prepare Solvent in Flask close_container->prep_solvent add_powder Slowly Add Powder to Solvent prep_solvent->add_powder stir Stir to Dissolve add_powder->stir label_flask Label Solution stir->label_flask clean_tools Clean Equipment label_flask->clean_tools dispose_waste Dispose of Waste in Halogenated Waste Container clean_tools->dispose_waste

Caption: Workflow for safely handling this compound.

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill spill_exposure Spill or Exposure Occurs skin_contact Skin Contact: Flush with water for 15+ min spill_exposure->skin_contact Exposure eye_contact Eye Contact: Flush with water for 15-20 min spill_exposure->eye_contact Exposure inhalation Inhalation: Move to fresh air spill_exposure->inhalation Exposure ingestion Ingestion: Rinse mouth, drink water spill_exposure->ingestion Exposure evacuate Evacuate Area spill_exposure->evacuate Spill seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical contain Contain Spill with Absorbent Material evacuate->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Caption: Emergency response plan for spills or personal exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethoxy-3-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Difluoromethoxy-3-hydroxybenzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。